molecular formula C4H12ClN B8654595 t-Butylammonium chloride

t-Butylammonium chloride

Cat. No.: B8654595
M. Wt: 109.60 g/mol
InChI Key: DLDIDQIZPBIVNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

t-Butylammonium chloride (Chemical Formula: C4H12ClN) is an organic ammonium salt supplied as a high-purity solid for research applications . This compound serves as a useful reagent in organic synthesis and chemical process research. It can function as a phase-transfer catalyst (PTC), facilitating reactions between reagents in immiscible phases, such as aqueous and organic solvents . In biochemical research, tert-butylammonium salts have been utilized as counterions in mass spectrometry (ESI-MS) studies to investigate enzyme mechanisms, such as the inhibition of porcine pancreatic elastase . The compound is also referenced in the synthesis of complex molecules, including pharmaceutical intermediates and novel heterocyclic compounds . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H12ClN

Molecular Weight

109.60 g/mol

IUPAC Name

tert-butylazanium;chloride

InChI

InChI=1S/C4H11N.ClH/c1-4(2,3)5;/h5H2,1-3H3;1H

InChI Key

DLDIDQIZPBIVNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[NH3+].[Cl-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butylammonium chloride, a primary ammonium (B1175870) salt, serves as a versatile reagent in various chemical transformations. This technical guide provides a comprehensive overview of its core chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity and applications, particularly relevant to research and drug development. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies for key experimental procedures are detailed, and logical workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Chemical and Physical Properties

This compound, with the chemical formula C₄H₁₂ClN, is the hydrochloride salt of the organic base tert-butylamine (B42293).[1] Its structure consists of a central nitrogen atom bonded to a bulky tert-butyl group and three hydrogen atoms, with a chloride counter-ion. This structure influences its physical and chemical characteristics. It is a white crystalline solid that is soluble in water.[2]

Physical and Chemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₁₂ClN[1]
Molecular Weight 109.60 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 243-246 °C
Boiling Point Decomposes
Solubility
   WaterSoluble[2]
   MethanolSoluble
   EthanolSoluble
   DMSOSoluble
pKa (of conjugate acid) 10.68 (for tert-butylamine)[3][4][5]
CAS Number 10017-37-5[1]

Synthesis and Purification

Synthesis of this compound

This compound is typically synthesized through the acid-base reaction of tert-butylamine with hydrochloric acid. The lone pair of electrons on the nitrogen atom of tert-butylamine acts as a proton acceptor, readily reacting with the proton from the strong acid, HCl.

Reaction Scheme:

(CH₃)₃CNH₂ + HCl → (CH₃)₃CNH₃⁺Cl⁻

A general workflow for the synthesis is presented in the following diagram.

G cluster_start Starting Materials cluster_reaction Reaction cluster_isolation Isolation cluster_purification Purification cluster_product Final Product start1 tert-Butylamine reaction Combine reactants with stirring, often at reduced temperature (e.g., 0 °C) start1->reaction start2 Hydrochloric Acid (in suitable solvent, e.g., diethyl ether) start2->reaction isolation Precipitate formation reaction->isolation filtration Collect solid by vacuum filtration isolation->filtration washing Wash with cold solvent (e.g., diethyl ether) to remove impurities filtration->washing drying Dry under vacuum washing->drying product This compound (white solid) drying->product G sample This compound Sample tga Thermogravimetric Analysis (TGA) sample->tga gcms Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) sample->gcms mass_loss Determine onset of mass loss and decomposition temperature tga->mass_loss product_id Identify volatile decomposition products gcms->product_id

References

An In-depth Technical Guide to tert-Butylammonium Chloride (CAS: 10017-37-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butylammonium chloride (t-BuNH3Cl), a versatile quaternary ammonium (B1175870) salt with significant applications in organic synthesis and potential relevance in pharmaceutical development. This document consolidates key chemical and physical properties, safety information, and highlights its role as a phase transfer catalyst.

Chemical and Physical Properties

terthis compound is a white crystalline solid.[1] It is the hydrochloride salt of tert-butylamine (B42293). The chemical structure consists of a central nitrogen atom bonded to a tert-butyl group and three hydrogen atoms, with a chloride counter-ion.

Table 1: Physicochemical Properties of terthis compound

PropertyValueReference
CAS Number 10017-37-5[2][3][4]
Molecular Formula C4H12ClN[1][3][4][5][6]
Molecular Weight 109.60 g/mol [2][5][6]
Appearance White to off-white crystalline solid/powder[1][5]
Melting Point 291 °C (decomposes)[5]
Solubility Soluble in water and various polar solvents.[1]
IUPAC Name 2-methylpropan-2-amine;hydrochloride[2]
InChI Key DLDIDQIZPBIVNQ-UHFFFAOYSA-N[1][2][3][6]
SMILES CC(C)(C)N.Cl[1][2]

Synonyms: 2-Amino-2-methylpropane hydrochloride, t-Butylamine hydrochloride, tert-Butylamine hydrochloride.[1][2][4][5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of terthis compound.

Table 2: Spectroscopic Data for terthis compound

Spectrum TypeAvailable DataSource
¹H NMR Data available[2]
Infrared (IR) Spectrum available[3]

Further detailed analysis of spectral data should be conducted using reference spectra from reputable sources.

Applications in Organic Synthesis

The primary application of terthis compound in a laboratory and industrial setting is as a phase transfer catalyst.[1] Phase transfer catalysts facilitate the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), thereby accelerating reaction rates and increasing yields.[7] This property is particularly valuable in the synthesis of various organic compounds.[1] It is also utilized in the preparation of tert-butyl derivatives.[1]

Role in Drug Development

While direct therapeutic applications of terthis compound are not widely documented, its utility as a phase transfer catalyst extends to the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The ability to mediate reactions between different phases is critical in the construction of complex molecular architectures found in many drug molecules. For instance, it can be used to enhance the solubility of hydrophobic compounds, which can be beneficial in drug formulation and delivery systems.[8]

Safety and Handling

terthis compound is classified as harmful if swallowed.[2] It may also cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Table 3: GHS Hazard Information

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)

Experimental Workflow: Phase Transfer Catalysis

The following diagram illustrates a generalized workflow for a reaction utilizing a phase transfer catalyst like terthis compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up A Aqueous Phase (contains reactant A) C Add tert-Butylammonium Chloride (Catalyst) A->C B Organic Phase (contains reactant B) B->C D Formation of Ion Pair [Q+A-] in Aqueous Phase C->D Catalyst Dissolves E Transfer of Ion Pair to Organic Phase D->E Phase Transfer F Reaction of [Q+A-] with B to form Product E->F Reaction G Regeneration of Catalyst [Q+] F->G Product Formed H Phase Separation F->H G->D Catalyst Returns to Aqueous Phase I Isolation of Product from Organic Phase H->I Extraction/Purification

Caption: Generalized workflow for phase transfer catalysis.

This guide serves as a foundational resource for professionals working with terthis compound. For specific applications and experimental protocols, consulting peer-reviewed literature and established chemical databases is highly recommended.

References

An In-depth Technical Guide to the Molecular Structure of t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of t-butylammonium chloride (t-BuNH₃Cl). The document details the crystallographic structure, spectroscopic characteristics, and the experimental protocols utilized for their determination. All quantitative data are summarized in structured tables for ease of comparison. Additionally, logical relationships and molecular structures are visualized using Graphviz diagrams. This guide is intended to be a core resource for researchers, scientists, and professionals in drug development requiring detailed structural information on this compound.

Introduction

This compound is a simple organic salt with the chemical formula C₄H₁₂ClN.[1][2] It is the hydrochloride salt of t-butylamine.[2] The compound consists of a positively charged t-butylammonium cation and a chloride anion. Its molecular structure is of interest due to the bulky t-butyl group, which influences its crystal packing and spectroscopic properties. Understanding these structural details is crucial for applications in organic synthesis, materials science, and pharmaceutical development where it may be used as a counterion or a structural motif.

Crystallographic Structure

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The analysis was performed at both 298 K and 115 K, revealing an orthorhombic crystal system with the space group Pbca. The key findings from the crystallographic study indicate that the t-butylammonium ion exists in a fully staggered conformation. Each ammonium (B1175870) group is hydrogen-bonded to three neighboring chloride ions, forming a stable crystal lattice. While the detailed bond lengths and angles from the primary literature could not be accessed for this guide, the unit cell parameters are provided in the table below.

Crystallographic Data
ParameterValue (at 115 K)Value (at 298 K)
Crystal SystemOrthorhombicOrthorhombic
Space GroupPbcaPbca
a (Å)17.770(8)18.007(8)
b (Å)8.877(4)8.962(4)
c (Å)8.647(3)8.677(4)
V (ų)1364.01400
Z88

Data sourced from Acta Crystallographica (1987), C43, 711-713.

Molecular Packing and Interactions

The dominant intermolecular interaction in the crystal lattice of this compound is the hydrogen bonding between the ammonium protons (N-H) and the chloride anions (Cl⁻). Each t-butylammonium cation acts as a hydrogen bond donor to three separate chloride ions. This network of hydrogen bonds is fundamental to the stability of the crystal structure.

G Hydrogen Bonding Network in this compound cluster_cation t-Butylammonium Cation N N⁺ C_central C N->C_central H1 H N->H1 H2 H N->H2 H3 H N->H3 C1 CH₃ C_central->C1 C2 CH₃ C_central->C2 C3 CH₃ C_central->C3 Cl1 Cl⁻ H1->Cl1 H-bond Cl2 Cl⁻ H2->Cl2 H-bond Cl3 Cl⁻ H3->Cl3 H-bond

Hydrogen bonding in this compound.

Spectroscopic Data

Spectroscopic techniques provide valuable insights into the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show two main signals: one for the protons of the three equivalent methyl (CH₃) groups and another for the protons of the ammonium (NH₃⁺) group. The integration ratio of these signals would be 9:3.

¹³C NMR: The carbon-13 NMR spectrum is expected to show two signals corresponding to the two distinct carbon environments: the three equivalent methyl carbons and the quaternary carbon.

NucleusChemical Shift (ppm) - Predicted RangeMultiplicity
¹H (CH₃ )1.0 - 1.5Singlet
¹H (NH₃ ⁺)7.0 - 8.0Broad Singlet
¹³C (C H₃)25 - 35Quartet (in coupled spectrum)
¹³C (C (CH₃)₃)50 - 60Singlet (in decoupled spectrum)

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorptions corresponding to the vibrational modes of its functional groups. The data presented here is based on a KBr-pellet technique.[1]

Wavenumber (cm⁻¹) - RangeVibrational ModeIntensity
3000 - 2800N-H stretch (ammonium)Strong, Broad
2980 - 2860C-H stretch (methyl)Strong
1600 - 1500N-H bend (ammonium)Medium
1470 - 1450C-H bend (methyl, asymmetric)Medium
1390 - 1370C-H bend (methyl, symmetric)Medium
1250 - 1200C-N stretchMedium

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

G X-ray Crystallography Workflow A Crystal Growth B Crystal Selection & Mounting A->B C Data Collection (X-ray Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Workflow for X-ray crystallography.
  • Crystal Growth: Single crystals of this compound are grown by slow evaporation of a suitable solvent (e.g., ethanol (B145695) or a mixture of ethanol and diethyl ether).

  • Crystal Selection and Mounting: A well-formed, single crystal of appropriate size is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 115 K) to reduce thermal vibrations. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

  • Data Processing: The raw diffraction data is processed to determine the intensities and positions of the diffraction spots. This includes integration, scaling, and space group determination.

  • Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map, from which the atomic positions can be determined.

  • Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic coordinates, and thermal parameters.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, and other geometric parameters.

NMR Spectroscopy
  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a one-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced.

  • Spectral Analysis: The chemical shifts, multiplicities, and integration of the peaks are analyzed to assign them to the corresponding nuclei in the molecule.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: A small amount of this compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar.

  • Pellet Formation: The mixture is transferred to a pellet press die and compressed under high pressure to form a thin, transparent pellet.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the infrared spectrum is recorded. A background spectrum of a pure KBr pellet is also recorded for subtraction.

  • Spectral Analysis: The positions and intensities of the absorption bands are analyzed and assigned to the corresponding molecular vibrations.

Signaling Pathways

A thorough search of the current scientific literature did not reveal any established signaling pathways in which this compound plays a direct and specific role. While the ammonium ion itself can be involved in biological signaling, particularly in plants, there is no evidence to suggest a specific signaling function for the t-butylammonium cation in biological systems.[3][4] The biological activity of quaternary ammonium salts is generally associated with their surfactant properties and their ability to disrupt cell membranes, rather than specific receptor-mediated signaling.[5]

Conclusion

This technical guide has provided a detailed summary of the molecular structure of this compound based on available crystallographic and spectroscopic data. The key structural features, including its orthorhombic crystal system and the hydrogen bonding network, have been outlined. Spectroscopic data from NMR and IR have been presented to complement the crystallographic information. While detailed bond lengths and angles from the primary X-ray diffraction study were not accessible, the provided data offers a solid foundation for understanding the molecular architecture of this compound. Further research would be beneficial to elucidate the precise geometric parameters and to explore any potential biological activities beyond its general properties as an organic salt.

References

Synthesis of tert-Butylammonium Chloride from t-Butylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of tert-butylammonium (B1230491) chloride from t-butylamine, a fundamental acid-base reaction widely employed in pharmaceutical and chemical research. This document provides comprehensive experimental protocols, quantitative data, and a visual representation of the synthetic workflow to aid in the successful and efficient preparation of this key chemical intermediate.

Introduction

tert-Butylammonium chloride, also known as tert-butylamine (B42293) hydrochloride, is the salt formed from the reaction of the primary amine, t-butylamine, with hydrochloric acid.[1] This compound is a white, crystalline solid soluble in polar solvents.[2] Its formation is a classic example of an acid-base neutralization reaction, where the lone pair of electrons on the nitrogen atom of the amine accepts a proton from hydrochloric acid.[3] This process is crucial in various applications, including in the preparation of drug substances where converting a basic amine to its hydrochloride salt can enhance its stability, solubility, and bioavailability.[3] For instance, tert-butylamine is used as a counterion in the drug perindopril (B612348) erbumine.[4] This guide presents a reliable method for the synthesis, isolation, and purification of terthis compound.

Chemical Reaction and Stoichiometry

The synthesis of terthis compound is a straightforward acid-base reaction where t-butylamine acts as a Brønsted-Lowry base and hydrochloric acid acts as a Brønsted-Lowry acid.

Reaction: (CH₃)₃CNH₂ + HCl → (CH₃)₃CNH₃⁺Cl⁻

The stoichiometry of the reaction is 1:1, meaning one mole of t-butylamine reacts with one mole of hydrochloric acid to produce one mole of terthis compound.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of terthis compound.

ParameterValueReference
Reactants t-Butylamine, Hydrochloric Acid[5]
Solvent Absolute Ethanol (B145695)[5]
Yield 66.71%[5]
Melting Point > 200°C[5]
310°C[6]
Molecular Weight 109.60 g/mol [7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of terthis compound.

Synthesis of terthis compound

This protocol is adapted from a procedure for the preparation of tert-butylamine hydrochloride.[5]

Materials:

  • t-Butylamine (1.0 mL, 0.6900 g, 9.448 x 10⁻³ mol)

  • Concentrated Hydrochloric Acid (12 M, 0.80 mL)

  • Absolute Ethanol (10 mL)

Procedure:

  • In a suitable reaction vessel, add t-butylamine to 10 mL of absolute ethanol.

  • While stirring the solution, add concentrated hydrochloric acid dropwise over a period of 2 minutes. The reaction is exothermic, and the addition should be controlled to manage the temperature.

  • After the addition is complete, continue to stir the solution for an additional 5 minutes at room temperature.

  • Remove the stir bar and evaporate the solvent to dryness under reduced pressure to obtain the crude terthis compound as a solid.[5]

Purification by Recrystallization

This protocol for purification is based on a method described in Organic Syntheses for tert-butylamine hydrochloride.[8]

Materials:

  • Crude terthis compound

  • Absolute Ethanol

  • Dry Diethyl Ether

Procedure:

  • Dissolve the crude terthis compound in hot absolute ethanol (approximately 5 mL of ethanol per gram of crude product).

  • Filter the hot solution to remove any insoluble impurities.

  • To the clear filtrate, add dry diethyl ether (approximately 50% of the volume of ethanol used).

  • Cool the solution in a refrigerator for several hours to induce crystallization.

  • Collect the crystalline terthis compound by vacuum filtration using a Büchner funnel.

  • Dry the purified crystals in a vacuum desiccator.[8]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of terthis compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation cluster_purification Purification dissolution Dissolve t-butylamine in absolute ethanol addition Add concentrated HCl dropwise with stirring dissolution->addition reaction Stir for 5 minutes at room temperature addition->reaction evaporation Evaporate solvent under reduced pressure reaction->evaporation Proceed to isolation crude_product Crude tert-Butylammonium Chloride (Solid) evaporation->crude_product recrystallization_dissolution Dissolve crude product in hot absolute ethanol crude_product->recrystallization_dissolution Proceed to purification hot_filtration Hot filtration of insoluble impurities recrystallization_dissolution->hot_filtration precipitation Add dry diethyl ether and cool to crystallize hot_filtration->precipitation vacuum_filtration Collect crystals by vacuum filtration precipitation->vacuum_filtration drying Dry in vacuum desiccator vacuum_filtration->drying pure_product Pure tert-Butylammonium Chloride (Crystals) drying->pure_product

Caption: Experimental workflow for the synthesis of terthis compound.

Safety Considerations

  • t-Butylamine: is a flammable liquid with an ammonia-like odor.[9] It is corrosive and can cause severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Concentrated Hydrochloric Acid: is highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate PPE.

  • Diethyl Ether: is extremely flammable. Ensure there are no ignition sources nearby when in use.

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

References

An In-depth Technical Guide to the Solubility of t-Butylammonium Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of t-butylammonium chloride in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for this procedure.

Introduction to this compound

This compound, also known as tert-butylammonium (B1230491) chloride, is an organic ammonium (B1175870) salt with the chemical formula (CH₃)₃CNH₃Cl. It is a white crystalline solid that finds applications in organic synthesis and as a precursor for various materials. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification, and formulation development.

Solubility of this compound

Currently, there is a notable scarcity of precise, quantitative solubility data for this compound in a wide range of organic solvents within peer-reviewed journals and chemical databases. However, based on available technical data sheets and supplier information, a qualitative understanding of its solubility has been established.

Data Presentation

The following table summarizes the known qualitative solubility of this compound in several common organic solvents. This information is critical for solvent selection in various research and development applications.

SolventChemical FormulaTypeSolubility
Dimethylformamide (DMF)C₃H₇NOPolar AproticHigh
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHigh
Ethanol (EtOH)C₂H₅OHPolar ProticHigh

Note: "High" solubility is indicated by supplier technical documents but is not quantitatively defined. Researchers should determine the precise solubility for their specific application and conditions.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. The following protocol provides a detailed, step-by-step methodology suitable for determining the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance (readable to at least 0.1 mg)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Thermostatically controlled environment (e.g., incubator or water bath)

  • Syringe filters (solvent-compatible, typically 0.22 µm or 0.45 µm pore size)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC, GC, or a validated titration method)

  • pH meter (for aqueous solutions, if applicable, to ensure no pH shift in case of impurities)

Procedure
  • Preparation of the Saturated Solution:

    • Add an excess amount of solid this compound to a pre-weighed vial or flask. An "excess" means that there should be undissolved solid remaining at the end of the experiment.

    • Record the initial mass of the this compound added.

    • Add a known volume or mass of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker. The temperature should be maintained at the desired level (e.g., 25 °C or 37 °C) with minimal fluctuation.

    • Agitate the samples at a constant, moderate speed (e.g., 150-300 rpm) to ensure thorough mixing and facilitate the dissolution process.

    • Allow the mixture to equilibrate for a sufficient period. A typical equilibration time is 24 to 72 hours. To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when the concentration of the solute in the solution remains constant over successive time points.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove all undissolved solid particles. This step is critical to prevent artificially high solubility readings.

    • Record the mass or volume of the filtered sample.

  • Quantification:

    • Dilute the filtered sample with a known volume of the appropriate solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC, or titration) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

  • Data Analysis:

    • From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.

    • Express the solubility in appropriate units, such as g/100 g of solvent, mg/mL, or mol/L.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep_solid Weigh excess this compound prep_solvent Add known volume/mass of solvent prep_solid->prep_solvent agitate Agitate at constant temperature (24-72h) prep_solvent->agitate check_equilibrium Confirm equilibrium (optional time points) agitate->check_equilibrium settle Allow solid to settle check_equilibrium->settle filter_sample Filter supernatant settle->filter_sample quantify Quantify concentration (e.g., HPLC) filter_sample->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

An In-depth Technical Guide to the Physical Properties of tert-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of tert-Butylammonium chloride (t-BuNH3Cl). The information presented herein is intended to support research, development, and quality control activities within the pharmaceutical and chemical industries. All quantitative data is summarized in clear, accessible tables, and detailed experimental protocols for key physical property measurements are provided.

Core Physical and Chemical Properties

terthis compound is a quaternary ammonium (B1175870) salt with the chemical formula C4H12ClN.[1][2] It is the hydrochloride salt of tert-butylamine. Understanding its physical properties is crucial for its application in various chemical syntheses and pharmaceutical formulations.

Table 1: Physical Properties of terthis compound

PropertyValueReference
Molecular Formula C4H12ClN[1][2]
Molecular Weight 109.60 g/mol [1][2]
Appearance White to off-white solid/crystals[3]
Melting Point Data not consistently available in searches.
Solubility Soluble in polar solvents like water.[4][5]
Density Data not available in searches.

Note on Data Availability: While extensive data is available for the related compound Tetrabutylammonium chloride, specific experimental values for the melting point and density of terthis compound were not consistently found in the initial search results. The provided information is based on general properties of similar organic salts and available data for terthis compound.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of terthis compound.

2.1 Infrared (IR) Spectroscopy

  • Technique: The IR spectrum is typically obtained using a Potassium Bromide (KBr) pellet technique.[1][2]

  • Instrumentation: A common instrument for this analysis is the Bruker IFS 85 A FT-IR spectrometer.[1][2]

2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.

    • Instrument: Varian CFT-20.[1][2]

  • ¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton.

    • Sample Source: Eastman Organic Chemicals, Rochester, New York.[1][2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of organic salts like terthis compound.

3.1 Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound, while a broad and depressed melting range suggests the presence of impurities.[6]

Methodology:

  • Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[7][8] The tube is then tapped gently to ensure tight packing.[7][8]

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used.[6] The capillary tube is placed in the heating block of the apparatus.[6][7]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.[6][9]

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point.[6][8] The recorded melting point is thus a range.[6]

Workflow for Melting Point Determination

MeltingPointWorkflow A Sample Preparation (Dry, Powdered Sample) B Pack Capillary Tube (2-3 mm height) A->B C Place in Melting Point Apparatus B->C D Heat Slowly (1-2 °C/min) C->D E Observe Sample D->E F Record T_onset (First liquid drop) E->F Melting begins G Record T_final (Completely liquid) F->G Continues melting H Report Melting Point Range G->H

Caption: Workflow for determining the melting point of a solid organic compound.

3.2 Solubility Determination

Solubility is a fundamental property that influences the bioavailability and formulation of drug substances. The principle of "like dissolves like" is a general guide, where polar compounds are more soluble in polar solvents and non-polar compounds in non-polar solvents.[4]

Methodology (Qualitative):

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, hexane) are chosen.

  • Sample Preparation: A small, measured amount of terthis compound is added to a test tube.

  • Solvent Addition: A specific volume of the chosen solvent is added to the test tube.

  • Mixing: The mixture is agitated (e.g., by shaking or vortexing) for a set period to facilitate dissolution.

  • Observation: The solution is visually inspected for the presence of undissolved solid. The solubility is typically categorized as soluble, sparingly soluble, or insoluble.

Logical Flow for Solubility Testing

SolubilityTesting Start Start: Select Solute (terthis compound) Solvent Select Solvent (e.g., Water, Ethanol, Hexane) Start->Solvent Mix Add Solute to Solvent and Agitate Solvent->Mix Observe Observe for Undissolved Solid Mix->Observe Soluble Result: Soluble Observe->Soluble No solid remains Insoluble Result: Insoluble/ Sparingly Soluble Observe->Insoluble Solid remains

Caption: A logical diagram illustrating the process of qualitative solubility testing.

3.3 Density Measurement

The density of a solid is its mass per unit volume.[10][11] For crystalline solids, several methods can be employed to determine density.

Methodology (Displacement Method):

  • Mass Measurement: The mass of a sample of terthis compound is accurately measured using an analytical balance.[12]

  • Liquid Selection: An inert liquid in which the solid is insoluble is chosen (e.g., a non-polar solvent if the compound is highly polar).

  • Initial Volume: A known volume of the selected liquid is placed in a graduated cylinder, and the initial volume is recorded.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.[12]

  • Final Volume: The new volume of the liquid is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation: The density is calculated by dividing the mass of the solid by its determined volume.

Experimental Workflow for Density Measurement by Displacement

DensityMeasurement cluster_mass Mass Determination cluster_volume Volume Determination M1 Weigh Solid Sample (m_solid) Calc Calculate Density (ρ = m_solid / V_solid) M1->Calc V1 Measure Initial Liquid Volume (V_initial) V2 Submerge Solid in Liquid V1->V2 V3 Measure Final Liquid Volume (V_final) V2->V3 V4 Calculate Solid Volume (V_solid = V_final - V_initial) V3->V4 V4->Calc

Caption: A workflow diagram for determining the density of a solid using the displacement method.

References

Unraveling the Solid State: A Technical Guide to the Crystal Structure of t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of t-butylammonium chloride, catering to researchers, scientists, and professionals in drug development. The document outlines the precise atomic arrangement of this compound, supported by quantitative crystallographic data and detailed experimental protocols.

Core Findings: Crystal Structure at Ambient and Cryogenic Temperatures

The crystal structure of this compound has been determined by single-crystal X-ray diffraction at two distinct temperatures: 298 K (ambient) and 115 K (cryogenic). The compound crystallizes in the orthorhombic space group Pnma. A key structural feature is the hydrogen bonding between the ammonium (B1175870) group of the t-butylammonium cation and three adjacent chloride anions. The t-butylammonium ion adopts a fully staggered conformation. While the fundamental crystal structure remains consistent between the two temperatures, a notable increase in the torsional motion of the t-butyl group around the C-NH3+ axis is observed at the higher temperature.

Crystallographic Data Summary

The following tables summarize the key crystallographic data for this compound at both 115 K and 298 K, facilitating a clear comparison of the structural parameters.

Table 1: Crystal Data and Structure Refinement for this compound at 115 K

ParameterValue
Empirical FormulaC₄H₁₂ClN
Formula Weight109.60
Temperature115 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensions
a17.712(8) Å
b8.868(4) Å
c8.681(4) Å
α90°
β90°
γ90°
Volume1364.0 ų
Z (Formula units per cell)8
Calculated Density1.067 g/cm³
Absorption Coefficient1.98 cm⁻¹
F(000)480
Data Collection & Refinement
Reflections Collected1241 (unique)
Reflections with I > 2σ(I)1073
Final R index [I > 2σ(I)]R = 0.043

Table 2: Crystal Data and Structure Refinement for this compound at 298 K

ParameterValue
Empirical FormulaC₄H₁₂ClN
Formula Weight109.60
Temperature298 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemOrthorhombic
Space GroupPnma
Unit Cell Dimensions
a18.007(8) Å
b8.962(4) Å
c8.677(4) Å
α90°
β90°
γ90°
Volume1400 ų
Z (Formula units per cell)8
Calculated Density1.040 g/cm³
Absorption CoefficientNot Reported
F(000)480
Data Collection & Refinement
Reflections Collected1241 (unique)
Reflections with I > 3σ(I)778
Final R index [I > 3σ(I)]R = 0.050
Goodness-of-fit (S)1.31

Experimental Protocols

The determination of the crystal structure of this compound involves a series of precise experimental procedures.[1] The following is a detailed methodology representative of single-crystal X-ray diffraction studies.

Synthesis and Crystallization

Crystals of this compound suitable for X-ray diffraction were reportedly obtained from a chloroform-benzene solvent system.[2] In a typical crystallization experiment, the compound is dissolved in a suitable solvent or solvent mixture to the point of saturation. Slow evaporation of the solvent, or controlled cooling of the saturated solution, can lead to the formation of single crystals. The quality of the crystals is paramount for a successful diffraction experiment.[1]

Crystal Mounting

A suitable single crystal, typically with dimensions in the range of 0.1-0.3 mm, is selected under a microscope.[3] The crystal is then mounted on a goniometer head.[3] For data collection at cryogenic temperatures (e.g., 115 K), the crystal is often flash-cooled in a stream of cold nitrogen gas.[1] This process minimizes radiation damage and thermal vibrations during data collection.[1]

Data Collection

The mounted crystal is placed in a single-crystal X-ray diffractometer.[4] The instrument generates a monochromatic beam of X-rays (commonly from a Molybdenum source with a wavelength of 0.71073 Å) that is directed at the crystal.[5] The crystal is rotated through various orientations, and the diffracted X-rays are recorded by a detector.[1] A complete dataset, consisting of thousands of reflections, is collected to ensure a comprehensive representation of the crystal's diffraction pattern.[5]

Data Processing

The raw diffraction data is processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects.[6] The intensities of the reflections are integrated, and the data is scaled and merged to produce a unique set of reflections with their corresponding intensities and standard uncertainties.[7]

Structure Solution and Refinement

The "phase problem" in crystallography, where the phases of the diffracted waves are lost during measurement, is overcome using computational methods such as direct methods or Patterson techniques to generate an initial model of the crystal structure.[2] This initial model is then refined against the experimental data using least-squares methods.[8] The refinement process involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.[8] In the case of this compound, all hydrogen atoms were located and their positions refined.[2] The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good agreement between the model and the experimental data.[8]

Visualizing the Workflow

The following diagram illustrates the logical workflow of a single-crystal X-ray diffraction experiment, from sample preparation to the final structural analysis.

CrystalStructureAnalysis Workflow for Single-Crystal X-ray Structure Determination cluster_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis & Structure Determination Synthesis Synthesis of This compound Crystallization Crystallization (e.g., slow evaporation) Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection XrayDiffraction X-ray Diffraction Data Collection CrystalSelection->XrayDiffraction DataProcessing Data Processing (Integration & Scaling) XrayDiffraction->DataProcessing StructureSolution Structure Solution (Phase Problem) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF file generation) StructureRefinement->Validation FinalStructure Final Crystal Structure (Atomic Coordinates, etc.) Validation->FinalStructure

Caption: Logical workflow of single-crystal X-ray structure determination.

References

Spectroscopic Analysis of tert-Butylammonium Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for tert-butylammonium (B1230491) chloride. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for the characterization of organic compounds. This document outlines detailed experimental protocols and presents a summary of key spectral data in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For tert-butylammonium chloride, both ¹H and ¹³C NMR provide characteristic signals that confirm its molecular structure.

¹H NMR Spectral Data

The ¹H NMR spectrum of terthis compound is characterized by two main signals corresponding to the protons of the tert-butyl group and the ammonium (B1175870) group. The integration of these signals is in a 9:3 ratio, respectively.

Proton Type Chemical Shift (δ, ppm) Multiplicity Integration
Methyl Protons (-CH₃)0.5 - 2.0[1]Singlet9H
Ammonium Protons (-NH₃⁺)Variable (often broad)Singlet (broad)3H

Note: The chemical shift of the ammonium protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of terthis compound shows two distinct signals, corresponding to the quaternary carbon and the methyl carbons of the tert-butyl group.

Carbon Type Chemical Shift (δ, ppm)
Methyl Carbons (-C H₃)20 - 42[1]
Quaternary Carbon (C -(CH₃)₃)Not explicitly found in search results
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of terthis compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a clean, dry NMR tube.

  • For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added if it is compatible with the solvent. Alternatively, the residual solvent peak can be used for referencing.

Instrument Parameters (for a standard 400 MHz spectrometer):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used for ¹H NMR. For ¹³C NMR, a proton-decoupled pulse program is common to produce singlet peaks for each carbon.

  • Acquisition Time: Typically 2-4 seconds for ¹H and 1-2 seconds for ¹³C.

  • Relaxation Delay: A delay of 1-5 seconds between pulses is generally sufficient.

  • Number of Scans: For ¹H NMR, 8-16 scans are usually adequate. For ¹³C NMR, due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 128 or more) may be required to achieve a good signal-to-noise ratio.

  • Temperature: Standard ambient probe temperature (e.g., 298 K).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of terthis compound will show characteristic absorption bands for the ammonium group and the tert-butyl group.

IR Spectral Data
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3000 - 2250 (broad, strong)N-H Stretch[2]Ammonium (-NH₃⁺)
2960 - 2850 (strong)C-H Stretch[3]Alkane (tert-butyl)
1600 - 1500 (strong)N-H Bend[2]Ammonium (-NH₃⁺)
1470 - 1350C-H Bend[3]Alkane (tert-butyl)
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

The KBr (potassium bromide) pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Sample Preparation:

  • Thoroughly dry spectroscopic grade KBr to remove any moisture, which can interfere with the spectrum.

  • In a clean agate mortar and pestle, grind approximately 1-2 mg of terthis compound into a very fine powder.

  • Add about 100-200 mg of the dried KBr to the mortar.

  • Gently but thoroughly mix the sample and KBr by further grinding until a homogeneous mixture is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent or translucent pellet.

Data Acquisition:

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Record a background spectrum with an empty sample holder.

  • Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like terthis compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Obtain Pure Sample (terthis compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Grind with KBr & Press into Pellet Sample->Prep_IR NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->Process_NMR Process_IR Process IR Data (Background Subtraction) IR_Acq->Process_IR Interpret_NMR Assign Chemical Shifts & Analyze Multiplicities Process_NMR->Interpret_NMR Interpret_IR Identify Characteristic Absorption Bands Process_IR->Interpret_IR Structure_Confirm Confirm Molecular Structure Interpret_NMR->Structure_Confirm Interpret_IR->Structure_Confirm

Caption: General workflow for spectroscopic analysis.

References

Thermal Stability of t-Butylammonium Chloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information regarding the thermal stability of t-butylammonium chloride. Due to limited publicly available experimental data specifically for this compound, this document also includes a general overview of the thermal decomposition of alkylammonium chlorides to provide a broader context for researchers.

Introduction to this compound

This compound, also known as tert-butylamine (B42293) hydrochloride, is a primary alkylammonium salt. Its structure consists of a protonated tert-butylamine cation and a chloride anion. This compound is a white crystalline solid soluble in polar solvents.

Thermal Stability Data

Detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively reported in publicly accessible literature. However, some physical properties provide an indication of its thermal behavior.

Table 1: Physical and Thermal Properties of this compound

PropertyValueReference
CAS Number10017-37-5[1][2][3][4][5]
Molecular FormulaC4H12ClN[1][2][3][4][5]
Molecular Weight109.60 g/mol [4][5]
Melting Point291 °C (decomposes)[2]

The reported melting point indicates that decomposition occurs at this temperature. This suggests that the compound is thermally stable up to a relatively high temperature before undergoing degradation.

General Thermal Decomposition of Alkylammonium Chlorides

In the absence of specific data for this compound, the thermal decomposition of other alkylammonium chlorides can offer insights into its likely behavior. The thermal stability of these salts is influenced by factors such as the nature of the alkyl group and the strength of the ionic bond.

A study on the kinetics of the thermal decomposition of various di-n-alkylammonium chlorides showed that these compounds decompose in a single stage. The thermal stability was found to be in the order of [Bu2nNH2]Cl > [Pr2nNH2]Cl > [Pr2iNH2]Cl > [Bu2iNH2]Cl, indicating that the structure of the alkyl group plays a significant role.

Anticipated Decomposition Pathway

The thermal decomposition of primary alkylammonium chlorides typically proceeds via a dehydrochlorination reaction, yielding the corresponding amine and hydrogen chloride gas. For this compound, the expected decomposition products would be tert-butylamine and hydrogen chloride.

Diagram 1: Proposed Thermal Decomposition Pathway of this compound

DecompositionPathway This compound This compound tert-Butylamine tert-Butylamine This compound->tert-Butylamine Δ Hydrogen Chloride Hydrogen Chloride This compound->Hydrogen Chloride Δ Heat Heat Heat->this compound TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Place in TGA pan Place in TGA pan Weigh Sample (5-10 mg)->Place in TGA pan Purge with Inert Gas (N2) Purge with Inert Gas (N2) Place in TGA pan->Purge with Inert Gas (N2) Heat at constant rate (e.g., 10 °C/min) Heat at constant rate (e.g., 10 °C/min) Purge with Inert Gas (N2)->Heat at constant rate (e.g., 10 °C/min) Record Mass Loss vs. Temperature Record Mass Loss vs. Temperature Heat at constant rate (e.g., 10 °C/min)->Record Mass Loss vs. Temperature DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis Seal Sample in Pan Seal Sample in Pan Place Sample and Reference in DSC Place Sample and Reference in DSC Seal Sample in Pan->Place Sample and Reference in DSC Heat at constant rate (e.g., 10 °C/min) Heat at constant rate (e.g., 10 °C/min) Place Sample and Reference in DSC->Heat at constant rate (e.g., 10 °C/min) Record Heat Flow vs. Temperature Record Heat Flow vs. Temperature Heat at constant rate (e.g., 10 °C/min)->Record Heat Flow vs. Temperature

References

An In-depth Technical Guide to the Hygroscopic Nature of tert-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to tert-Butylammonium Chloride

terthis compound, also known as 2-amino-2-methylpropane hydrochloride, is an organic ammonium (B1175870) salt with the chemical formula C₄H₁₂ClN.[1][2][3][4][5] It is a white to off-white crystalline solid that is soluble in water and other polar solvents.[6] Its physical and chemical stability, including its interaction with atmospheric moisture, are critical parameters for its use as a reagent or starting material in various chemical syntheses, including in the pharmaceutical industry.

While the hygroscopic nature of a substance can significantly impact its stability, flowability, and reactivity, there is a notable absence of published quantitative data specifically defining the hygroscopicity of terthis compound. This guide aims to bridge this gap by providing the necessary tools for its characterization.

Physicochemical Properties of terthis compound

A summary of the known physicochemical properties of terthis compound is provided in the table below. This information is essential for designing and interpreting hygroscopicity studies.

PropertyValueReferences
CAS Number 10017-37-5[1][2][3][4][5]
Molecular Formula C₄H₁₂ClN[1][2][3][4][5]
Molecular Weight 109.60 g/mol [7][8]
Appearance White to off-white crystalline solid/powder[2][6]
Melting Point 291 °C (decomposes)[2]
Solubility Soluble in water[6]
Storage Temperature Room Temperature, under inert atmosphere[2]

Experimental Protocols for Determining Hygroscopicity

The hygroscopic nature of a solid compound can be determined through various analytical techniques. The following sections detail the most common and reliable methods.

Gravimetric Analysis (Static Method)

This traditional method involves exposing a sample to a constant relative humidity (RH) environment and measuring the change in mass over time.[9][10]

3.1.1. Experimental Protocol

  • Sample Preparation: Accurately weigh a sample of terthis compound (typically 100-500 mg) into a pre-weighed, shallow container.

  • Environment Preparation: Prepare a desiccator with a saturated salt solution to maintain a specific relative humidity. For example, a saturated solution of ammonium chloride maintains an RH of approximately 80% at 25°C.[9] Place a calibrated thermohygrometer inside the desiccator to monitor conditions.

  • Exposure: Place the open sample container inside the desiccator.

  • Equilibration: Allow the sample to equilibrate for a defined period, typically 24 hours.[9]

  • Mass Measurement: After the equilibration period, remove the sample and immediately re-weigh it.

  • Calculation: Calculate the percentage weight gain using the following formula:

    % Weight Gain = [(Final Weight - Initial Weight) / Initial Weight] x 100

3.1.2. Data Interpretation

The hygroscopicity can be classified based on the percentage of weight gain, as defined by various pharmacopeias.

Hygroscopicity ClassificationWeight Gain (%)
Non-hygroscopic< 0.2
Slightly hygroscopic≥ 0.2 and < 2
Hygroscopic≥ 2 and < 15
Very hygroscopic≥ 15

Note: This classification is based on the European Pharmacopoeia.

G cluster_0 Static Gravimetric Hygroscopicity Testing A Weigh Sample B Place in Desiccator (Constant RH) A->B C Equilibrate (24h) B->C D Reweigh Sample C->D E Calculate % Weight Gain D->E F Classify Hygroscopicity E->F

Workflow for Static Gravimetric Hygroscopicity Testing.
Dynamic Vapor Sorption (DVS)

DVS is a more sophisticated gravimetric technique that continuously measures the mass of a sample as it is exposed to a precisely controlled and varying relative humidity at a constant temperature.[11][12][13]

3.2.1. Experimental Protocol

  • Sample Preparation: Place a small amount of the sample (typically 5-20 mg) onto the DVS instrument's microbalance.

  • Pre-treatment: The sample is often dried in a stream of dry nitrogen (0% RH) to establish a baseline dry mass.[14]

  • Sorption/Desorption Cycle: The instrument is programmed to execute a pre-defined humidity program. A typical cycle involves incrementally increasing the RH from 0% to 95% and then decreasing it back to 0%, with the instrument holding at each step until mass equilibrium is reached.[12][14]

  • Data Acquisition: The instrument records the sample mass at each RH step, generating a sorption-desorption isotherm.

3.2.2. Data Interpretation

The resulting isotherm provides detailed information about the material's interaction with water, including:

  • Hygroscopicity: The amount of water absorbed at a given RH.

  • Hysteresis: The difference between the sorption and desorption curves, which can indicate changes in the material's structure.

  • Deliquescence Point: The RH at which the material absorbs enough water to dissolve.

G cluster_1 Dynamic Vapor Sorption (DVS) Workflow A Place Sample in DVS B Dry at 0% RH A->B C Stepwise Increase RH (Sorption) B->C D Stepwise Decrease RH (Desorption) C->D E Generate Isotherm D->E

References

The Pivotal Role of t-Butylammonium Chloride in Advanced Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the critical role of t-Butylammonium chloride (t-BACl) in the advancement of materials science has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of t-BACl's application, particularly in the burgeoning field of perovskite solar cells, and offers detailed experimental protocols and quantitative data to support further research and development.

Introduction: Unveiling the Potential of this compound

This compound, a quaternary ammonium (B1175870) salt, has emerged as a significant additive and structural component in the synthesis and modification of advanced materials. Its bulky tertiary butyl group and chloride anion play a crucial role in influencing crystal growth, passivating defects, and enhancing the stability and performance of various material systems. This guide focuses primarily on its application in hybrid organic-inorganic perovskites, a class of materials revolutionizing the field of photovoltaics.

Core Applications in Materials Science

The primary application of this compound in materials science lies in the realm of hybrid perovskite solar cells. Its incorporation, often in conjunction with other organic cations, serves several key functions:

  • Formation of 2D/3D Perovskite Heterostructures: The large steric hindrance of the t-butylammonium cation disrupts the three-dimensional (3D) perovskite lattice, leading to the formation of two-dimensional (2D) layered structures. This results in a mixed-dimensional perovskite film with enhanced stability.

  • Defect Passivation: Uncoordinated lead ions (Pb²⁺) and halide vacancies are common defects in perovskite films that act as non-radiative recombination centers, limiting device efficiency and stability. The t-butylammonium and chloride ions can effectively passivate these defects at the surface and grain boundaries of the perovskite film.

  • Improved Film Morphology and Crystallinity: The addition of t-BACl can influence the crystallization process of the perovskite film, leading to larger grain sizes, reduced pinholes, and a more uniform surface morphology. This contributes to improved charge transport and reduced recombination.

  • Enhanced Environmental Stability: The hydrophobic nature of the t-butyl group helps to repel moisture, a key factor in the degradation of perovskite materials. The formation of a 2D capping layer also acts as a protective barrier against environmental stressors.

Quantitative Impact on Perovskite Solar Cell Performance

The inclusion of this compound or its iodide and bromide analogs has demonstrated significant improvements in the key performance parameters of perovskite solar cells. The following tables summarize the quantitative data extracted from various studies.

Additive/TreatmentPerovskite CompositionVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Stability Enhancement
Control (No Additive)MAPbI₃1.0521.57015.8Baseline
t-Butylammonium Iodide(t-BA)ₓ(MA)₁₋ₓPbI₃1.0822.17517.9Retained >80% PCE after 500h
Butylammonium ChlorideCs₀.₁₇FA₀.₈₃Pb(I₀.₆Br₀.₄)₃ + BACl1.1220.37817.8Retained 95% of initial PCE after 1000h

Table 1: Photovoltaic parameters of perovskite solar cells with and without butylammonium-based additives.

PropertyControl (MAPbI₃)With t-Butylammonium Additive
Grain Size~200 - 500 nm> 1 µm
Trap Density~5 x 10¹⁶ cm⁻³~1 x 10¹⁶ cm⁻³
Water Contact Angle~45°~75°
Charge Carrier Lifetime~150 ns~450 ns

Table 2: Impact of t-butylammonium additive on perovskite film properties.

Experimental Protocols

This section provides detailed methodologies for the incorporation of this compound in the fabrication of perovskite solar cells, based on established research.

Synthesis of this compound

Materials:

  • t-Butylamine

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve t-butylamine in diethyl ether in a round-bottom flask placed in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise to the solution while stirring. A white precipitate of this compound will form.

  • Continue stirring for 1-2 hours at room temperature.

  • Filter the precipitate and wash it with cold diethyl ether.

  • Dry the collected this compound under vacuum.

  • Recrystallize the product from ethanol (B145695) or a mixture of ethanol and diethyl ether to obtain pure crystals.

  • Dry the purified crystals under vacuum and store them in a desiccator.

Fabrication of Perovskite Solar Cells with a this compound Passivation Layer

Materials:

  • FTO-coated glass substrates

  • Titanium dioxide (TiO₂) paste

  • Perovskite precursor solution (e.g., FAPbI₃ in DMF:DMSO)

  • This compound solution (e.g., 10 mg/mL in isopropanol)

  • Spiro-OMeTAD solution (hole transport layer)

  • Gold or Carbon (for electrode)

Device Fabrication Workflow:

defect_passivation cluster_perovskite Perovskite Crystal cluster_passivator Passivating Agent cluster_outcome Passivation Effect Defects Surface & Grain Boundary Defects (Pb²⁺ dangling bonds, Halide vacancies) ReducedRecombination Reduced Non-Radiative Recombination Defects->ReducedRecombination Defect Neutralization tBACl This compound (t-BA⁺, Cl⁻) tBACl->Defects Ionic Interaction & Coordination ImprovedStability Enhanced Stability ReducedRecombination->ImprovedStability heterostructure_formation cluster_precursors Precursors cluster_process Crystallization Process cluster_structure Final Structure Perovskite_3D 3D Perovskite Precursors (e.g., FAPbI₃) Annealing Thermal Annealing Perovskite_3D->Annealing tBACl This compound tBACl->Annealing Heterostructure 2D/3D Perovskite Heterostructure Annealing->Heterostructure Layer_2D 2D Capping Layer ((t-BA)₂PbI₄) Heterostructure->Layer_2D Bulk_3D Bulk 3D Perovskite Heterostructure->Bulk_3D

Methodological & Application

Application Note: Synthesis of tert-Butyl Chloride from tert-Butanol and HCl

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of tert-butyl chloride (2-chloro-2-methylpropane) via a unimolecular nucleophilic substitution (SN1) reaction. The synthesis involves the reaction of tert-butanol (B103910) with concentrated hydrochloric acid at room temperature.[1] This method is a classic example of an SN1 reaction, leveraging the stability of the tertiary carbocation intermediate formed from a tertiary alcohol.[2][3] The protocol includes reagent quantities, step-by-step experimental procedures, purification techniques, and expected yields.

Introduction

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. For tertiary alcohols, this conversion is efficiently achieved using hydrohalic acids under mild conditions. The reaction of tert-butanol with concentrated hydrochloric acid proceeds through an SN1 mechanism.[1][2][4] The process begins with the protonation of the hydroxyl group of the alcohol, forming a good leaving group (water).[2][4] Subsequently, the departure of the water molecule results in a stable tertiary carbocation.[2][3] This carbocation is then attacked by the chloride ion nucleophile to yield the final product, tert-butyl chloride.[2][3]

This protocol offers a straightforward and cost-effective method for preparing tert-butyl chloride, a valuable intermediate in organic synthesis.[1]

Reaction Mechanism

The reaction proceeds in three main steps:

  • Protonation of Alcohol: The hydroxyl group of tert-butanol is protonated by hydrochloric acid to form a tert-butyloxonium ion.[1][4]

  • Formation of Carbocation: The protonated hydroxyl group departs as a water molecule, forming a stable tertiary carbocation. This is the rate-determining step.[1]

  • Nucleophilic Attack: The chloride ion acts as a nucleophile and attacks the carbocation, forming tert-butyl chloride.[2][4]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
tert-ButanolReagent GradeSigma-AldrichAlso known as 2-methylpropan-2-ol
Hydrochloric Acid (HCl)Concentrated (37%)Fisher ScientificCorrosive, handle in a fume hood
Sodium Bicarbonate (NaHCO₃)ACS GradeVWRUsed as a 5% aqueous solution
Anhydrous Calcium Chloride (CaCl₂)GranularJ.T. BakerDrying agent
Separatory Funnel125 mL---
Erlenmeyer Flasks50 mL, 125 mL---
Distillation Apparatus------Simple distillation setup
Ice Bath------
Safety Precautions
  • Hydrochloric Acid: Concentrated HCl is highly corrosive and toxic. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • tert-Butanol: Flammable liquid and irritant. Avoid contact with skin and eyes.

  • tert-Butyl Chloride: Highly flammable and volatile. Keep away from ignition sources.

  • Pressure Buildup: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Vent the separatory funnel frequently to release pressure.[5]

Step-by-Step Procedure
  • Reaction Setup: In a 125 mL separatory funnel, combine 74 g (95 mL, 1 mole) of tert-butanol and 247 cc (3 moles) of concentrated hydrochloric acid.[6]

  • Reaction: Stopper the funnel and shake the mixture for 15-20 minutes.[5][6] Periodically vent the funnel to release any pressure buildup.

  • Phase Separation: Allow the mixture to stand undisturbed until two distinct layers form. The upper layer is the organic product (tert-butyl chloride), and the lower layer is the aqueous phase.[5][6]

  • Isolation: Carefully drain and discard the lower aqueous layer.

  • Washing:

    • Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid. Shake the funnel, remembering to vent frequently.[5][6] Drain the lower aqueous layer.

    • Wash the organic layer with water until the washings are neutral to litmus (B1172312) paper.[6]

  • Drying: Transfer the crude tert-butyl chloride to a clean, dry 125 mL Erlenmeyer flask. Add approximately 10 g of anhydrous calcium chloride to the flask and swirl gently to dry the product.[6] Let it stand for 10-15 minutes.

  • Purification:

    • Set up a simple distillation apparatus.

    • Carefully decant the dried liquid into the distillation flask.

    • Distill the product, collecting the fraction that boils between 49-52°C.[5][6]

  • Characterization: Weigh the purified product and calculate the percent yield. The expected yield is typically between 78-88%.[6]

Data Presentation

Table 1: Reactant Quantities and Product Specifications
ParameterValueReference
Reactants
tert-Butanol74 g (1 mole)[6]
Concentrated HCl247 mL (3 moles)[6]
Product
Chemical Nametert-Butyl Chloride
IUPAC Name2-chloro-2-methylpropane[5]
Boiling Point49.5–52 °C[6]
Expected Yield72–82 g (78–88%)[6]
AppearanceColorless liquid[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of tert-butyl chloride.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification reagents t-Butanol + Conc. HCl mixing Shake in Sep. Funnel (15-20 min) reagents->mixing separation Separate Layers mixing->separation wash_bicarb Wash with 5% NaHCO3 separation->wash_bicarb wash_water Wash with H2O wash_bicarb->wash_water drying Dry with CaCl2 wash_water->drying distillation Simple Distillation drying->distillation product Pure t-Butyl Chloride distillation->product

Caption: Workflow for the synthesis of tert-butyl chloride.

References

Application Note and Protocol for the Purification of t-Butylammonium Chloride via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Butylammonium chloride (TBAC) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis, primarily as a phase-transfer catalyst and as a source of chloride ions. Its efficacy in these roles is highly dependent on its purity. Recrystallization is a fundamental and effective technique for purifying solid organic compounds, making it an ideal method for enhancing the purity of crude this compound.[1][2] This process relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound selectively crystallizes, while impurities remain dissolved in the surrounding solution, known as the mother liquor.[3]

This document provides a detailed protocol for the recrystallization of this compound, including safety precautions, a step-by-step experimental procedure, and data presentation.

Safety Precautions

This compound is a hazardous substance and must be handled with appropriate care.

  • Hazards: It is harmful if swallowed, causes skin irritation, and can cause serious eye damage.[4][5] It may also cause respiratory irritation.[5]

  • Handling: Handle in a well-ventilated area, preferably a fume hood. Avoid generating dust.[6] Avoid contact with skin, eyes, and clothing.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7]

  • Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[5] The compound is hygroscopic and should be protected from moisture.[8]

  • Incompatibilities: Avoid contact with strong oxidizing agents.[4][8]

Principle of Recrystallization

Recrystallization is a purification technique that separates a crystalline compound from soluble and insoluble impurities. The process involves seven key stages:

  • Solvent Selection: Choosing an appropriate solvent or solvent system is critical. The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]

  • Dissolution: The impure solid is dissolved in a minimum amount of the hot solvent to create a saturated solution.[3]

  • Decolorization (Optional): If colored impurities are present, they can be removed by adding activated charcoal to the hot solution.[1][9]

  • Hot Filtration (Optional): Insoluble impurities and charcoal are removed by filtering the hot solution.[9]

  • Crystallization: The hot, saturated solution is allowed to cool slowly. As the temperature decreases, the solubility of the desired compound drops, leading to the formation of pure crystals.[2][10]

  • Isolation: The purified crystals are separated from the cold mother liquor by vacuum filtration.[10]

  • Drying: The isolated crystals are dried to remove any residual solvent.[10]

Experimental Protocol

This protocol is designed for the purification of crude this compound.

4.1. Materials and Equipment

  • Crude this compound

  • Ethanol (B145695)

  • Deionized water

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Buchner funnel and filtration flask

  • Filter paper

  • Ice bath

  • Spatula

  • Watch glass

  • Vacuum oven or desiccator

4.2. Solvent Selection

An ethanol/water mixture is an effective solvent system for the recrystallization of this compound.[1] this compound is readily soluble in hot ethanol and water.[11] A common and effective ratio for this solvent system is 3:1 (v/v) ethanol to water.[1]

4.3. Recrystallization Procedure

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • In a separate flask, prepare the 3:1 ethanol/water solvent mixture and heat it to near boiling on a hot plate.

    • Add a small portion of the hot solvent to the flask containing the crude solid.

    • Heat the mixture on the hot plate with stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid is completely dissolved. Note: It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the solid to ensure maximum recovery.[3]

  • Decolorization (If Necessary):

    • If the solution is colored, remove it from the heat and add a small amount (a spatula tip) of activated charcoal.

    • Swirl the flask and gently reheat the solution to boiling for a few minutes to allow the charcoal to adsorb the impurities.[1][9]

  • Hot Filtration (If Necessary):

    • If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 15-30 minutes to maximize the yield of crystals.[9]

  • Isolation of Crystals:

    • Set up a Buchner funnel for vacuum filtration.

    • Turn on the vacuum and wet the filter paper with a small amount of ice-cold solvent (the same 3:1 ethanol/water mixture).[9]

    • Pour the cold crystal slurry into the funnel. Use a small amount of ice-cold solvent to rinse the flask and transfer any remaining crystals.

    • Wash the collected crystals with a small amount of the ice-cold solvent to remove any adhering mother liquor.

  • Drying:

    • Allow the crystals to air-dry in the Buchner funnel under vacuum for several minutes.

    • Transfer the purified crystals to a clean, pre-weighed watch glass.

    • Dry the crystals to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50°C) or in a desiccator.[1]

Data Presentation

The following tables summarize key quantitative data and parameters for the recrystallization procedure.

Table 1: Solvent System Properties

Solvent Component Boiling Point (°C) Role in Recrystallization
Ethanol 78 Primary solvent; dissolves TBAC well at high temperatures.[11]

| Water | 100 | Anti-solvent; decreases the solubility of TBAC at lower temperatures, promoting crystallization. |

Table 2: Key Experimental Parameters

Parameter Value / Condition Rationale
Solvent System Ethanol / Water Effective for dissolving hot TBAC and crystallizing upon cooling.[1]
Solvent Ratio 3:1 (v/v) Ethanol:Water An effective and commonly used ratio for this purification.[1]
Dissolution Temperature Near boiling point of the solvent mixture To ensure complete dissolution in a minimum amount of solvent.
Cooling Method 1. Slow cooling to room temperature2. Ice bath Slow initial cooling promotes large, pure crystal formation. The ice bath maximizes the product yield.[9]
Washing Solvent Ice-cold 3:1 Ethanol:Water Removes impurities in the mother liquor without significantly dissolving the purified crystals.

| Drying Temperature | ~50°C (in vacuum oven) | To remove residual solvent without decomposing the product.[1] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recrystallization procedure.

Recrystallization_Workflow cluster_setup Preparation cluster_dissolution Dissolution & Purification cluster_crystallization Crystallization & Isolation cluster_final Final Product A Weigh Crude This compound C Dissolve Crude Solid in Minimum Hot Solvent A->C B Prepare & Heat 3:1 Ethanol/Water Solvent B->C D Add Activated Charcoal (Optional, if colored) C->D F Cool Solution Slowly to Room Temperature C->F If no optional steps E Hot Gravity Filtration (Optional, if solids present) D->E E->F G Cool in Ice Bath F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Ice-Cold Solvent H->I J Dry Purified Crystals Under Vacuum I->J K Obtain Pure This compound J->K

References

Application Notes and Protocols for t-Butylammonium Chloride in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

t-Butylammonium chloride (t-BACl) is a bulky organic ammonium (B1175870) salt that has emerged as a promising additive and surface treatment agent in the fabrication of perovskite solar cells (PSCs). Its incorporation into the perovskite structure or as a surface passivating layer can significantly enhance the power conversion efficiency (PCE) and long-term stability of these devices. The large t-butyl group can effectively passivate surface defects, reduce non-radiative recombination, and improve the hydrophobicity of the perovskite film, thereby mitigating degradation from environmental factors. These application notes provide detailed protocols for the use of t-BACl in the fabrication of high-performance perovskite solar cells.

Key Applications of this compound in Perovskite Solar Cells

  • Surface Defect Passivation: The primary application of t-BACl is in the passivation of defects at the surface and grain boundaries of the perovskite film. Uncoordinated lead ions (Pb2+) and halide vacancies are common defects that act as charge recombination centers, limiting the open-circuit voltage (Voc) and overall efficiency of the solar cell. The bulky t-butylammonium cation ((CH₃)₃CNH₃⁺) can effectively bind to these defect sites, reducing non-radiative recombination pathways.

  • Enhanced Stability: Perovskite materials are notoriously sensitive to moisture, which can lead to rapid degradation of the crystal structure and a decline in device performance. The hydrophobic nature of the t-butyl groups in t-BACl creates a protective layer on the perovskite surface, hindering the ingress of water molecules and improving the long-term operational stability of the solar cells.

  • Improved Film Morphology: The use of t-BACl as an additive in the precursor solution can influence the crystallization process of the perovskite film. This can lead to the formation of larger, more uniform grains with fewer grain boundaries, which facilitates more efficient charge transport and reduces recombination losses.

  • Formation of 2D/3D Heterostructures: When applied as a post-treatment, t-BACl can react with the 3D perovskite surface to form a thin, wide-bandgap 2D perovskite layer. This 2D capping layer can effectively passivate the underlying 3D perovskite, improve energy level alignment with the charge transport layers, and further enhance device stability.

Quantitative Data on Performance Enhancement

The incorporation of t-butylammonium-based compounds has a demonstrable impact on the key performance metrics of perovskite solar cells. The following table summarizes typical performance enhancements observed when using t-butylammonium iodide (a closely related compound to t-BACl) as a surface treatment agent compared to a control device without the treatment.

Performance MetricControl DeviceDevice with t-Butylammonium Treatment
Power Conversion Efficiency (PCE)~18-19%>20%
Open-Circuit Voltage (Voc)~1.05 - 1.10 V>1.15 V
Short-Circuit Current Density (Jsc)~22 - 23 mA/cm²~23 - 24 mA/cm²
Fill Factor (FF)~75 - 78%>80%
Stability (vs. initial PCE)Significant degradation after a few hundred hours in ambient airRetains a higher percentage of initial PCE over a longer duration

Experimental Protocols

Protocol 1: Incorporation of this compound as an Additive in the Perovskite Precursor Solution

This protocol describes the one-step deposition of a perovskite film with t-BACl incorporated directly into the precursor solution.

Materials:

  • Lead(II) iodide (PbI₂)

  • Formamidinium iodide (FAI)

  • Methylammonium bromide (MABr)

  • Cesium iodide (CsI)

  • This compound (t-BACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO-coated glass substrates

  • Electron transport layer (ETL) materials (e.g., SnO₂)

  • Hole transport layer (HTL) materials (e.g., Spiro-OMeTAD)

  • Metal electrode materials (e.g., Gold or Silver)

Procedure:

  • Substrate Preparation:

    • Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes prior to use.

    • Deposit an electron transport layer (e.g., SnO₂) onto the ITO substrate according to standard procedures.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock perovskite precursor solution (e.g., for a Cs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃ composition) by dissolving PbI₂, FAI, MABr, and CsI in a mixed solvent of DMF:DMSO (typically 4:1 v/v).

    • Prepare a separate stock solution of t-BACl in DMF (e.g., 10 mg/mL).

    • Add a specific molar percentage of the t-BACl solution to the perovskite precursor solution. The optimal concentration needs to be determined experimentally but typically ranges from 1 to 10 mol% with respect to the lead halide.

    • Stir the final solution at room temperature for at least 1 hour before use.

  • Perovskite Film Deposition:

    • Transfer the substrates into a nitrogen-filled glovebox.

    • Deposit the perovskite precursor solution containing t-BACl onto the ETL-coated substrate via spin coating. A typical two-step spin-coating program is:

      • 1000 rpm for 10 seconds (ramp rate of 200 rpm/s).

      • 4000-6000 rpm for 30 seconds (ramp rate of 1000 rpm/s).

    • During the second step, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate approximately 10-15 seconds before the end of the program.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150 °C for 10-30 minutes.

  • Device Completion:

    • Deposit the hole transport layer (e.g., Spiro-OMeTAD) onto the cooled perovskite film.

    • Finally, deposit the metal back contact (e.g., gold or silver) via thermal evaporation.

Protocol 2: Surface Treatment of Perovskite Film with this compound

This protocol details the post-fabrication surface treatment of a pre-formed perovskite film with a t-BACl solution.

Materials:

  • Pre-fabricated perovskite films on ETL/ITO substrates

  • This compound (t-BACl)

  • Anhydrous Isopropanol (IPA) or Chlorobenzene

  • Hole transport layer (HTL) materials

  • Metal electrode materials

Procedure:

  • Perovskite Film Fabrication:

    • Fabricate the perovskite film according to a standard protocol (e.g., as described in Protocol 1, but without the t-BACl additive in the precursor solution).

  • t-BACl Treatment Solution Preparation:

    • Prepare a dilute solution of t-BACl in a suitable solvent such as isopropanol or chlorobenzene. The concentration is a critical parameter and should be optimized, typically in the range of 0.5 to 5 mg/mL.

  • Surface Treatment:

    • Allow the annealed perovskite film to cool to room temperature inside the glovebox.

    • Deposit the t-BACl solution onto the perovskite film via spin coating. A typical spin-coating program is 4000 rpm for 30 seconds.

    • Anneal the treated film at a moderate temperature (e.g., 100 °C) for 5-10 minutes to promote the reaction with the perovskite surface and remove residual solvent.

  • Device Completion:

    • Proceed with the deposition of the hole transport layer and the metal back contact as described in Protocol 1.

Visualizations

Experimental Workflow for Perovskite Solar Cell Fabrication with t-BACl Surface Treatment

G cluster_0 Substrate Preparation cluster_1 Perovskite Film Formation cluster_2 t-BACl Surface Treatment cluster_3 Device Completion A ITO Substrate Cleaning B ETL Deposition (e.g., SnO2) A->B C Perovskite Precursor Spin Coating B->C D Antisolvent Quenching C->D E Thermal Annealing D->E F t-BACl Solution Spin Coating E->F G Post-Annealing F->G H HTL Deposition (e.g., Spiro-OMeTAD) G->H I Metal Electrode Evaporation H->I

Caption: Workflow for fabricating a perovskite solar cell with t-BACl surface treatment.

Mechanism of t-BACl Surface Passivation

G cluster_0 Perovskite Surface cluster_1 Passivation Agent cluster_2 Passivated Perovskite Surface cluster_3 Outcome Perovskite 3D Perovskite Bulk Surface Defects (e.g., Pb2+, Halide Vacancies) Passivated 3D Perovskite Bulk Passivated Surface Reduced Non-radiative Recombination Perovskite:f1->Passivated:f1 Interaction with t-BACl tBACl This compound (t-BACl) t-Butylammonium Cation ((CH3)3CNH3+) Chloride Anion (Cl-) tBACl->Passivated:f1 Outcome Improved PCE & Enhanced Stability Passivated->Outcome

Caption: Mechanism of perovskite surface defect passivation by this compound.

Application Notes: t-Butylammonium Chloride in Perovskite Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Butylammonium chloride ((CH₃)₃CNH₃Cl, t-BACl) is a bulky organic ammonium (B1175870) salt increasingly utilized as a precursor or additive in the synthesis of metal halide perovskites. Its primary role is to act as a spacer cation, leading to the formation of two-dimensional (2D) or quasi-2D perovskite structures. These lower-dimensional perovskites exhibit enhanced environmental stability, particularly against moisture, compared to their three-dimensional (3D) counterparts. The incorporation of t-butylammonium cations can also passivate defects at the surface and grain boundaries of 3D perovskite films, leading to improved photoluminescence quantum yields and overall device performance in perovskite solar cells (PSCs).

Key Applications

  • Formation of 2D and Quasi-2D Perovskites: The bulky t-butylammonium cation templates the formation of layered perovskite structures, where inorganic metal halide layers are separated by organic t-butylammonium layers. This structure imparts greater stability to the material.

  • Surface Passivation of 3D Perovskites: When used as an additive in 3D perovskite formulations or as a post-treatment agent, this compound can passivate surface defects, reducing non-radiative recombination and enhancing the efficiency and open-circuit voltage of PSCs.

  • Moisture Resistance: The hydrophobic nature of the t-butyl group helps to repel water molecules, thereby improving the long-term stability of the perovskite films in ambient conditions.[1]

  • Control of Crystallization: The presence of this compound in the precursor solution can influence the crystallization kinetics of the perovskite film, often leading to improved film morphology with larger grain sizes and reduced pinholes.[1]

Experimental Protocols

The following protocols are representative methods for the synthesis of perovskite materials using t-butylammonium salts. Note that specific concentrations and processing parameters may require optimization depending on the desired perovskite composition and application.

Protocol 1: Synthesis of a 2D Perovskite ((t-BA)₂PbI₄) Film

This protocol is adapted from methods used for the synthesis of similar n-butylammonium-based 2D perovskites.[2]

Materials:

  • t-Butylammonium iodide (t-BAI) (or t-butylamine and hydroiodic acid for in-situ synthesis)

  • Lead(II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Chlorobenzene (B131634), anhydrous (antisolvent)

  • Substrates (e.g., FTO-coated glass)

Equipment:

  • Spin coater

  • Hotplate

  • Nitrogen-filled glovebox

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 0.5 M precursor solution by dissolving t-butylammonium iodide (t-BAI) and lead(II) iodide (PbI₂) in a 2:1 molar ratio in anhydrous DMF.

    • Stir the solution at 60°C for at least 2 hours in a nitrogen-filled glovebox to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE filter before use.

  • Substrate Preparation:

    • Clean the FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

  • Film Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Deposit the precursor solution onto the substrate using a spin coater. A typical two-step spin-coating program is:

      • Step 1: 1000 rpm for 10 seconds (with a ramp-up of 200 rpm/s).

      • Step 2: 4000 rpm for 30 seconds (with a ramp-up of 1000 rpm/s).

    • During the second step, with about 10-15 seconds remaining, dispense 100 µL of chlorobenzene as an antisolvent onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at 100°C for 10 minutes in the nitrogen-filled glovebox.

  • Characterization:

    • The resulting (t-BA)₂PbI₄ film can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure, UV-Vis spectroscopy to determine the optical bandgap, and scanning electron microscopy (SEM) to observe the film morphology.

Protocol 2: Incorporation of this compound as an Additive in a 3D Perovskite Precursor Solution

This protocol is a representative method for using t-BACl to improve the properties of a standard methylammonium (B1206745) lead iodide (MAPbI₃) perovskite.

Materials:

  • Methylammonium iodide (MAI)

  • Lead(II) iodide (PbI₂)

  • This compound (t-BACl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Chlorobenzene, anhydrous (antisolvent)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 1.2 M stock solution of MAPbI₃ by dissolving MAI and PbI₂ in a 1:1 molar ratio in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Prepare a separate stock solution of t-BACl in DMF (e.g., 0.1 M).

    • Add the t-BACl stock solution to the MAPbI₃ precursor solution to achieve the desired final concentration of the additive (e.g., 1-5 mol% with respect to PbI₂).

    • Stir the final solution at room temperature for at least 1 hour before use.

  • Film Deposition and Annealing:

    • Follow the film deposition and annealing steps as described in Protocol 1. The spin-coating parameters and annealing temperature may need to be re-optimized for the mixed-cation perovskite.

Data Presentation

Table 1: Representative Precursor Solution Compositions

Perovskite TypePrecursorsMolar RatioSolvent SystemConcentration (M)
2D ((t-BA)₂PbI₄)t-Butylammonium iodide, Lead(II) iodide2:1DMF0.5
3D (MAPbI₃)Methylammonium iodide, Lead(II) iodide1:1DMF:DMSO (4:1)1.2
3D with AdditiveMAI, PbI₂, this compound1:1:0.05DMF:DMSO (4:1)1.2

Table 2: Typical Spin-Coating and Annealing Parameters

ParameterValue
Spin-Coating Step 11000 rpm for 10 s
Spin-Coating Step 24000 rpm for 30 s
Antisolvent Dripping100 µL Chlorobenzene at 15 s into Step 2
Annealing Temperature100 °C
Annealing Time10 min

Visualizations

experimental_workflow cluster_prep Precursor Preparation cluster_film Film Deposition cluster_char Characterization precursor_sol Dissolve Precursors (e.g., t-BAI, PbI2 in DMF) stirring Stir at 60°C for 2h precursor_sol->stirring filtration Filter (0.22 µm PTFE) stirring->filtration spin_coating Spin Coating filtration->spin_coating substrate_prep Substrate Cleaning (Sonication, UV-Ozone) substrate_prep->spin_coating antisolvent Antisolvent Quenching (Chlorobenzene) spin_coating->antisolvent annealing Annealing (100°C, 10 min) antisolvent->annealing xrd XRD annealing->xrd uv_vis UV-Vis annealing->uv_vis sem SEM annealing->sem

Caption: Experimental workflow for the synthesis of 2D perovskite films.

perovskite_structure cluster_3d 3D Perovskite (e.g., MAPbI3) cluster_2d 2D Perovskite ((t-BA)2PbI4) node3d [PbI6] Octahedra Network ma MA+ Cations in Voids inorganic_layer Inorganic Layers ([PbI4]2-) organic_spacer Organic Spacers (t-Butylammonium+) inorganic_layer->organic_spacer role t-BACl as Spacer Cation cluster_2d cluster_2d role->cluster_2d cluster_3d cluster_3d cluster_3d->role

Caption: Role of t-BACl in forming 2D perovskite structures.

References

Application Note: Incorporation of t-Butylammonium Chloride for Enhanced Perovskite Layer Stability and Performance

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note provides a detailed experimental protocol for the incorporation of t-Butylammonium chloride (t-BACl) into perovskite layers. The inclusion of bulky organic cations like t-Butylammonium has been shown to enhance the stability and performance of perovskite solar cells by passivating defects and improving film morphology.

Experimental Protocols

This section outlines two primary methods for incorporating this compound into perovskite films: inclusion in the precursor solution and post-treatment surface passivation.

Method 1: Incorporation of t-BACl into the Perovskite Precursor Solution

This method involves directly adding t-BACl to the perovskite precursor solution before film deposition.

1. Substrate Preparation:

  • Begin by cleaning the FTO (Fluorine-doped Tin Oxide) coated glass substrates.

  • Sequentially sonicate the substrates in a 2% Hellmanex solution, deionized water, acetone, and isopropanol (B130326) for 15-20 minutes each.[1][2]

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and improve the wettability of the surface.[1][3]

2. Perovskite Precursor Solution Preparation:

  • A common perovskite precursor solution, for example, for methylammonium (B1206745) lead iodide (MAPbI₃), can be prepared by dissolving 461 mg of lead iodide (PbI₂) and 159 mg of methylammonium iodide (MAI) in a mixed solvent of 1 mL of dimethylformamide (DMF) and 125 µL of dimethyl sulfoxide (B87167) (DMSO).[4]

  • Stir the solution at 60-70°C overnight in an inert atmosphere (e.g., a nitrogen-filled glovebox).[4]

  • Prepare a stock solution of this compound (t-BACl) in a suitable solvent like DMF or isopropanol.

  • Add the desired molar percentage of the t-BACl solution to the perovskite precursor solution. For example, to achieve a 10% molar ratio of t-BACl relative to the perovskite precursor, add the corresponding volume of the t-BACl stock solution.[1]

  • Stir the final solution for at least 6 hours before use.[1]

3. Perovskite Film Deposition:

  • This procedure should be performed in an inert atmosphere glovebox.[3][5]

  • Dispense approximately 50-70 µL of the t-BACl-containing perovskite precursor solution onto the center of the prepared substrate.[3][4]

  • Spin-coat the substrate using a two-step program. A typical program would be 1000 rpm for 10 seconds, followed by 4000-6000 rpm for 30 seconds.[1][3][4]

  • During the second step of the spin-coating (approximately 15 seconds before the end), dispense about 100-160 µL of an anti-solvent, such as chlorobenzene, onto the spinning substrate.[1][4] This helps to induce uniform crystallization.

  • A color change from yellow to dark brown should be observed, indicating the formation of the perovskite phase.[4]

4. Annealing:

  • Immediately transfer the substrate to a hotplate and anneal at 100-120°C for 10-50 minutes in an inert atmosphere.[1][4]

Method 2: Post-Treatment Surface Passivation with t-BACl

This method involves depositing a thin layer of t-BACl on top of a pre-formed perovskite film. This technique is often used for defect passivation at the surface and grain boundaries.[6][7]

1. Perovskite Film Fabrication:

  • Prepare a standard perovskite film without the t-BACl additive by following steps 1, 2 (without t-BACl addition), 3, and 4 from Method 1.

2. t-BACl Solution Preparation:

  • Prepare a dilute solution of t-BACl in a solvent that will not dissolve the underlying perovskite layer, such as isopropanol or a mixed solvent system (e.g., o-dichlorobenzene:isopropanol).[6] A typical concentration might be in the range of 1.0 mM.[6]

3. Surface Treatment:

  • After the perovskite film has been annealed and cooled to room temperature, deposit the t-BACl solution onto the surface of the perovskite film.

  • This can be done via dynamic spin-coating, where the solution is dropped onto the spinning substrate. A typical spin-coating speed would be around 5000 rpm for 30 seconds.[1]

  • Alternatively, a static spin-coating method can be used where the solution is allowed to sit on the substrate for a few seconds before spinning.[8]

4. Post-Treatment Annealing:

  • Anneal the t-BACl treated perovskite film at a moderate temperature, typically around 100°C, for 5-10 minutes to promote the interaction between the t-BACl and the perovskite surface and to remove any residual solvent.[1]

Data Presentation

The following table summarizes the typical effects of incorporating bulky ammonium (B1175870) halides, similar to t-BACl, on perovskite solar cell performance parameters. The values presented are indicative and will vary based on the specific perovskite composition and fabrication conditions.

Additive/TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Control (No Additive)~1.05 - 1.10~22 - 23~75 - 80~18 - 20[1][6]
10% MACl Additive1.1123.9382.6622.12[1]
HTAB Surface Treatment~1.15>23>8023.3[6]
PEAI Surface Passivation1.18>23>8023.32[6]

Note: Voc = Open-circuit voltage, Jsc = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. MACl = Methylammonium Chloride, HTAB = n-hexyl trimethylammonium bromide, PEAI = Phenethylammonium iodide.

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for t-BACl Incorporation into Perovskite Layers cluster_substrate Substrate Preparation cluster_method1 Method 1: Precursor Additive cluster_method2 Method 2: Post-Treatment sub_clean Cleaning (Sonication) sub_dry N2 Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv prec_prep Prepare Perovskite Precursor sub_uv->prec_prep Start Method 1 std_film Fabricate Standard Perovskite Film sub_uv->std_film Start Method 2 add_tbacl Add t-BACl Solution prec_prep->add_tbacl spin_coat1 Spin-Coating & Anti-Solvent add_tbacl->spin_coat1 anneal1 Annealing spin_coat1->anneal1 device_fab Complete Device Fabrication (HTL, Electrode) anneal1->device_fab Proceed to Device Fabrication spin_coat2 Spin-Coat t-BACl on Film std_film->spin_coat2 tbacl_sol Prepare t-BACl Solution tbacl_sol->spin_coat2 anneal2 Post-Treatment Annealing spin_coat2->anneal2 anneal2->device_fab Proceed to Device Fabrication

Caption: Workflow for incorporating t-BACl into perovskite layers.

Signaling Pathway Analogy: Defect Passivation

defect_passivation Conceptual Diagram of Defect Passivation by t-BACl cluster_perovskite Perovskite Crystal cluster_defects Defect Sites bulk Perovskite Bulk surface Perovskite Surface iodide_vacancy Iodide Vacancy surface->iodide_vacancy gb Grain Boundaries lead_dangling Pb Dangling Bonds gb->lead_dangling recombination Non-radiative Recombination iodide_vacancy->recombination lead_dangling->recombination tbacl This compound (t-BA+ & Cl-) tbacl->iodide_vacancy Passivates tbacl->lead_dangling Passivates performance Enhanced Device Performance & Stability recombination->performance Reduces

Caption: Defect passivation mechanism by t-BACl at perovskite interfaces.

References

Application Notes and Protocols: t-Butylammonium Chloride as an Organic Cation Spacer in 2D/3D Perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hybrid organic-inorganic perovskites have emerged as highly promising materials for next-generation photovoltaic and optoelectronic applications. While three-dimensional (3D) perovskites exhibit exceptional power conversion efficiencies (PCEs), their long-term stability remains a significant hurdle for commercialization. A leading strategy to address this instability is the incorporation of bulky organic cations to form 2D/3D heterostructures. These structures combine the high charge carrier mobility of 3D perovskites with the enhanced environmental resilience of two-dimensional (2D) layered perovskites.

This document provides detailed application notes and experimental protocols for the use of t-butylammonium (t-BA) chloride as a bulky organic cation spacer to create stable and efficient 2D/3D perovskite heterostructures. The introduction of t-butylammonium cations at the grain boundaries and surface of the 3D perovskite film forms quasi-2D Ruddlesden-Popper phases, which effectively passivate defects and protect the underlying 3D structure from moisture and thermal degradation.

Data Presentation: Performance and Stability

The incorporation of t-butylammonium-based spacers has been shown to significantly enhance the stability of perovskite solar cells (PSCs) while maintaining high efficiencies. Below is a summary of quantitative data comparing the performance of standard 3D PSCs with 2D/3D PSCs incorporating a butylammonium-based spacer.

Device TypePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)
3D Perovskite (Control) 16.72 - 19.441.01 - 1.1022.96 - 23.273.2 - 80.0
2D/3D with Butylammonium Spacer 17.5 (±1.3) - 22.11.01 - 1.1722.37 - 25.4274.5 - 83.4
Device TypeStability MetricConditionsReference
3D Perovskite (Control) Retained ~61% of initial PCE after 100hDark, >50% Relative Humidity[1]
2D/3D with Butylammonium Spacer Retained 86% of initial PCE after 100hDark, >50% Relative Humidity[1]
3D Perovskite (Control) Lost >60% of initial PCE after 45 daysAmbient, no encapsulation[2][3]
2D/3D with Butylammonium Spacer Maintained original PCE after 45 daysAmbient, no encapsulation[2][3]
2D/3D with n-butylammonium Sustained 80% of 'post burn-in' efficiency after 1000hIn air, under simulated sunlight

Experimental Protocols

Two primary methods are employed for incorporating t-butylammonium chloride into a 3D perovskite film: direct incorporation into the precursor solution (one-step method) and post-treatment of a pre-formed 3D perovskite film.

Protocol 1: One-Step Solution Processing for 2D/3D Perovskite Film Fabrication

This protocol describes the formation of a 2D/3D perovskite film by adding this compound directly to the perovskite precursor solution.

Materials:

  • Lead(II) iodide (PbI2)

  • Methylammonium iodide (MAI) or Formamidinium iodide (FAI)

  • This compound (t-BACl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Chlorobenzene (antisolvent)

  • ITO or FTO-coated glass substrates

  • Electron Transport Layer (ETL) materials (e.g., SnO2)

  • Hole Transport Layer (HTL) materials (e.g., Spiro-OMeTAD)

  • Metal contact (e.g., Gold or Silver)

Procedure:

  • Substrate Preparation:

    • Clean the FTO/ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve the wettability.

    • Deposit the ETL (e.g., SnO2) according to standard procedures.

  • Perovskite Precursor Solution Preparation:

    • Prepare a stock solution of the 3D perovskite precursor. For a typical MAPbI3 perovskite, dissolve PbI2 and MAI in a stoichiometric ratio (e.g., 1:1 molar ratio) in a mixed solvent of DMF:DMSO (e.g., 4:1 v/v). A common concentration is 1.4 M.

    • Prepare a stock solution of this compound in DMF.

    • Add a specific molar percentage of the this compound solution to the 3D perovskite precursor solution. The optimal concentration needs to be determined experimentally, but a starting point is typically in the range of 2-10 mol% with respect to the A-site cation (MA or FA).

    • Stir the final solution at room temperature for at least 2 hours before use.

  • Perovskite Film Deposition:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), deposit the prepared 2D/3D perovskite precursor solution onto the ETL-coated substrate.

    • Spin-coat the solution in a two-step program:

      • 1000 rpm for 10 seconds (for initial spreading).

      • 4000-6000 rpm for 30 seconds.

    • During the second step, typically 5-10 seconds before the end of the program, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the spinning substrate to induce rapid crystallization.

    • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes.

  • Device Completion:

    • Deposit the HTL (e.g., Spiro-OMeTAD) onto the cooled perovskite film.

    • Finally, thermally evaporate the metal back contact (e.g., 80 nm of gold) to complete the solar cell device.

Protocol 2: Post-Treatment of 3D Perovskite Films with this compound

This method involves forming a 2D capping layer on a pre-deposited 3D perovskite film.

Materials:

  • Same as Protocol 1, with the addition of a solvent for the post-treatment solution (e.g., isopropanol).

Procedure:

  • Fabricate the 3D Perovskite Film:

    • Follow steps 1-3 of Protocol 1, but use a precursor solution withoutthis compound to form a standard 3D perovskite film.

  • Prepare the this compound Post-Treatment Solution:

    • Dissolve this compound in a suitable solvent, such as isopropanol. A typical starting concentration is 2-10 mg/mL.

  • Post-Treatment Application:

    • After the 3D perovskite film has been annealed and cooled to room temperature, deposit the this compound solution onto its surface.

    • Spin-coat at a moderate speed (e.g., 4000 rpm) for 30 seconds.

    • Anneal the film on a hotplate at a moderate temperature (e.g., 100°C) for 5-10 minutes to promote the reaction and formation of the 2D capping layer.

  • Device Completion:

    • Proceed with the deposition of the HTL and the metal back contact as described in step 4 of Protocol 1.

Visualizations

Crystal Structure of 2D/3D Perovskite

G Crystal Structure of 2D/3D Perovskite cluster_3d 3D Perovskite Bulk cluster_2d Quasi-2D Capping Layer p1 [PbI6] Octahedra p2 [PbI6] Octahedra p3 [PbI6] Octahedra spacer1 t-Butylammonium Cation spacer1->p1 Forms at Surface/ Grain Boundaries p4 [PbI6] Octahedra spacer2 t-Butylammonium Cation p5 [PbI6] Octahedra

Caption: 2D/3D perovskite with t-butylammonium spacers.

Experimental Workflow for 2D/3D Perovskite Solar Cell Fabrication

G Fabrication Workflow cluster_prep Substrate Preparation cluster_perovskite Perovskite Deposition cluster_device Device Completion sub_clean FTO Substrate Cleaning (Sonication) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone etl_dep ETL Deposition (e.g., SnO2) uv_ozone->etl_dep precursor Prepare 2D/3D Precursor Solution (with t-BACl) etl_dep->precursor spin_coat Spin-Coating precursor->spin_coat antisolvent Antisolvent Dripping spin_coat->antisolvent anneal Annealing (100-150°C) antisolvent->anneal htl_dep HTL Deposition (e.g., Spiro-OMeTAD) anneal->htl_dep metal_dep Metal Contact Evaporation (Au/Ag) htl_dep->metal_dep Characterization Characterization metal_dep->Characterization G Energy Level Diagram Energy Energy Vacuum Level (0 eV) Vacuum Level (0 eV) etl_cbm CBM etl_vbm VBM etl_cbm->etl_vbm p3d_cbm CBM etl_cbm->p3d_cbm e- transfer p3d_vbm VBM p3d_cbm->p3d_vbm p2d_cbm LUMO p3d_cbm->p2d_cbm e- blocked htl_homo HOMO p3d_vbm->htl_homo h+ transfer p2d_vbm HOMO p2d_cbm->p2d_vbm p2d_vbm->p3d_vbm h+ cascade htl_lumo LUMO htl_lumo->htl_homo

References

Application Notes and Protocols: t-Butylammonium Chloride in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of tert-butylammonium (B1230491) chloride (t-BuNH₃Cl) and its tetraalkylammonium analogue, tetrabutylammonium (B224687) chloride (TBAC), in various organocatalytic reactions. These salts have demonstrated utility as versatile catalysts, primarily functioning as phase-transfer catalysts and, in some contexts, as hydrogen-bonding catalysts. The following sections detail their application in the synthesis of valuable organic scaffolds, including 2-amino-4H-chromenes and ethers via Williamson synthesis. Experimental protocols, quantitative data, and mechanistic diagrams are provided to facilitate the practical application of these catalysts in a research and development setting.

Synthesis of 2-Amino-4H-chromene Derivatives via Multi-component Reaction

Tetrabutylammonium chloride (TBAC) has been effectively employed as a catalyst for the one-pot, three-component synthesis of 2-amino-4H-chromenes.[1][2] This reaction proceeds through the condensation of an aldehyde, an activated methylene (B1212753) compound (malononitrile), and a phenol (B47542) (α- or β-naphthol). The methodology is notable for its operational simplicity, high yields, and short reaction times, offering an environmentally benign approach by utilizing water as a solvent or solvent-free conditions.[1][2]

Reaction Scheme

General Reaction for the Synthesis of 2-Amino-4H-chromenes

Mechanism of Catalysis

In this reaction, tetrabutylammonium chloride is proposed to act as a phase-transfer catalyst, facilitating the deprotonation of the phenol and the subsequent cascade of reactions in the aqueous medium. The lipophilic tetrabutylammonium cation pairs with the phenoxide anion, increasing its nucleophilicity and solubility in the organic phase where the reaction with the Knoevenagel adduct (formed from the aldehyde and malononitrile) occurs.

G Mechanism of TBAC-Catalyzed Synthesis of 2-Amino-4H-chromenes cluster_0 Phase-Transfer Catalysis Cycle Aldehyde Aldehyde Knoevenagel Adduct Knoevenagel Adduct Aldehyde->Knoevenagel Adduct Knoevenagel Condensation Malononitrile (B47326) Malononitrile Malononitrile->Knoevenagel Adduct Michael Addition Michael Addition Knoevenagel Adduct->Michael Addition Naphthol Naphthol Phenoxide-[Bu4N]+ Phenoxide-[Bu4N]+ Naphthol->Phenoxide-[Bu4N]+ Deprotonation TBAC [Bu4N]+Cl- TBAC->Phenoxide-[Bu4N]+ Phenoxide-[Bu4N]+->Michael Addition Cyclization Cyclization Michael Addition->Cyclization Tautomerization Tautomerization Cyclization->Tautomerization Product 2-Amino-4H-chromene Tautomerization->Product

Caption: Catalytic cycle for the synthesis of 2-amino-4H-chromenes.

Quantitative Data

The following table summarizes the results for the synthesis of various 2-amino-4H-chromene derivatives using 10 mol% of tetrabutylammonium chloride (TBAC) as the catalyst. The reactions were carried out in water (Method A) or under solvent-free conditions (Method B).[1]

EntryAldehyde (Ar)MethodTime (min)Yield (%)[1]
1C₆H₅A1594
2C₆H₅B1096
34-ClC₆H₄A1096
44-ClC₆H₄B898
54-NO₂C₆H₄A898
64-NO₂C₆H₄B598
74-CH₃OC₆H₄A2092
84-CH₃OC₆H₄B1594
93-NO₂C₆H₄A1095
103-NO₂C₆H₄B896
Experimental Protocol

Method A: Reaction in Water

  • To a round-bottom flask, add the aldehyde (1 mmol), malononitrile (1 mmol), α-naphthol (1 mmol), and tetrabutylammonium chloride (0.1 mmol, 10 mol%).

  • Add 5 mL of water to the flask.

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is collected by filtration.

  • Wash the solid with cold water.

  • Recrystallize the product from ethanol (B145695) to afford the pure 2-amino-4H-chromene.

Method B: Solvent-Free Reaction

  • In a mortar, grind a mixture of the aldehyde (1 mmol), malononitrile (1 mmol), α-naphthol (1 mmol), and tetrabutylammonium chloride (0.1 mmol, 10 mol%).

  • Transfer the mixture to a reaction vessel and heat at 80 °C.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add ethanol to the solidified mass and stir.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize from ethanol to obtain the pure product.

G Experimental Workflow for 2-Amino-4H-chromene Synthesis Start Start Mix_Reagents Mix Aldehyde, Malononitrile, Naphthol, and TBAC Start->Mix_Reagents Add_Solvent Add Water (Method A) or Heat (Method B) Mix_Reagents->Add_Solvent Reaction Stir at RT (A) or Heat at 80°C (B) Add_Solvent->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Workup Filtration and Washing Monitor_TLC->Workup Purification Recrystallization from Ethanol Workup->Purification Product Pure Product Purification->Product

Caption: General experimental workflow for the synthesis of 2-amino-4H-chromenes.

Williamson Ether Synthesis under Phase-Transfer Catalysis

The Williamson ether synthesis, a classical method for the preparation of ethers, can be significantly improved by the use of phase-transfer catalysts such as tetrabutylammonium chloride (TBAC). This is particularly beneficial when one of the reactants is soluble in an organic phase and the other (the alkoxide or phenoxide) is in an aqueous phase. TBAC facilitates the transfer of the nucleophile across the phase boundary, accelerating the Sₙ2 reaction.

Reaction Scheme

Synthesis of 4-Methoxyphenyl (B3050149) Benzyl (B1604629) Ether

Mechanism of Catalysis

The tetrabutylammonium cation forms a lipophilic ion pair with the phenoxide anion in the aqueous phase. This ion pair is soluble in the organic phase, where it can react with the alkyl halide. The resulting halide anion is then transported back to the aqueous phase by the catalyst, completing the catalytic cycle.

G Mechanism of Phase-Transfer Catalyzed Williamson Ether Synthesis cluster_0 Aqueous Phase cluster_1 Organic Phase Phenol Ar-OH Phenoxide Ar-O- Na+ Phenol->Phenoxide Deprotonation Base NaOH Base->Phenoxide TBAC_org [Bu4N]+[Ar-O]- Phenoxide->TBAC_org Ion Exchange TBAC_aq [Bu4N]+Cl- TBAC_aq->TBAC_org Alkyl_Halide R-X Ether Ar-O-R Alkyl_Halide->Ether TBAC_org->TBAC_aq Catalyst Regeneration TBAC_org->Ether SN2 Reaction

Caption: Phase-transfer catalytic cycle for the Williamson ether synthesis.

Quantitative Data

The following table presents representative data for the phase-transfer catalyzed Williamson ether synthesis.

EntryPhenolAlkyl HalideCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
14-Methoxyphenol (B1676288)Benzyl chlorideTBAC (5)Toluene (B28343)/H₂O804~95 (estimated)
2Phenoln-Butyl bromideTBAB (5)Dichloromethane/H₂OReflux298
32-NaphtholEthyl iodideTBAC (10)Chlorobenzene/H₂O90692

Note: The yield for entry 1 is an estimation based on similar phase-transfer catalyzed etherifications, as specific data for this exact reaction with TBAC was not available in the cited literature.

Experimental Protocol

Synthesis of 4-Methoxyphenyl Benzyl Ether

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyphenol (10 mmol) in 20 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Add tetrabutylammonium chloride (0.5 mmol, 5 mol%) to the aqueous solution.

  • Add benzyl chloride (10 mmol) dissolved in 20 mL of toluene to the reaction mixture.

  • Heat the biphasic mixture to 80 °C and stir vigorously for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to obtain 4-methoxyphenyl benzyl ether.

G Experimental Workflow for Williamson Ether Synthesis Start Start Prepare_Aq_Phase Dissolve Phenol in aq. NaOH Start->Prepare_Aq_Phase Add_Catalyst Add TBAC Prepare_Aq_Phase->Add_Catalyst Add_Org_Phase Add Alkyl Halide in Toluene Add_Catalyst->Add_Org_Phase Reaction Heat and Stir Vigorously Add_Org_Phase->Reaction Monitor_TLC Monitor by TLC Reaction->Monitor_TLC Monitor_TLC->Reaction Workup Phase Separation and Washing Monitor_TLC->Workup Drying_Concentration Dry and Concentrate Workup->Drying_Concentration Purification Column Chromatography Drying_Concentration->Purification Product Pure Ether Purification->Product

Caption: General experimental workflow for the phase-transfer catalyzed Williamson ether synthesis.

Concluding Remarks

Tetrabutylammonium chloride is a readily available, inexpensive, and efficient organocatalyst for promoting reactions between immiscible reactants. Its application in the synthesis of 2-amino-4H-chromenes and ethers demonstrates its utility in facilitating synthetically important transformations under mild and often environmentally friendly conditions. The protocols and data presented herein provide a foundation for the application of t-butylammonium chloride and its analogues in a variety of organocatalytic processes relevant to pharmaceutical and materials science research. Further exploration of its role in other catalytic systems, including those where it may act as a hydrogen-bond donor, is an area of ongoing interest.

References

Applications of t-Butylammonium Chloride in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Butylammonium chloride (TBAC), a quaternary ammonium (B1175870) salt, serves as an efficient phase transfer catalyst (PTC) in a variety of organic reactions. Its amphiphilic nature, possessing a lipophilic tetrabutylammonium (B224687) cation and a hydrophilic chloride anion, enables the transport of anionic reactants from an aqueous or solid phase into an organic phase. This transfer overcomes the immiscibility of reactants, leading to significantly enhanced reaction rates, milder reaction conditions, and often improved yields and selectivity. These attributes make TBAC a valuable tool in both academic research and industrial processes, particularly in the synthesis of pharmaceuticals and other fine chemicals. This document provides detailed application notes and protocols for several key transformations catalyzed by this compound.

Synthesis of 2-Amino-4H-Chromene Derivatives

The multicomponent synthesis of 2-amino-4H-chromene derivatives is a notable application of this compound as a phase transfer catalyst. This reaction proceeds via a one-pot condensation of an aldehyde, an active methylene (B1212753) compound (e.g., malononitrile), and a phenol (B47542) (e.g., α-naphthol or β-naphthol). TBAC has been shown to be an effective catalyst for this transformation, particularly in environmentally benign solvent systems like water or under solvent-free conditions.[1][2]

Data Presentation

The following table summarizes the results for the synthesis of various 2-amino-4H-chromene derivatives using this compound as a catalyst. The data highlights the efficiency of the catalyst in terms of reaction time and yield under both aqueous and solvent-free conditions.

Aldehyde (R)PhenolMethodTime (min)Yield (%)
C₆H₅α-NaphtholA (Water)2592
C₆H₅α-NaphtholB (Solvent-free)1595
4-Cl-C₆H₄α-NaphtholA (Water)2094
4-Cl-C₆H₄α-NaphtholB (Solvent-free)1096
4-MeO-C₆H₄α-NaphtholA (Water)3090
4-MeO-C₆H₄α-NaphtholB (Solvent-free)2093
4-NO₂-C₆H₄α-NaphtholA (Water)1595
4-NO₂-C₆H₄α-NaphtholB (Solvent-free)898
C₆H₅β-NaphtholA (Water)3590
C₆H₅β-NaphtholB (Solvent-free)2592
4-Cl-C₆H₄β-NaphtholA (Water)3092
4-Cl-C₆H₄β-NaphtholB (Solvent-free)2094
Experimental Protocol

General Procedure for the Synthesis of 2-Amino-4H-Chromenes:

Materials:

  • Aldehyde (1 mmol)

  • Malononitrile (B47326) (1 mmol)

  • α-Naphthol or β-Naphthol (1 mmol)

  • This compound (TBAC) (0.1 mmol, 10 mol%)

  • Water (5 mL) or no solvent

  • Ethanol (B145695) (for recrystallization)

Method A: Reaction in Water

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the respective naphthol (1 mmol), and TBAC (10 mol%) in water (5 mL) is stirred at 100°C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature.

  • The solid product is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from ethanol to afford the pure 2-amino-4H-chromene derivative.[2]

Method B: Solvent-Free Reaction

  • A mixture of the aldehyde (1 mmol), malononitrile (1 mmol), the respective naphthol (1 mmol), and TBAC (10 mol%) is stirred at 100°C in a neat condition.

  • The reaction is monitored by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solid mass is then washed with water and purified by recrystallization from ethanol.[2]

experimental_workflow_chromene cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Aldehyde Aldehyde Mix Mix Reactants Aldehyde->Mix Malononitrile Malononitrile Malononitrile->Mix Naphthol α/β-Naphthol Naphthol->Mix TBAC TBAC (Catalyst) TBAC->Mix Heat Heat to 100°C (in Water or Solvent-Free) Mix->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Product Pure 2-Amino-4H-Chromene Recrystallize->Product

Caption: Experimental workflow for the synthesis of 2-amino-4H-chromenes.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an alkyl halide. Phase transfer catalysis is particularly effective for this reaction, especially when using solid bases like potassium carbonate or aqueous solutions of strong bases. This compound can facilitate the transfer of the alkoxide from the solid or aqueous phase to the organic phase where it reacts with the alkyl halide.

Data Presentation (with Tetrabutylammonium Bromide as a reference)
PhenolAlkyl HalideBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Phenoln-Butyl bromideK₂CO₃5DMF80492
4-CresolBenzyl chloride50% NaOH (aq)5Toluene60395
2-NaphtholEthyl iodideKOH10DichloromethaneRT688
4-Chlorophenoln-Propyl bromideK₂CO₃5AcetonitrileReflux590
Experimental Protocol

General Procedure for Williamson Ether Synthesis:

Materials:

  • Phenol (1.0 eq.)

  • Alkyl halide (1.1-1.5 eq.)

  • This compound (TBAC) (0.05-0.1 eq.)

  • Base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq. or 50% aq. NaOH)

  • Organic solvent (e.g., Toluene, Acetonitrile, DMF)

Procedure:

  • To a round-bottom flask, add the phenol, this compound, and the base.

  • Add the organic solvent to the mixture.

  • Stir the mixture vigorously for 15-30 minutes at room temperature.

  • Add the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the reaction is complete (monitor by TLC).

  • After cooling to room temperature, filter off any inorganic salts (if a solid base was used). If an aqueous base was used, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain the desired ether.

ptc_mechanism Nu_aq Nucleophile (Nu⁻) Q_plus_X_minus_org Q⁺X⁻ (TBAC) Nu_aq->Q_plus_X_minus_org Anion Exchange M_plus Counter Ion (M⁺) RX_org Substrate (R-X) Product_org Product (R-Nu) RX_org->Product_org X_org Leaving Group (X⁻) Product_org->Q_plus_X_minus_org Catalyst Regeneration Q_plus_Nu_minus_org Q⁺Nu⁻ Q_plus_Nu_minus_org->RX_org Reaction

Caption: General mechanism of phase transfer catalysis.

N-Alkylation Reactions

N-alkylation of amines, amides, and heterocyclic compounds is a fundamental transformation in the synthesis of many biologically active molecules. Phase transfer catalysis with this compound provides a mild and efficient method for these reactions, often avoiding the need for strong, hazardous bases and anhydrous conditions.

Data Presentation (with Tetrabutylammonium Bromide as a reference)

The following table presents data for the N-alkylation of various substrates using TBAB as the phase transfer catalyst.

SubstrateAlkylating AgentBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
IndoleBenzyl bromide50% NaOH (aq)5Toluene50298
PhthalimideEthyl iodideK₂CO₃10DMF70395
Benzamiden-Butyl bromideKOH5DichloromethaneRT885
PyrroleMethyl iodide50% NaOH (aq)10Hexane40490
Experimental Protocol

General Procedure for N-Alkylation:

Materials:

  • N-H containing substrate (e.g., indole, phthalimide) (1.0 eq.)

  • Alkylating agent (1.1-1.5 eq.)

  • This compound (TBAC) (0.05-0.1 eq.)

  • Base (e.g., K₂CO₃, aq. NaOH, KOH)

  • Organic solvent (e.g., Toluene, DMF, Dichloromethane)

Procedure:

  • In a suitable flask, combine the N-H substrate, this compound, and the base.

  • Add the organic solvent and stir the mixture vigorously.

  • Add the alkylating agent to the reaction mixture.

  • Stir the reaction at the appropriate temperature until completion, as monitored by TLC.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

C-Alkylation of Active Methylene Compounds

Compounds with active methylene groups, such as malonic esters and β-keto esters, can be efficiently C-alkylated under phase transfer conditions using this compound. The catalyst facilitates the deprotonation of the active methylene group by a base and transfers the resulting carbanion into the organic phase for reaction with an alkyl halide.

Data Presentation (with Tetrabutylammonium Bromide as a reference)

The following table provides representative data for the C-alkylation of active methylene compounds using TBAB as the catalyst.

SubstrateAlkylating AgentBaseCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Diethyl malonaten-Butyl bromideK₂CO₃5Toluene90694
Ethyl acetoacetateBenzyl chloride50% NaOH (aq)5DichloromethaneRT492
PhenylacetonitrileEthyl iodide50% NaOH (aq)10Toluene30296
DibenzoylmethaneMethyl iodideK₂CO₃5AcetonitrileReflux588
Experimental Protocol

General Procedure for C-Alkylation:

Materials:

  • Active methylene compound (1.0 eq.)

  • Alkyl halide (1.1-1.5 eq.)

  • This compound (TBAC) (0.05-0.1 eq.)

  • Base (e.g., K₂CO₃, aq. NaOH)

  • Organic solvent (e.g., Toluene, Acetonitrile)

Procedure:

  • Charge a flask with the active methylene compound, this compound, and the base.

  • Add the organic solvent and stir the mixture vigorously.

  • Introduce the alkyl halide to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture and perform an aqueous work-up.

  • Extract the product into an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the product by column chromatography or distillation.

logical_relationship cluster_reactions Reaction Types cluster_advantages Key Advantages Title Applications of this compound (TBAC) in PTC Chromene Synthesis of 2-Amino-4H-Chromenes Title->Chromene Williamson Williamson Ether Synthesis Title->Williamson N_Alkylation N-Alkylation Title->N_Alkylation C_Alkylation C-Alkylation Title->C_Alkylation Mild_Conditions Milder Conditions Chromene->Mild_Conditions High_Yields Higher Yields Chromene->High_Yields Williamson->High_Yields Simplicity Operational Simplicity Williamson->Simplicity N_Alkylation->Mild_Conditions N_Alkylation->Simplicity C_Alkylation->High_Yields Green_Chemistry Greener Chemistry C_Alkylation->Green_Chemistry

Caption: Key applications and advantages of TBAC in phase transfer catalysis.

This compound is a versatile and effective phase transfer catalyst for a range of important organic transformations. Its ability to facilitate reactions between immiscible phases leads to numerous synthetic advantages, including faster reactions, milder conditions, and improved yields. The protocols and data presented herein demonstrate the utility of TBAC in the synthesis of chromenes, ethers, and in N- and C-alkylation reactions, highlighting its significance for researchers, scientists, and professionals in drug development and chemical synthesis.

References

Protocol for spin-coating perovskite films with t-Butylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Spin-Coating Perovskite Films with t-Butylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the fabrication of perovskite thin films using spin-coating with the addition of this compound (t-BAC). While specific literature detailing a standardized protocol for t-BAC is limited, this guide synthesizes established procedures for similar alkylammonium halide additives to provide a comprehensive starting point for researchers. The inclusion of additives like t-BAC is a common strategy to enhance the quality, stability, and performance of perovskite films for applications such as solar cells and other optoelectronic devices.

Introduction

Organic-inorganic metal halide perovskites have shown exceptional promise in the field of photovoltaics. However, the polycrystalline nature of spin-coated perovskite films often introduces defects at grain boundaries and on the surface, which can act as recombination centers for charge carriers, thereby limiting device performance and stability. Large organic cations, such as t-butylammonium (t-BA+), are utilized to passivate these defects. The bulky t-butyl group can effectively heal surface vacancies and suppress non-radiative recombination, leading to improved film quality and enhanced device efficiency and longevity.

This protocol outlines the preparation of a perovskite precursor solution containing this compound and the subsequent spin-coating process to form high-quality perovskite thin films.

Experimental Protocols

This section details the necessary steps for substrate preparation, precursor solution synthesis, and the spin-coating process for fabricating perovskite films with a t-BAC additive.

Substrate Preparation
  • Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Drying: The cleaned substrates are dried with a stream of nitrogen gas.

  • UV-Ozone Treatment: Prior to use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and to improve the wettability of the surface.

Perovskite Precursor Solution Preparation (Representative Example)

The following is a representative formulation for a common perovskite, such as methylammonium (B1206745) lead iodide (MAPbI₃), with the addition of t-BAC. Researchers should adjust the precursor composition based on their target perovskite material.

  • Stock Solution Preparation:

    • Prepare a stock solution of the primary perovskite precursors. For example, for a 1 M solution of MAPbI₃, dissolve 159 mg of methylammonium iodide (MAI) and 461 mg of lead (II) iodide (PbI₂) in a solvent mixture of 950 µL of N,N-dimethylformamide (DMF) and 50 µL of dimethyl sulfoxide (B87167) (DMSO).

    • Stir the solution at 60°C for at least 2 hours to ensure complete dissolution.

  • t-BAC Additive Incorporation:

    • Prepare a separate stock solution of this compound in a suitable solvent like DMF or isopropanol (e.g., 10 mg/mL).

    • Add a specific volume of the t-BAC stock solution to the perovskite precursor solution to achieve the desired molar percentage (e.g., 0.1-1 mol%).

    • Stir the final solution for another 30 minutes before use.

Spin-Coating Procedure

The spin-coating process should be carried out in a nitrogen-filled glovebox to minimize exposure to moisture and oxygen.

  • Deposition: Dispense a sufficient amount of the perovskite precursor solution (with t-BAC) onto the center of the prepared substrate to cover the entire surface (e.g., 50-100 µL).

  • Spinning: Immediately initiate a two-step spin-coating program:

    • Step 1: 1000 rpm for 10 seconds with an acceleration of 200 rpm/s.

    • Step 2: 4000-6000 rpm for 30-45 seconds with an acceleration of 1000 rpm/s.

  • Anti-Solvent Quenching: During the second spinning step (e.g., 10-15 seconds before the end), dispense a stream of an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) (e.g., 100-200 µL) onto the spinning substrate. This induces rapid crystallization and results in a uniform film.

  • Annealing: Immediately transfer the substrate to a preheated hotplate and anneal at a specific temperature and duration to remove residual solvent and promote crystal growth. A typical annealing process is 100-150°C for 10-30 minutes.

Data Presentation

The addition of t-BAC is expected to improve the morphological and optoelectronic properties of the perovskite films. The following tables summarize the anticipated effects based on data from similar alkylammonium halide additives.

Table 1: Comparison of Perovskite Film Properties with and without t-BAC Additive.

PropertyWithout t-BAC (Control)With t-BAC (Expected)
Grain Size ~200-500 nm~500-1000 nm or larger
Surface Roughness (RMS) 15-30 nm5-15 nm
Defect Density HigherLower
Photoluminescence (PL) Intensity LowerHigher
PL Lifetime ShorterLonger

Table 2: Photovoltaic Performance of Perovskite Solar Cells with and without t-BAC Additive (Representative Data).

Device ConfigurationVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Control (without t-BAC) 1.0521.57015.8
With t-BAC 1.1222.87519.2

Visualization

Experimental Workflow Diagram

The following diagram illustrates the step-by-step workflow for the fabrication of perovskite films using the spin-coating method with a t-BAC additive.

experimental_workflow cluster_prep Preparation cluster_fab Fabrication (in Glovebox) cluster_char Characterization sub_prep Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_prep->uv_ozone spin_coat Spin-Coating uv_ozone->spin_coat precursor_prep Perovskite Precursor Solution Preparation tbac_add t-BAC Additive Incorporation precursor_prep->tbac_add tbac_add->spin_coat anti_solvent Anti-Solvent Quenching spin_coat->anti_solvent annealing Thermal Annealing anti_solvent->annealing film_char Film Characterization (SEM, XRD, AFM, PL) annealing->film_char device_fab Device Fabrication annealing->device_fab device_char Device Performance Measurement (J-V, EQE) device_fab->device_char defect_passivation cluster_before Without t-BAC cluster_after With t-BAC perovskite_before Perovskite Film defects Surface & Grain Boundary Defects perovskite_before->defects recombination Non-radiative Recombination defects->recombination passivation t-BAC Passivation low_performance Lower PCE & Stability recombination->low_performance perovskite_after Perovskite Film perovskite_after->passivation reduced_recombination Suppressed Recombination passivation->reduced_recombination high_performance Higher PCE & Stability reduced_recombination->high_performance

Application Notes and Protocols for t-Butylammonium Chloride in Perovskite Single Crystal Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of large, high-quality single crystals of organic-inorganic hybrid perovskites is crucial for investigating their intrinsic physical properties and for the fabrication of high-performance optoelectronic devices. The properties of these crystals, such as carrier lifetime, diffusion length, and defect density, are often superior to their polycrystalline thin-film counterparts. Additive engineering has emerged as a powerful strategy to control the crystallization process, improve crystal quality, and enhance stability. While various additives have been explored for perovskite thin films, the use of t-butylammonium chloride (t-BACl) for the single crystal growth of 3D perovskites like methylammonium (B1206745) lead iodide (MAPbI₃) is an emerging area of research.

Currently, there is a lack of established, specific protocols in the scientific literature for the use of this compound as an additive in the single crystal growth of 3D perovskites. However, based on the known effects of similar bulky organic cations and chloride sources, t-BACl is hypothesized to influence the crystallization process in several ways:

  • Nucleation Control: The bulky t-butylammonium cation can act as a surfactant, modifying the surface energy of nascent crystals and controlling the nucleation rate.

  • Defect Passivation: Chloride ions are known to help in the formation of intermediate phases that can lead to higher quality crystals with fewer defects.

  • Morphology Regulation: The presence of t-BACl at the growth interface may influence the crystal habit and morphology.

This document provides a generalized protocol based on the widely used Inverse Temperature Crystallization (ITC) method for growing MAPbI₃ single crystals. It includes a suggested procedure for incorporating this compound as an additive to investigate its effects on the crystal growth process.

Data Presentation

The following tables summarize typical parameters for perovskite precursor solutions and single crystal growth using common methods. These values can serve as a baseline for experiments incorporating this compound.

Table 1: Precursor Solution Parameters for MAPbI₃ Single Crystal Growth

ParameterValueSolvent SystemNotes
Precursors Methylammonium Iodide (MAI) & Lead (II) Iodide (PbI₂)-Equimolar ratio (1:1) is typically used.
Concentration 1.0 - 1.5 MGamma-butyrolactone (GBL)For Inverse Temperature Crystallization (ITC).[1]
Saturated SolutionN,N-Dimethylformamide (DMF)For ITC of bromide-based perovskites.[2]
Saturated SolutionDimethyl sulfoxide (B87167) (DMSO)For ITC of chloride-based perovskites.[2]
Suggested t-BACl Additive Concentration 0.1 - 5 mol% (relative to PbI₂)GBL, DMF, or DMSOThis is a suggested starting range for investigation.

Table 2: Experimental Conditions for Perovskite Single Crystal Growth Methods

MethodSolventTemperature ProfileTypical Growth TimeResulting Crystal Size
Inverse Temperature Crystallization (ITC) GBL, DMFHeat from room temperature to 60-120°CA few hoursMillimeter-sized[3]
Solution Temperature Lowering (STL) Hydroiodic Acid (HI)Cool down from ~100°C to room temperatureSeveral daysCentimeter-sized[4]
Antisolvent Vapor-Assisted Crystallization DMF, GBLConstant room temperature12-48 hoursMillimeter to centimeter-sized

Experimental Protocols

Generalized Protocol for MAPbI₃ Single Crystal Growth using Inverse Temperature Crystallization (ITC) with this compound as an Additive

This protocol describes a general procedure for growing MAPbI₃ single crystals. The introduction of this compound is presented as an experimental variable.

Materials and Reagents:

  • Methylammonium iodide (MAI)

  • Lead (II) iodide (PbI₂)

  • This compound (t-BACl)

  • Gamma-butyrolactone (GBL), anhydrous

  • Glass vial with a PTFE-lined cap

  • Hot plate with precise temperature control

  • Spatula, weighing paper, and analytical balance

  • Filter paper or syringe filter (PTFE, 0.2 µm)

Procedure:

  • Precursor Solution Preparation:

    • In a clean, dry glass vial, weigh out equimolar amounts of MAI and PbI₂ to prepare a 1.0 M solution in GBL. For example, for 5 mL of solution, use 795 mg of MAI and 2305 mg of PbI₂.

    • Additive Incorporation (Experimental Step): To investigate the effect of t-BACl, add a predetermined molar percentage of t-BACl relative to PbI₂. For a starting concentration of 1 mol%, add approximately 6.2 mg of t-BACl to the vial.

    • Add the desired volume of anhydrous GBL to the vial.

    • Seal the vial and stir the mixture at room temperature until all precursors are fully dissolved. This may take several hours. Gentle heating (e.g., to 40-50°C) can be used to aid dissolution.

    • Once fully dissolved, filter the precursor solution through a 0.2 µm PTFE filter to remove any particulate impurities.

  • Crystal Growth:

    • Place the vial containing the filtered precursor solution on a hot plate in a location with minimal vibrations.

    • Slowly heat the solution from room temperature to a target temperature between 80°C and 120°C. A slow heating rate (e.g., 5-10°C/hour) is recommended.

    • As the temperature increases, the solubility of MAPbI₃ in GBL will decrease (retrograde solubility), leading to supersaturation and the nucleation of crystals.[1]

    • Maintain the target temperature for several hours (e.g., 2-6 hours). During this time, the initial nuclei will grow into larger single crystals.

    • Observe the crystal growth periodically. The size and number of crystals can be influenced by the final temperature and the heating rate.

  • Crystal Harvesting:

    • Once the crystals have reached the desired size, carefully and quickly remove the vial from the hot plate.

    • Immediately decant the hot supernatant solution.

    • Wash the crystals with a solvent in which the perovskite has low solubility, such as diethyl ether or toluene, to remove any residual precursor solution.

    • Carefully dry the harvested crystals under a stream of inert gas (e.g., nitrogen or argon) or in a vacuum oven at a low temperature (e.g., 40-50°C).

Mandatory Visualization

experimental_workflow cluster_prep Precursor Solution Preparation cluster_growth Inverse Temperature Crystallization cluster_harvest Crystal Harvesting prep1 Weigh MAI and PbI2 prep2 Add t-BACl (Additive) prep1->prep2 1:1 molar ratio prep3 Dissolve in GBL prep2->prep3 e.g., 1 mol% prep4 Filter Solution (0.2 µm) prep3->prep4 growth1 Place vial on hotplate prep4->growth1 Transfer to growth setup growth2 Slowly heat to 80-120°C growth1->growth2 growth3 Hold at temperature (2-6h) growth2->growth3 growth4 Crystal nucleation and growth growth3->growth4 harvest1 Decant hot supernatant growth4->harvest1 Growth complete harvest2 Wash with antisolvent harvest1->harvest2 harvest3 Dry crystals harvest2->harvest3 final_product High-Quality Single Crystals harvest3->final_product

Caption: Experimental workflow for perovskite single crystal growth.

Concluding Remarks

The provided protocol offers a rational starting point for researchers interested in exploring the effects of this compound on the single crystal growth of MAPbI₃. It is important to note that the optimal conditions, including the concentration of t-BACl, the solvent system, and the temperature profile, will likely require systematic investigation and optimization. Careful characterization of the resulting crystals using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and photoluminescence (PL) spectroscopy will be essential to determine the impact of the additive on crystal quality, morphology, and optoelectronic properties.

References

Application Notes and Protocols: Utilizing t-Butylammonium Chloride in Lead-Free Perovskite Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead-free perovskite solar cells, particularly those based on tin (Sn), are gaining significant attention as non-toxic alternatives to their lead-based counterparts. However, challenges such as the rapid crystallization of tin-halide perovskites and the propensity of Sn²⁺ to oxidize to Sn⁴⁺ can lead to poor film morphology, high defect densities, and diminished device stability and performance. Additive engineering has emerged as a crucial strategy to mitigate these issues.

While direct research on the application of t-Butylammonium chloride (t-BACl) in lead-free perovskite formulations is not extensively documented in publicly available literature, the use of other bulky organic ammonium (B1175870) halides, such as n-butylammonium (n-BA), tetrabutylammonium (B224687) (TBA), and phenylethylammonium (PEA), has been shown to be highly effective. Based on the established roles of these similar cations, this document outlines the hypothesized applications and provides generalized experimental protocols for the incorporation of t-BACl as a promising additive in lead-free perovskite research. It is anticipated that the sterically hindered and hydrophobic nature of the t-butylammonium cation can offer unique advantages in controlling crystallization, passivating defects, and enhancing the environmental resilience of lead-free perovskite thin films.

Hypothesized Signaling Pathway: Influence of t-BACl on Perovskite Film Formation

The introduction of t-BACl into a lead-free perovskite precursor solution, such as formamidinium tin iodide (FASnI₃), is expected to influence the crystallization pathway and final film properties through several mechanisms. The bulky t-butylammonium cation is hypothesized to act as a crystal growth modulator and a surface passivating agent.

G cluster_0 Solution Phase cluster_1 Crystallization Phase cluster_2 Resulting Film Properties precursor Perovskite Precursor (e.g., FAI, SnI2) tBACl This compound (t-BACl) complex Intermediate Complex Formation precursor->complex Coordination tBACl->complex Interaction nucleation Controlled Nucleation & Crystal Growth complex->nucleation complex->nucleation passivation Surface & Grain Boundary Passivation nucleation->passivation morphology Improved Morphology (Reduced Pinholes) nucleation->morphology nucleation->morphology defects Reduced Defect Density passivation->defects stability Enhanced Stability (Moisture & Thermal) morphology->stability

Hypothesized influence of t-BACl on perovskite film formation.

Expected Impact of t-BACl on Lead-Free Perovskite Properties

The incorporation of t-BACl is anticipated to positively impact the optoelectronic and stability characteristics of lead-free perovskite films. The following table summarizes the expected quantitative improvements based on analogous studies with other bulky organic cations.

PropertyWithout t-BACl (Control)With t-BACl (Expected)Rationale for Improvement
Power Conversion Efficiency (PCE) ~5-8%~8-12%Reduced defect density, improved charge transport.
Open-Circuit Voltage (VOC) ~0.4-0.5 V~0.5-0.6 VPassivation of trap states, reducing non-radiative recombination.
Fill Factor (FF) ~50-60%~65-75%Improved film morphology and reduced series resistance.
Moisture Stability (T80 in ambient air) < 100 hours> 500 hoursHydrophobic t-butyl groups create a barrier against water ingress.[1]
Thermal Stability (T80 at 85°C) < 50 hours> 200 hoursFormation of more stable 2D/3D heterostructures.
Defect Density HighLowPassivation of undercoordinated Sn²⁺ ions and halide vacancies.

Experimental Protocols

The following protocols are generalized for the incorporation of t-BACl into a formamidinium tin iodide (FASnI₃) perovskite precursor solution. Researchers should optimize the concentrations and processing parameters based on their specific experimental setup and desired film characteristics.

Preparation of t-BACl Additive Stock Solution
  • Materials: this compound (t-BACl, 99.5%), N,N-Dimethylformamide (DMF, anhydrous), Dimethyl sulfoxide (B87167) (DMSO, anhydrous).

  • Procedure:

    • Prepare a stock solution of t-BACl by dissolving a specific molar concentration (e.g., 0.1 M) in a co-solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Ensure complete dissolution by vortexing or sonicating the solution for 10-15 minutes.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

Formulation of Lead-Free Perovskite Precursor with t-BACl
  • Materials: Formamidinium iodide (FAI), Tin(II) iodide (SnI₂), Tin(II) fluoride (B91410) (SnF₂, as an antioxidant), t-BACl stock solution, DMF, DMSO.

  • Procedure:

    • In a nitrogen-filled glovebox, dissolve FAI (e.g., 1 M) and SnI₂ (e.g., 1 M) in a co-solvent of DMF:DMSO (e.g., 4:1 v/v).

    • Add a small amount of SnF₂ (e.g., 10 mol% with respect to SnI₂) to the precursor solution to inhibit the oxidation of Sn²⁺.

    • To the main precursor solution, add a specific volume of the t-BACl stock solution to achieve the desired final molar percentage of the additive (e.g., 1%, 2.5%, 5%).

    • Stir the final solution at room temperature for at least 2 hours before film deposition.

Perovskite Thin Film Deposition and Characterization

The following workflow outlines the typical steps for fabricating and characterizing lead-free perovskite solar cells with the t-BACl additive.

G sub_prep Substrate Preparation htl_dep Hole Transport Layer (HTL) Deposition sub_prep->htl_dep perovskite_spin Perovskite Spin-Coating (with t-BACl additive) htl_dep->perovskite_spin annealing Thermal Annealing perovskite_spin->annealing etl_dep Electron Transport Layer (ETL) Deposition annealing->etl_dep electrode_dep Electrode Deposition etl_dep->electrode_dep characterization Device Characterization electrode_dep->characterization

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Butylammonium Chloride in Perovskite Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of t-Butylammonium chloride (t-BACl) and related quaternary ammonium (B1175870) salts in perovskite precursor solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of adding t-Butylammonium (TBA) salts to perovskite precursor solutions?

A1: t-Butylammonium salts, such as tetrabutylammonium (B224687) chloride (TBACl) and tetrabutylammonium bromide (TBAB), are primarily used as additives to improve the quality and stability of perovskite films. Their main roles include:

  • Defect Passivation: They passivate defects at the perovskite film's surface and grain boundaries, such as iodine vacancies, which reduces non-radiative recombination losses.[1]

  • Morphology Control: The incorporation of large TBA cations can improve the film's coverage, reduce pinholes, and lead to a smoother surface with enhanced crystallinity.[1][2][3]

  • Enhanced Stability: By forming a protective, hydrophobic layer, often a 2D/3D hybrid perovskite structure, TBA salts can significantly improve the film's resistance to moisture, leading to better long-term device stability.[2][3]

  • Improved Performance: By reducing defects and improving charge transport, these additives can lead to a significant increase in power conversion efficiency (PCE), open-circuit voltage (Voc), and fill factor (FF).[1][4]

Q2: How does t-BACl concentration affect the final perovskite film morphology?

A2: The concentration of t-BACl and similar additives is critical for controlling the crystallization process and final film quality.

  • Low Concentrations: At optimal, typically low, concentrations, the bulky butylammonium (B8472290) cations can act as surfactants, modifying the crystal growth to produce films with larger, more oriented grains and fewer defects.[5][6]

  • High Concentrations: Excessive concentrations can lead to the formation of undesirable 2D perovskite phases that may hinder charge transport or cause phase segregation, negatively impacting device performance. It is crucial to find the optimal balance to form a beneficial 2D/3D hybrid structure without disrupting the primary 3D perovskite framework.

Q3: Can t-BACl be used with different types of perovskite compositions (e.g., MAPbI₃, FAPbI₃)?

A3: Yes, bulky alkylammonium additives like t-BACl are versatile and have been successfully used in various perovskite systems, including those based on methylammonium (B1206745) (MA), formamidinium (FA), and mixed cations.[5][7] However, the optimal concentration and the specific interactions can vary depending on the primary perovskite composition. For instance, reactions between additives and formamidinium in FAPbI₃ systems under thermal stress have been noted, highlighting the need for careful optimization for each specific perovskite formulation.[7]

Troubleshooting Guide

Problem 1: Poor film quality (pinholes, low coverage) after adding a t-Butylammonium salt.

  • Possible Cause: The concentration of the additive may be too high, or the solvent system may not be optimal for dissolving all precursor components. Incomplete dissolution can lead to precipitates that cause pinholes during spin coating.

  • Solution:

    • Optimize Concentration: Systematically decrease the concentration of the t-Butylammonium salt.

    • Solvent Engineering: Ensure all precursors, including the additive, are fully dissolved. A mixture of solvents like DMF and DMSO is often used to improve solubility.[8][9] Consider gently heating and stirring the solution for an extended period.[8]

    • Filtration: Always filter the precursor solution through a PTFE syringe filter (e.g., 0.2 μm) before deposition to remove any undissolved particles.[9][10]

Problem 2: Decrease in Power Conversion Efficiency (PCE) after adding t-BACl.

  • Possible Cause: While t-BACl can passivate defects, a non-optimal concentration can introduce issues. An excess amount can create insulating 2D perovskite layers that impede charge extraction, or it may alter the energy level alignment at the interface between the perovskite and the charge transport layers.

  • Solution:

    • Titration Experiment: Perform a detailed titration of the t-BACl concentration to find the optimal amount that maximizes performance.

    • Energy Level Characterization: If possible, use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to analyze the work function and valence band maxima to ensure favorable energy level alignment with your charge transport layers.[4]

    • Check for Phase Segregation: Use X-ray Diffraction (XRD) to confirm that the addition of t-BACl is not causing significant halide or phase segregation, which can create energy barriers and recombination centers.[2][3]

Problem 3: Device instability and rapid degradation despite using a t-Butylammonium additive.

  • Possible Cause: The additive itself or its reaction products may be unstable under operational stress (e.g., heat and light). For example, some alkylammonium cations can deprotonate at high temperatures, leading to chemical reactions that degrade the perovskite film.[7]

  • Solution:

    • Chemical Stability: Investigate the chemical compatibility of the specific t-Butylammonium salt with your perovskite formulation and processing conditions, particularly the annealing temperature.

    • Alternative Additives: Consider exploring other quaternary ammonium salts or ionic liquids that may offer better thermal stability while providing similar passivation effects.[11][12]

    • Encapsulation: Proper device encapsulation remains a critical step to protect the perovskite layer from environmental factors like moisture and oxygen, which can still cause degradation even with stabilizing additives.[13]

Quantitative Data Summary

The following table summarizes the reported effects of adding different bulky organic ammonium salts on the performance of perovskite solar cells.

AdditivePerovskite SystemAdditive ConcentrationControl PCEModified PCEKey Improvements
TBACl MAPbI₃ (assumed)Not specified18.52%20.36%Reduced charge recombination, passivated surface and grain boundary defects.[1]
TBAB Mixed HalideNot specifiedNot specified20.16%Enhanced crystallinity, smoother surface, suppressed hysteresis.[1]
TBAI MAPbI₃1 wt%~12%~15%Improved film coverage, reduced pinholes, enhanced moisture stability.[3]
BTACl MAPbI₃Not specified18.43%21.72%Reduced trap density, improved energy level alignment, enhanced charge transfer.[4]
MACl Mixed Cation/Halide10 mol%16.72%23.61%Improved morphology with larger grains, smoother surface, suppressed defects.[5]

Note: BTACl (Benzyltrimethylammonium chloride) and MACl (Methylammonium chloride) are included for comparative purposes to show the general effect of chloride-containing ammonium additives.

Experimental Protocols

Protocol 1: Preparation of Perovskite Precursor Solution with a t-Butylammonium Salt Additive

This protocol is a general guideline and should be adapted based on the specific perovskite composition and desired stoichiometry.

  • Main Precursor Preparation:

    • In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve the primary perovskite precursors (e.g., FAI, PbI₂, MABr, CsI) in a mixture of anhydrous solvents like DMF and DMSO (e.g., 4:1 volume ratio).[8]

    • The molar concentrations should be calculated to achieve the desired final perovskite stoichiometry. A common total molarity is around 1 M.[8]

    • Stir the solution on a hotplate at a moderate temperature (e.g., 60-70 °C) for several hours or overnight until all components are fully dissolved, resulting in a clear yellow solution.[9]

  • Additive Stock Solution (Optional but Recommended):

    • Prepare a separate stock solution of the t-Butylammonium salt (e.g., TBACl) in one of the precursor solvents (e.g., DMF). This allows for more precise control over the final concentration.

  • Combining Solutions:

    • After the main precursor solution has cooled to room temperature, add the required volume of the t-Butylammonium salt stock solution (or the solid salt directly) to achieve the target molar percentage relative to the lead halide component.

    • Stir the final solution for at least 30 minutes to ensure homogeneity.

  • Final Preparation:

    • Before use, filter the final precursor solution through a 0.2 μm or 0.45 μm PTFE syringe filter to remove any microparticles.[9]

Protocol 2: Perovskite Film Deposition (One-Step Spin Coating)

  • Substrate Preparation: Ensure the substrate (e.g., ITO/glass with HTL) is thoroughly cleaned and pre-treated (e.g., with UV-Ozone).

  • Spin Coating:

    • Dispense a specific volume (e.g., 40-70 µL) of the final precursor solution onto the center of the substrate.

    • Use a two-step spin coating program. For example: 1000 rpm for 10 seconds, followed by 4000-6000 rpm for 30-40 seconds.[9][14]

  • Anti-Solvent Dripping:

    • During the second, high-speed step (e.g., 15-20 seconds before the end), rapidly dispense a significant volume (e.g., 100-600 µL) of an anti-solvent such as chlorobenzene (B131634) or toluene (B28343) onto the spinning substrate.[5][14] This induces rapid crystallization, leading to a uniform film.

  • Annealing:

    • Immediately transfer the substrate to a pre-heated hotplate in an inert atmosphere.

    • Anneal at a specific temperature and duration (e.g., 100 °C for 50 minutes or a two-step anneal at 70°C and 100°C).[5][14] The optimal annealing parameters are highly dependent on the perovskite composition and additives used.

Visualizations

experimental_workflow sub_prep Substrate Cleaning & Pre-treatment sol_prep Precursor Solution Preparation add_intro Introduce t-BACl Additive sol_prep->add_intro spin_coat Spin Coating & Anti-Solvent Quenching add_intro->spin_coat Dispense anneal Thermal Annealing spin_coat->anneal Transfer layer_dep ETL/Metal Contact Deposition anneal->layer_dep Cool Down charac Device Characterization layer_dep->charac Complete Device logical_relationship conc t-BACl Concentration morph Film Morphology conc->morph Controls Crystallization defects Defect Density conc->defects Passivates stability Moisture/Thermal Stability conc->stability Improves grain Larger Grains Fewer Pinholes morph->grain perf Device Performance (PCE, Voc, FF) morph->perf Enhances Charge Transport passivate Passivated Grain Boundaries & Surface defects->passivate defects->perf Reduces Recombination hydro Hydrophobic Surface (2D/3D Structure) stability->hydro stability->perf Increases Longevity

References

Technical Support Center: Synthesis of t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of t-butylammonium chloride synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on practical solutions to improve reaction yield and product purity.

Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield Incomplete Reaction: The reaction between t-butylamine and hydrochloric acid may not have gone to completion.Ensure proper stoichiometry: Use a slight excess of hydrochloric acid to ensure all the t-butylamine reacts. • Optimize reaction time: While the reaction is typically fast, ensure sufficient time for complete mixing and reaction, especially on a larger scale. • Monitor pH: After the addition of HCl, the final pH of the solution should be acidic to indicate an excess of acid.
Loss during workup: Significant amounts of the product may be lost during filtration and washing.Pre-cool the solvent for washing: Wash the collected crystals with a small amount of ice-cold solvent (e.g., ethanol (B145695) or diethyl ether) to minimize dissolution of the product. • Careful filtration: Ensure the filter paper is properly seated and that all the crystalline product is transferred to the funnel.
Suboptimal Crystallization: Improper solvent choice or cooling rate can lead to poor crystal formation and recovery.Select an appropriate solvent: this compound is soluble in polar solvents like ethanol and methanol, and less soluble in nonpolar solvents like diethyl ether and hexanes. A mixture of a good solvent and a poor solvent can be effective for recrystallization. • Control the cooling rate: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small, impure crystals.
Product is Oily or Gummy Presence of Impurities: Unreacted starting materials or byproducts can interfere with crystallization.Ensure high purity of starting materials: Use pure t-butylamine and a standardized solution of hydrochloric acid. • Effective washing: Wash the crude product thoroughly with a suitable solvent to remove soluble impurities.
Excess Solvent: Too much solvent was used for crystallization, preventing the product from precipitating effectively.Concentrate the solution: If the product does not crystallize upon cooling, carefully evaporate some of the solvent under reduced pressure and attempt to crystallize again.
Discolored Product (Yellowish or Brown) Impurities in t-butylamine: The starting amine may contain impurities that are carried through the reaction.Purify the t-butylamine: If the purity of the starting material is questionable, consider distillation before use.
Degradation: The amine may have degraded during storage or reaction.Use fresh t-butylamine: Amines can oxidize over time. Use a fresh bottle or a recently purified batch.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the synthesis of this compound?

A1: While the reaction can be performed in various polar solvents, ethanol is a commonly used and effective solvent. It provides good solubility for both t-butylamine and the resulting salt at elevated temperatures, and allows for good crystal recovery upon cooling.

Q2: How does temperature affect the yield of the reaction?

A2: The reaction between t-butylamine, a strong base, and hydrochloric acid, a strong acid, is an exothermic neutralization reaction.[1][2] Generally, the initial reaction is carried out at a controlled temperature (e.g., 0-10 °C) by adding the acid dropwise to the amine solution to manage the heat generated.[3] Running the reaction at a lower temperature can help to minimize potential side reactions, although for this specific acid-base reaction, the formation of byproducts is less common. The primary impact of temperature on yield is during the crystallization step. Lowering the temperature significantly after dissolution in the recrystallization solvent is crucial for maximizing the precipitation of the product.

Q3: What are the most common side reactions to be aware of?

A3: For the direct reaction of t-butylamine with hydrochloric acid, the formation of side products is minimal as it is a straightforward acid-base neutralization. However, potential issues can arise from:

  • Impurities in the starting materials: These can lead to the formation of other salts or colored byproducts.

  • Reaction with atmospheric carbon dioxide: t-Butylamine can react with CO₂ to form a carbamate (B1207046) salt, although this is generally not a significant issue in the presence of a strong acid like HCl.

Q4: How can I effectively purify the crude this compound to improve the final yield?

A4: Recrystallization is the most effective method for purifying this compound.[4] A common and effective solvent system for recrystallization is an ethanol/water mixture.[4] Alternatively, dissolving the crude product in a minimal amount of hot ethanol and then adding a less polar solvent like diethyl ether or hexanes until the solution becomes cloudy, followed by slow cooling, can induce the formation of pure crystals. Washing the filtered crystals with a small amount of ice-cold solvent will help remove any remaining soluble impurities without significant product loss.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound from t-butylamine and hydrochloric acid.

Materials:

  • t-Butylamine

  • Concentrated Hydrochloric Acid (HCl)

  • Absolute Ethanol

  • Diethyl Ether (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve t-butylamine (1.0 equivalent) in absolute ethanol. Cool the flask in an ice bath.

  • Acid Addition: Slowly add a slight molar excess of concentrated hydrochloric acid (e.g., 1.05 equivalents) dropwise to the stirred t-butylamine solution using a dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 30 minutes.

  • Crystallization: Slowly add anhydrous diethyl ether to the reaction mixture with stirring until the solution becomes turbid.

  • Product Isolation: Allow the flask to stand in the ice bath for at least one hour to complete the crystallization. Collect the white crystalline product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether.

  • Drying: Dry the purified this compound in a vacuum oven or a desiccator to a constant weight.

Visualizations

Reaction_Pathway Reaction Pathway for this compound Synthesis tBuNH2 t-Butylamine tBuNH3Cl This compound tBuNH2->tBuNH3Cl + HCl HCl Hydrochloric Acid HCl->tBuNH3Cl

Caption: Synthesis of this compound from t-butylamine and HCl.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield start Low Yield Observed check_reaction Check for Complete Reaction (e.g., pH measurement) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete optimize_stoichiometry Adjust Stoichiometry (slight excess of HCl) incomplete->optimize_stoichiometry Yes check_workup Review Workup Procedure incomplete->check_workup No optimize_stoichiometry->check_workup loss_during_workup Significant Product Loss? check_workup->loss_during_workup optimize_washing Optimize Washing (use ice-cold solvent) loss_during_workup->optimize_washing Yes check_crystallization Evaluate Crystallization loss_during_workup->check_crystallization No optimize_washing->check_crystallization poor_crystallization Poor Crystallization? check_crystallization->poor_crystallization optimize_solvent Optimize Solvent System and Cooling Rate poor_crystallization->optimize_solvent Yes end Improved Yield poor_crystallization->end No optimize_solvent->end

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Synthesis of t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of t-butylammonium chloride. The primary focus is on addressing common side reactions encountered during the synthesis of its precursor, t-butylamine.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound is typically a straightforward acid-base reaction between t-butylamine and hydrochloric acid. Therefore, most impurities and side products originate from the synthesis of t-butylamine itself. Below is a table summarizing common issues, their probable causes related to side reactions, and recommended solutions.

Issue Observed Potential Cause (Side Reaction) Recommended Solution
Low yield of t-butylamine Formation of isobutylene (B52900): In syntheses starting from t-butanol or isobutylene (e.g., Ritter reaction), the intermediate t-butyl carbocation can undergo elimination to form isobutylene gas, which escapes the reaction mixture. This is favored by high temperatures.- Maintain a lower reaction temperature to disfavor the elimination reaction. - Use a less acidic catalyst or a lower concentration of the acid catalyst if the reaction conditions allow.
Insoluble white precipitate in the crude product Formation of di-t-butylurea: In the synthesis of t-butylamine from urea (B33335) and t-butanol/isobutylene, overreaction can lead to the formation of N,N'-di-t-butylurea. This compound has low solubility in water.[1]- Use a molar excess of urea relative to the t-butyl source to favor the formation of mono-substituted urea. - Control the reaction temperature and time to minimize the formation of the di-substituted product. - The di-t-butylurea can be removed by filtration from the aqueous reaction mixture.[2] It is more soluble in organic solvents like ethanol (B145695), acetone, and dichloromethane, which can be used for purification if necessary.[1]
Difficulty in purifying t-butylamine by distillation Presence of unreacted starting materials or other isomeric amines: Incomplete reaction or isomerization can lead to impurities with boiling points close to that of t-butylamine.- Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (e.g., TLC, GC). - Use fractional distillation with a high-efficiency column for purification.
Product contains residual acid Incomplete neutralization or washing: Insufficient washing of the organic layer after extraction can leave traces of the acid catalyst.- Wash the organic phase thoroughly with a basic solution (e.g., sodium bicarbonate solution) followed by brine. - Check the pH of the aqueous washes to ensure complete neutralization.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing t-butylamine from t-butanol and a nitrile (Ritter reaction)?

A1: The most common side product in the Ritter reaction using t-butanol is isobutylene. This occurs because the intermediate tertiary carbocation ((CH₃)₃C⁺) is prone to E1 elimination, especially at higher temperatures.

Q2: I have a significant amount of a white, insoluble solid in my crude t-butylamine synthesized from urea. What is it and how can I remove it?

A2: This insoluble white solid is likely N,N'-di-t-butylurea, a common side product in this synthesis route.[3] It has very limited solubility in water.[1] You can remove it by filtering the crude product mixture. For further purification, you can take advantage of its solubility in organic solvents like ethanol or acetone.[1]

Q3: Can di-t-butylamine be a side product in t-butylamine synthesis?

A3: The formation of di-t-butylamine is less common as a side product in the typical synthesis routes for t-butylamine due to steric hindrance. However, under certain conditions, such as high temperatures and pressures in the direct amination of isobutylene, trace amounts of dialkylated products might be formed.

Q4: How can I confirm the presence of isobutylene as a side product?

A4: Since isobutylene is a gas at room temperature, its formation can be detected by analyzing the headspace of the reaction vessel using Gas Chromatography (GC) or by passing the effluent gas through a solution of bromine in an inert solvent. The disappearance of the bromine color would indicate the presence of an alkene.

Q5: What are the ideal conditions to minimize side reactions in the Ritter reaction for t-butylamine synthesis?

A5: To minimize the formation of isobutylene, it is recommended to use a strong acid catalyst in stoichiometric amounts at low temperatures (e.g., 0-10 °C).[4] A gradual addition of the alcohol to the acid/nitrile mixture can also help to control the reaction and minimize side reactions.

Experimental Protocols

Synthesis of t-Butylamine via Hydrolysis of t-Butylurea

This protocol is adapted from a standard organic synthesis procedure.

Step 1: Synthesis of t-Butylurea

  • In a flask equipped with a mechanical stirrer and a dropping funnel, place 1 mole of finely powdered urea.

  • Cool the flask in an ice bath and slowly add 2 moles of concentrated sulfuric acid while maintaining the temperature between 20-25 °C.

  • Slowly add 2 moles of t-butanol from the dropping funnel, ensuring the temperature remains between 20-25 °C.

  • After the addition is complete, continue stirring for about an hour.

  • Pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralize the mixture with a concentrated sodium hydroxide (B78521) solution while keeping the temperature below 25 °C.

  • The precipitated t-butylurea is collected by filtration, washed with cold water, and can be used in the next step without extensive drying. A possible impurity is N,N'-di-t-butyl urea, which is quite insoluble in water.[3]

Step 2: Hydrolysis of t-Butylurea to t-Butylamine

  • Place the crude t-butylurea in a distillation flask.

  • Add a solution of sodium hydroxide (approximately 2.5 moles in water).

  • Heat the mixture, and the t-butylamine will distill over. Collect the fraction boiling between 42-46 °C.[5]

  • The collected t-butylamine can be further dried over potassium hydroxide pellets.

Step 3: Formation of this compound

  • Dissolve the purified t-butylamine in a suitable solvent like diethyl ether or isopropanol.

  • Cool the solution in an ice bath and slowly add an equimolar amount of concentrated hydrochloric acid with stirring.

  • The this compound will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

The direct amination of isobutylene to t-butylamine is a common industrial process where selectivity can be an issue. The following table summarizes the effect of catalyst and reaction conditions on the conversion and selectivity of this reaction.

CatalystTemperature (°C)Pressure (bar)NH₃/Isobutylene Molar RatioWHSV (h⁻¹)Isobutylene Conversion (%)t-Butylamine Selectivity (%)t-Butylamine Yield (%)Reference
ZSM-5 (Si/Al = 125)250303.973.9812.810012.8[6][7]
ZSM-5 (Si/Al = 125)250304.143.6922.539721.85[6][7]
ZSM-5 (Si/Al = 20)250303.964.6831.498.730.99[6][7]
ZSM-5 (Si/Al = 20)250334.014.4631.49830.77[6][7]
Zeolite BEA (Si/Al = 12.5)250273.793.934195.339.07[7]

WHSV = Weight Hourly Space Velocity

Mandatory Visualization

The following diagrams illustrate the key reaction pathways and competing side reactions in the synthesis of t-butylamine.

SynthesisPathways cluster_ritter Ritter Reaction Pathway cluster_urea Urea Pathway tBuOH t-Butanol Carbocation t-Butyl Carbocation tBuOH->Carbocation + H⁺, - H₂O Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-CN Isobutylene Isobutylene (Side Product) Carbocation->Isobutylene Elimination (-H⁺) Nitrile Nitrile (R-CN) Amide N-t-Butyl Amide Nitrilium->Amide + H₂O tBuNH2_Ritter t-Butylamine Amide->tBuNH2_Ritter Hydrolysis FinalProduct This compound tBuNH2_Ritter->FinalProduct + HCl tBuOH_urea t-Butanol tBuUrea t-Butylurea tBuOH_urea->tBuUrea + H₂SO₄ Urea Urea tBuNH2_Urea t-Butylamine tBuUrea->tBuNH2_Urea Hydrolysis (NaOH) Di_tBuUrea Di-t-Butylurea (Side Product) tBuUrea->Di_tBuUrea + t-Butanol tBuNH2_Urea->FinalProduct + HCl

Caption: Reaction pathways for t-butylamine synthesis and subsequent salt formation.

References

Preventing byproduct formation in t-butylamine hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of t-butylamine hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of t-butylamine and its subsequent conversion to the hydrochloride salt.

Issue 1: Low Yield of t-Butylamine

SymptomPossible CauseSuggested Solution
Oily layer (diisobutylene) forms during t-butylurea synthesis. Reaction temperature was too high (above 25°C) when reacting urea (B33335) with t-butyl alcohol and sulfuric acid.Maintain a strict temperature range of 20-25°C during the addition of t-butyl alcohol. Use an ice bath to control the exothermic reaction.[1][2]
Incomplete hydrolysis of t-butylurea. Insufficient reflux time or inadequate concentration of sodium hydroxide (B78521).Ensure a gentle reflux for at least 4 hours when hydrolyzing t-butylurea with NaOH in ethylene (B1197577) glycol.[1]
Loss of volatile t-butylamine during distillation. Inefficient condensation or collection system. t-Butylamine has a low boiling point (44-46°C).Use an ice-cooled receiver and ensure all joints are well-sealed. A soda-lime tube can be used to protect from atmospheric moisture.[1]
Elimination reaction favored over substitution (when using t-butyl halides). Tertiary halides, like t-butyl bromide, are highly prone to elimination reactions with ammonia (B1221849) rather than substitution.This method is generally unsuitable for preparing t-butylamine.[3] Consider alternative syntheses like the Ritter reaction or hydrolysis of t-butylurea.[3][4]

Issue 2: Product Contamination & Impurities

SymptomPossible CauseSuggested Solution
Final product contains di-t-butylurea. The starting t-butylurea was impure. Commercial t-butylurea may contain di-t-butylurea.Recrystallize the crude t-butylurea from hot water before the hydrolysis step.
Presence of unreacted starting materials (e.g., t-butanol). Incomplete reaction during the initial synthesis step.Ensure proper stoichiometry and reaction times are followed. For the Ritter reaction, ensure the use of a strong acid catalyst.[5]
Water contamination in the final product. Inadequate drying of the free amine before hydrochloride salt formation. The hydrochloride salt can also be hygroscopic.[6][7]Dry the distilled t-butylamine over potassium hydroxide (KOH) pellets before converting it to the hydrochloride salt.[1] Store the final product in a desiccator.
Metal ion impurities. Leaching from metal manufacturing equipment.Purify the amine using ion-exchange resins or by adding a suitable chelating agent to form complexes that can be filtered off.[6]
Formation of tert-butylammonium (B1230491) bromide precipitate. In syntheses involving bromide, the displaced bromide anion can react with the amine starting material, causing it to precipitate as an unreactive salt.Use an excess of the amine to counteract this effect. An inline extraction step may be necessary in flow chemistry setups to remove the salt before subsequent reaction steps.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for diisobutylene formation and how can it be strictly avoided?

A1: Diisobutylene is formed when the tertiary carbocation, generated from t-butyl alcohol in the presence of strong acid (like H₂SO₄), undergoes an elimination reaction (losing a proton) and then dimerizes. This side reaction is highly temperature-dependent. To strictly avoid it, the temperature during the addition of t-butyl alcohol to the sulfuric acid-urea mixture must be maintained below 25°C.[1][2] Temperatures higher than this significantly favor the formation of diisobutylene, reducing the yield of the desired t-butylurea intermediate.[1]

Q2: Why is the Ritter reaction a common method for synthesis, and what are its main drawbacks regarding byproducts?

A2: The Ritter reaction is a versatile method that transforms a nitrile into an N-alkyl amide using an electrophilic alkylating agent, which can be generated from an alkene (like isobutylene) or a tertiary alcohol in the presence of a strong acid.[5][8] The resulting amide is then hydrolyzed to yield the primary amine.[4] The main drawback is the co-generation of substantial amounts of inorganic salts during neutralization, often more than the mass of the amine product itself, which complicates purification and waste disposal.[5]

Q3: How can I purify the crude t-butylamine hydrochloride salt?

A3: A highly effective method for purifying crude t-butylamine hydrochloride is recrystallization. A common procedure involves dissolving the crude salt in hot absolute ethanol (B145695), filtering the solution to remove any insoluble impurities, and then adding dry ether to the filtrate to precipitate the purified hydrochloride salt. Cooling the solution in a refrigerator for several hours maximizes the yield of the purified crystals.[1]

Q4: Can di-t-butylamine be a significant byproduct?

A4: While the formation of secondary amines can be a concern in some amination reactions, the significant steric hindrance of the t-butyl group makes the formation of di-t-butylamine less common under standard synthesis conditions for the primary amine.[9] However, specific reaction conditions or the presence of certain catalysts could potentially lead to its formation. If suspected, its presence can be confirmed by GC-MS analysis.

Experimental Protocols

Protocol 1: Synthesis of t-Butylamine via Hydrolysis of t-Butylurea

This protocol is adapted from Organic Syntheses.[1]

  • Preparation of t-Butylurea:

    • In a 500-mL three-necked flask equipped with a mechanical stirrer and a thermometer, place 193 g of concentrated sulfuric acid and cool in an ice bath.

    • Slowly add 60 g of finely powdered urea, ensuring the temperature remains between 20°C and 25°C.

    • Once the urea is dissolved, add 148 g of t-butyl alcohol dropwise, maintaining the 20-25°C temperature range.

    • Allow the mixture to sit overnight. Pour the resulting thick syrup into 750 mL of an ice-water mixture to precipitate the t-butylurea.

    • Neutralize the remaining acid with a solution of 80 g of sodium hydroxide in 350 mL of water.

    • Collect the crude t-butylurea by vacuum filtration.

    • (Optional but recommended) Recrystallize the crude product from hot water to remove di-t-butylurea.

  • Hydrolysis of t-Butylurea to t-Butylamine:

    • In a 1-L round-bottom flask, charge 60 g of sodium hydroxide pellets dissolved in 75 mL of water, 70 g of purified t-butylurea, and 225 mL of ethylene glycol.

    • Fit the flask with an efficient reflux condenser. Lead a glass tube from the top of the condenser to a collection flask immersed in ice water to trap the volatile amine.

    • Reflux the mixture gently for 4 hours.

    • After cooling, reconfigure the apparatus for distillation and collect the fraction boiling between 40-60°C in an ice-cooled receiver.

    • Dry the crude amine distillate overnight with 5-7 g of sodium hydroxide or potassium hydroxide pellets.

    • Distill the dried amine using a fractionating column, collecting the pure t-butylamine fraction boiling at 44-46°C.

Protocol 2: Preparation of t-Butylamine Hydrochloride

This protocol is adapted from a procedure for preparing a Lewis acid-base adduct.[10]

  • Add 1.0 mL (0.69 g) of purified t-butylamine to 10 mL of absolute ethanol in a flask with a magnetic stirrer.

  • While stirring, add 0.80 mL of 12 M concentrated hydrochloric acid dropwise over 2 minutes.

  • Stir the solution for an additional 5 minutes.

  • Remove the stir bar and evaporate the solution to dryness under reduced pressure to obtain the solid t-butylamine hydrochloride.

Visualizations

G cluster_synthesis t-Butylamine Synthesis Pathway cluster_byproducts Potential Byproduct Formation tBuOH t-Butyl Alcohol + Urea H2SO4 H₂SO₄ (catalyst) < 25°C tBuOH->H2SO4 H2SO4_high_temp H₂SO₄ (catalyst) > 25°C tBuOH->H2SO4_high_temp tBuUrea t-Butylurea H2SO4->tBuUrea NaOH NaOH / Ethylene Glycol Reflux tBuUrea->NaOH tBuNH2 t-Butylamine NaOH->tBuNH2 Di_tBuUrea Di-t-butylurea NaOH->Di_tBuUrea (impurity carries over) HCl_add Conc. HCl tBuNH2->HCl_add FinalProduct t-Butylamine HCl HCl_add->FinalProduct Diisobutylene Diisobutylene H2SO4_high_temp->Diisobutylene Impure_Urea Impure t-Butylurea Impure_Urea->NaOH

Caption: Reaction pathway for t-butylamine HCl synthesis and points of byproduct formation.

G start Start: Low Yield or Purity Issue check_purity Check Purity of t-Butylurea Intermediate start->check_purity is_pure Is it Pure? check_purity->is_pure recrystallize Recrystallize t-Butylurea from Hot Water is_pure->recrystallize No check_temp Check Temperature Control during Urea Synthesis is_pure->check_temp Yes recrystallize->check_temp temp_ok Was Temp < 25°C? check_temp->temp_ok improve_cooling Improve Cooling (Ice Bath) temp_ok->improve_cooling No check_hydrolysis Check Hydrolysis Step: Reflux Time & Conditions temp_ok->check_hydrolysis Yes improve_cooling->check_hydrolysis hydrolysis_ok Conditions Met? check_hydrolysis->hydrolysis_ok increase_reflux Ensure 4h Reflux Time and Proper Reagent Stoichiometry hydrolysis_ok->increase_reflux No check_distill Check Final Distillation & Collection hydrolysis_ok->check_distill Yes increase_reflux->check_distill distill_ok Using Ice-Cooled Receiver? check_distill->distill_ok improve_distill Use Ice-Cooled Receiver & Check for Leaks distill_ok->improve_distill No end Problem Solved distill_ok->end Yes improve_distill->end

Caption: Troubleshooting workflow for low yield/purity in t-butylamine synthesis.

References

Technical Support Center: Perovskite Crystallinity Troubleshooting with t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing t-Butylammonium chloride (t-BAC) to enhance the crystallinity of perovskite films.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (t-BAC) in perovskite formulations?

A1: this compound, a bulky alkylammonium salt, is primarily used as an additive or in post-treatment steps to improve the quality of perovskite thin films. Its main functions are to control crystal growth, passivate defects at grain boundaries and surfaces, and enhance the overall stability and performance of perovskite solar cells. The bulky t-butylammonium cations can help in the crystallization process, leading to more homogeneous and pinhole-free films.

Q2: How does t-BAC influence the crystal growth of perovskite films?

A2: t-BAC can modulate the nucleation and crystal growth of the perovskite layer. By interacting with the perovskite precursors, it can slow down the rapid crystallization process, which often leads to the formation of small grains and numerous defects. This controlled growth facilitates the formation of larger, more uniform crystals with fewer grain boundaries, which is beneficial for reducing charge carrier recombination.

Q3: Can t-BAC be used both as an additive in the precursor solution and in a post-treatment step?

A3: Yes, t-BAC can be utilized in two main ways:

  • Additive Engineering: Incorporated directly into the perovskite precursor solution before spin-coating. This approach influences the crystal formation from the onset.

  • Post-Treatment: Applied to the surface of the perovskite film after its initial formation and annealing. This method is primarily aimed at passivating surface defects and grain boundaries.

Q4: What are the typical signs of poor crystallinity in perovskite films even with the use of t-BAC?

A4: Signs of poor crystallinity include:

  • Visual inspection: The film may appear hazy, non-uniform in color, or have visible pinholes.

  • Microscopy (e.g., SEM): Images may reveal small, irregular grain sizes, poor surface coverage, and the presence of pinholes or cracks.

  • X-ray Diffraction (XRD): XRD patterns may show broad, low-intensity perovskite peaks, indicating small crystallite size and high disorder. The presence of secondary phase peaks (e.g., PbI₂) can also be an indicator of incomplete conversion or degradation.

Troubleshooting Guide: Poor Perovskite Crystallinity with t-BAC

This guide addresses common issues encountered when using t-BAC to improve perovskite crystallinity.

Issue Potential Cause Suggested Solution
Low XRD Peak Intensity / Broad Peaks - Suboptimal t-BAC concentration.- Inappropriate annealing temperature or time. - Poor quality of precursor materials or solvents.- Optimize t-BAC Concentration: Systematically vary the molar ratio of t-BAC in the precursor solution (e.g., 0.5%, 1%, 2%, 5% relative to the lead halide). - Adjust Annealing Protocol: Optimize the annealing temperature (e.g., in the range of 100-150°C) and duration (e.g., 10-30 minutes). A two-step annealing process might be beneficial. - Ensure Precursor Purity: Use high-purity, anhydrous precursors and solvents.
Presence of Pinholes in the Film - Incomplete surface coverage during spin-coating.- Too rapid solvent evaporation. - Aggregation of t-BAC.- Modify Spin-Coating Parameters: Adjust the spin speed and duration. A two-step spin-coating program can help in achieving uniform coverage. - Solvent Engineering: Use a co-solvent system (e.g., DMF:DMSO) to control the solvent evaporation rate. - Ensure Complete Dissolution: Ensure t-BAC is fully dissolved in the precursor solution, potentially with gentle heating and sonication.
Small and Non-uniform Grain Size - Fast nucleation and crystal growth. - Insufficient amount of t-BAC to control crystallization.- Increase t-BAC Concentration: A higher concentration of t-BAC can sometimes slow down the crystallization process, allowing for larger grain growth. - Antisolvent Treatment: The use of an antisolvent during the spin-coating process can help to induce more uniform nucleation.
Residual PbI₂ Peak in XRD - Incomplete reaction of precursors. - Degradation of the perovskite film.- Prolonged Annealing: Increase the annealing time to ensure the complete conversion of PbI₂ to the perovskite phase. - Control Humidity: Fabricate the films in a controlled, low-humidity environment (e.g., a nitrogen-filled glovebox) to prevent moisture-induced degradation.
Poor Device Performance (Low Voc, Jsc, or FF) - High density of defect states. - Poor energy level alignment. - Inadequate passivation of grain boundaries.- Optimize t-BAC for Passivation: If using as an additive, ensure the concentration is sufficient for defect passivation. - Post-Treatment with t-BAC: Apply a dilute solution of t-BAC onto the annealed perovskite film, followed by a short, low-temperature anneal. This can effectively passivate surface and grain boundary defects.

Quantitative Data Summary

The optimal concentration of t-BAC is crucial for achieving high-quality perovskite films and efficient solar cells. The following table summarizes the expected impact of varying t-BAC concentration on key parameters, based on trends observed with similar bulky ammonium (B1175870) additives. Note: Specific values can vary depending on the perovskite composition and fabrication process.

t-BAC Concentration (mol% relative to Pb) Average Grain Size (nm) Device Performance
0% (Control)200 - 500Voc: 1.05 V, Jsc: 22.5 mA/cm², FF: 70%, PCE: 16.5%
1%500 - 800Voc: 1.10 V, Jsc: 23.0 mA/cm², FF: 75%, PCE: 19.0%
5%> 1000Voc: 1.12 V, Jsc: 23.2 mA/cm², FF: 78%, PCE: 20.3%
>10%Variable (potential for 2D phase formation)May lead to decreased Jsc due to the insulating nature of the 2D perovskite phase.

Experimental Protocols

Protocol 1: Perovskite Film Fabrication with t-BAC as an Additive
  • Precursor Solution Preparation:

    • Prepare the 3D perovskite precursor solution (e.g., FAPbI₃) by dissolving formamidinium iodide (FAI) and lead iodide (PbI₂) in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

    • Prepare a stock solution of this compound (t-BAC) in a suitable solvent (e.g., DMF).

    • Add the desired amount of the t-BAC stock solution to the perovskite precursor solution to achieve the target molar concentration (e.g., 1%, 5%).

    • Stir the final solution at room temperature for at least 1 hour before use.

  • Film Deposition:

    • Clean the substrates (e.g., FTO/glass with an electron transport layer) thoroughly.

    • Pre-heat the substrates on a hotplate at ~70°C.

    • Deposit the perovskite/t-BAC precursor solution onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10s, followed by 5000 rpm for 30s).

    • During the second step of spin-coating, dispense an antisolvent (e.g., chlorobenzene) onto the spinning substrate.

  • Annealing:

    • Immediately transfer the substrate to a hotplate and anneal at a predetermined temperature (e.g., 150°C) for a specific duration (e.g., 15 minutes) in a nitrogen-filled glovebox.

Protocol 2: Post-Treatment of Perovskite Film with t-BAC
  • Perovskite Film Fabrication:

    • Prepare and deposit the perovskite film as described in Protocol 1 (steps 1-3), but without the addition of t-BAC to the precursor solution.

  • t-BAC Solution Preparation:

  • Post-Treatment Application:

    • After the perovskite film has been annealed and cooled down, deposit the dilute t-BAC solution onto the surface of the perovskite film.

    • Spin-coat the t-BAC solution at a moderate speed (e.g., 4000 rpm) for 30 seconds.

  • Secondary Annealing:

    • Transfer the t-BAC treated perovskite film to a hotplate and anneal at a lower temperature (e.g., 100°C) for a short duration (e.g., 5-10 minutes) in a nitrogen-filled glovebox.

Visualizations

experimental_workflow cluster_additive Additive Method cluster_post_treatment Post-Treatment Method A1 Prepare Perovskite Precursor A2 Add t-BAC Solution A1->A2 A3 Spin-Coat Film A2->A3 A4 Anneal Film A3->A4 P1 Prepare Perovskite Film P3 Spin-Coat t-BAC on Film P1->P3 P2 Prepare Dilute t-BAC Solution P2->P3 P4 Low-Temp Anneal P3->P4

Caption: Experimental workflows for incorporating t-BAC.

troubleshooting_logic Start Poor Crystallinity Observed Check_XRD Analyze XRD Pattern Start->Check_XRD Check_SEM Analyze SEM Image Start->Check_SEM Low_Intensity Low Intensity / Broad Peaks? Check_XRD->Low_Intensity Pinholes Pinholes Present? Check_SEM->Pinholes Small_Grains Small / Non-uniform Grains? Check_SEM->Small_Grains Optimize_Conc Optimize t-BAC Concentration Low_Intensity->Optimize_Conc Yes Optimize_Anneal Optimize Annealing Low_Intensity->Optimize_Anneal Yes Good_Film Good Crystallinity Low_Intensity->Good_Film No Optimize_Spin Optimize Spin-Coating Pinholes->Optimize_Spin Yes Pinholes->Good_Film No Small_Grains->Optimize_Conc Yes Use_Antisolvent Use Antisolvent Small_Grains->Use_Antisolvent Yes Small_Grains->Good_Film No

Caption: Troubleshooting logic for poor crystallinity.

Technical Support Center: t-Butylammonium Chloride and Perovskite Film Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of t-Butylammonium Chloride (t-BACl) in perovskite film fabrication. This resource is designed for researchers, scientists, and professionals in drug development working with perovskite-based technologies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your experimental outcomes.

While this compound (t-BACl) and similar bulky organic salts are typically employed to enhance the stability of perovskite films, researchers can encounter unexpected results and degradation under specific circumstances. This guide provides insights into potential issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (t-BACl) in perovskite solar cells?

A1: this compound (t-BACl), and similar bulky ammonium (B1175870) salts like t-butylammonium iodide (tBAI), are primarily used as passivating agents for the surface of 3D perovskite films.[1] Their main functions are to:

  • Passivate surface defects: The bulky t-butylammonium cations can heal undercoordinated halide and lead ion defects on the perovskite surface, which are common sources of non-radiative recombination. This leads to a reduction in charge carrier recombination and an increase in the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[1]

  • Form a 2D perovskite layer: The large organic cations can react with the 3D perovskite surface to form a thin, 2D perovskite capping layer.[2][3][4] This 2D layer acts as a protective barrier against environmental stressors like moisture, enhancing the long-term stability of the device.[5][6]

  • Improve film morphology: The addition of t-BACl or similar compounds can influence the crystallization process of the perovskite film, leading to more uniform crystal grains and reduced pinholes.[6][7]

Q2: Can t-BACl treatment lead to a decrease in power conversion efficiency (PCE)?

A2: Yes, under certain conditions, t-BACl treatment can lead to a decrease in PCE. This is often due to:

  • Formation of an excessively thick 2D layer: While a thin 2D layer is beneficial, a thick layer can impede charge transport from the 3D perovskite to the charge transport layers due to its wider bandgap and insulating nature. This can lead to a decrease in the short-circuit current density (Jsc).

  • Phase impurities: Improper treatment conditions can lead to the formation of undesirable non-perovskite phases or a mixture of 2D perovskite phases with different layer thicknesses (n-values), which can act as recombination centers.

  • Sub-optimal concentration: The concentration of the t-BACl solution is critical. Too low a concentration may not provide adequate passivation, while too high a concentration can lead to the issues mentioned above.

Q3: My perovskite film shows a color change to yellow after t-BACl treatment. What does this indicate?

A3: A color change from the dark brown/black of the desired perovskite phase to yellow typically indicates the degradation of the perovskite film into lead iodide (PbI2). While t-BACl is meant to prevent this, the solvent used for the t-BACl solution (e.g., isopropanol) can itself induce degradation if the underlying perovskite film is of poor quality or if the processing is done in a high-humidity environment. It is crucial to perform the treatment in a controlled, inert atmosphere.

Q4: I am observing an increase in hysteresis in my J-V curves after t-BACl treatment. What could be the cause?

A4: While some studies report that bulky ammonium salt treatment can reduce hysteresis, an increase could be attributed to:

  • Ion migration at the new interface: The formation of a 2D/3D heterojunction introduces a new interface where ion migration could potentially be altered.

  • Charge accumulation: If the 2D layer is too thick or has poor charge transport properties, it can lead to charge accumulation at the 2D/3D interface, which can manifest as increased hysteresis.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Reduced Short-Circuit Current (Jsc) after t-BACl Treatment 1. The 2D perovskite layer is too thick, impeding charge extraction. 2. Incomplete conversion to the 2D phase, leaving insulating organic salt residues on the surface.1. Optimize the t-BACl solution concentration (try lower concentrations). 2. Reduce the spin-coating speed or time during the t-BACl treatment to create a thinner layer. 3. Optimize the post-treatment annealing temperature and time to ensure proper 2D phase formation and removal of residual solvent.
Decreased Fill Factor (FF) and/or Open-Circuit Voltage (Voc) 1. Inadequate passivation of surface defects. 2. Introduction of new defects at the 2D/3D interface. 3. Poor quality of the underlying 3D perovskite film.1. Slightly increase the concentration of the t-BACl solution. 2. Ensure the 3D perovskite film is of high quality with good morphology before the t-BACl treatment. 3. Experiment with different annealing temperatures post-treatment to improve the interface quality.
Poor Film Morphology (e.g., pinholes, non-uniform coverage) after Treatment 1. Incompatible solvent for the t-BACl solution that damages the underlying perovskite layer. 2. Un-optimized spin-coating parameters for the t-BACl solution.1. Test different solvents for the t-BACl that are orthogonal to the perovskite film (e.g., isopropanol (B130326) is commonly used). 2. Optimize the spin-coating speed and time to achieve a uniform coating.
Device Instability Despite t-BACl Treatment 1. The 2D layer is not providing a complete, hermetic seal against moisture. 2. Degradation of the 2D layer itself over time. 3. Degradation at the interface between the 2D perovskite and the hole transport layer (HTL).1. Ensure complete and uniform coverage of the t-BACl solution. 2. Characterize the stability of the 2D/3D structure under relevant stress conditions (e.g., humidity, thermal stress). 3. Consider using an HTL that forms a more stable and hydrophobic interface with the 2D perovskite layer.

Quantitative Data Summary

The following table summarizes the typical effects of bulky ammonium salt surface treatments on perovskite solar cell performance, as reported in the literature for compounds similar to t-BACl.

Parameter Control Device (No Treatment) Device with Bulky Ammonium Salt Treatment Reference
Power Conversion Efficiency (PCE)~17.5%>20%[5]
Open-Circuit Voltage (Voc)~1.05 V>1.10 V[1]
Short-Circuit Current Density (Jsc)~22.5 mA/cm2~23.0 mA/cm2[1]
Fill Factor (FF)~75%>80%[1]
Stability (e.g., % of initial PCE after 1000h in air)< 20%> 80%[5]

Note: These are representative values and the actual performance will depend on the specific perovskite composition, device architecture, and experimental conditions.

Experimental Protocols

Protocol 1: Post-Fabrication Surface Treatment of 3D Perovskite Films with this compound

This protocol describes a typical procedure for applying a t-BACl surface treatment to a pre-fabricated 3D perovskite film.

  • Preparation of the t-BACl Solution:

    • Dissolve this compound (t-BACl) in anhydrous isopropanol (IPA) at a concentration of 2-5 mg/mL.

    • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter before use.

  • Surface Treatment:

    • This step should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).

    • Place the substrate with the freshly prepared 3D perovskite film on a spin coater.

    • Dispense a sufficient amount of the t-BACl solution (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) to cover the entire film surface.

    • Spin-coat the substrate at 3000-5000 rpm for 30 seconds.

  • Annealing:

    • Transfer the substrate to a hotplate inside the glovebox.

    • Anneal the film at 100 °C for 5-10 minutes to promote the formation of the 2D perovskite layer and remove residual solvent.

  • Deposition of the Hole Transport Layer (HTL):

    • Allow the substrate to cool to room temperature.

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode as per your standard device fabrication protocol.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Surface Treatment (Inert Atmosphere) cluster_post_treatment Post-Treatment prep_3D Fabricate 3D Perovskite Film spin_coat Spin-coat t-BACl Solution onto 3D Perovskite prep_3D->spin_coat prep_sol Prepare t-BACl Solution in IPA prep_sol->spin_coat anneal Anneal at 100°C spin_coat->anneal deposit_htl Deposit HTL and Electrode anneal->deposit_htl

Caption: Experimental workflow for t-BACl surface treatment.

signaling_pathway cluster_problem Degradation Precursors cluster_solution t-BACl Treatment cluster_mechanism Protective Mechanism cluster_outcome Outcome surface_defects Surface Defects (e.g., Halide Vacancies) passivation Defect Passivation surface_defects->passivation heals moisture Moisture (H₂O) stability Enhanced Stability & Performance moisture->stability induces degradation tbacl t-Butylammonium Chloride (t-BACl) tbacl->passivation form_2d Formation of 2D Perovskite Layer tbacl->form_2d passivation->stability leads to form_2d->stability provides barrier

References

Methods for drying and storing hygroscopic t-Butylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: t-Butylammonium Chloride

This guide provides technical support for researchers, scientists, and drug development professionals on the proper methods for drying and storing hygroscopic this compound (TBAC).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it hygroscopic?

A1: this compound (TBAC) is a quaternary ammonium (B1175870) salt.[1] Its hygroscopic nature means it readily attracts and absorbs moisture from the atmosphere.[2][3] This tendency is due to the strong affinity of the ions in the salt for water molecules.

Q2: Why is it crucial to use dry this compound in my experiments?

A2: The presence of water can significantly impact experimental outcomes. For instance, in organic synthesis, water can act as an unwanted reactant or alter the solubility of reagents, leading to lower yields or the formation of byproducts. In analytical techniques like cyclic voltammetry, moisture can interfere with electrochemical measurements.[4] Using dry TBAC ensures accurate measurements and the integrity of your experimental results.

Q3: How can I tell if my this compound has absorbed moisture?

A3: The most common sign of moisture absorption is the clumping of the crystalline solid.[3] Fresh, dry TBAC should be a free-flowing white powder or crystalline solid.[2] If it appears damp or clumped, it should be dried before use.

Q4: What are the general storage recommendations for this compound?

A4: To prevent moisture absorption, TBAC should be stored in a cool, dry, and well-ventilated place.[5][6] The container must be kept tightly closed.[5] For long-term storage or for use in highly sensitive applications, storing under an inert atmosphere, such as nitrogen, is recommended.[2][7]

Troubleshooting Guide

Problem Possible Cause Solution
Inaccurate or inconsistent weighing The salt has absorbed atmospheric moisture, leading to increased weight.Dry the this compound using one of the recommended protocols before weighing. Always weigh the compound in a dry environment (e.g., in a glove box) if possible.
Poor solubility in non-polar organic solvents The presence of water is altering the solvent properties.Ensure the TBAC is thoroughly dried. Use anhydrous solvents for your reaction.
Low reaction yield or unexpected byproducts Water from the hygroscopic salt is participating in the reaction.Dry the TBAC and all other reagents and solvents before starting the experiment.
Material appears clumped or sticky The salt has been exposed to humid air.Follow the drying procedures outlined in this guide. Improve storage conditions by ensuring the container is tightly sealed and stored in a desiccator or under an inert atmosphere.

Experimental Protocols

Protocol 1: Drying this compound in a Vacuum Oven

This is a common and effective method for removing water from TBAC.

Materials:

  • Hygroscopic this compound

  • Vacuum oven

  • Schlenk flask or other suitable oven-safe glassware

  • Spatula

Procedure:

  • Place the hygroscopic TBAC in a clean, dry Schlenk flask.

  • Loosely cover the flask to prevent the powder from being dispersed when the vacuum is applied.

  • Place the flask in a vacuum oven and connect it to a vacuum pump.

  • Gradually apply the vacuum.

  • Heat the oven to an elevated temperature (e.g., 50-70°C).[8] Do not exceed the melting point of TBAC.

  • Dry the material under vacuum for several hours (e.g., 4-8 hours) or until a constant weight is achieved.

  • Turn off the oven and allow the flask to cool to room temperature under vacuum.

  • Once cooled, break the vacuum with an inert gas like nitrogen or argon.

  • Immediately transfer the dry TBAC to a tightly sealed container and store it in a desiccator.

Protocol 2: Drying using a Desiccator

This method is suitable for removing smaller amounts of absorbed water.

Materials:

  • Hygroscopic this compound

  • Glass desiccator with a desiccant (e.g., anhydrous calcium sulfate, phosphorus pentoxide)

  • Watch glass or other suitable container

Procedure:

  • Ensure the desiccant at the bottom of the desiccator is fresh and active.

  • Spread the TBAC in a thin layer on a watch glass.

  • Place the watch glass inside the desiccator.

  • If using a vacuum desiccator, seal the lid and slowly apply a vacuum.

  • Allow the TBAC to dry for at least 24 hours.

  • If under vacuum, release the vacuum with an inert gas before opening.

  • Promptly transfer the dried salt to a suitable storage container.

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValueReference(s)
Appearance White crystalline solid[2]
Molar Mass 277.92 g/mol [1]
Melting Point 83-90°C[1][2][9]
Flash Point >110°C[2][9]
Decomposition Temperature >170°C[8]
Solubility Soluble in water, ethanol, chloroform, acetone. Slightly soluble in benzene (B151609) and ether.[9]

Visualizations

experimental_workflow Experimental Workflow for Handling Hygroscopic TBAC cluster_prep Preparation cluster_exp Experimentation cluster_storage Storage assess Assess TBAC Condition (Free-flowing or clumped?) dry Dry TBAC (Vacuum oven or desiccator) assess->dry If clumped weigh Weigh Dried TBAC assess->weigh If free-flowing dry->weigh experiment Perform Experiment (e.g., Synthesis, Analysis) weigh->experiment store Store in Tightly Sealed Container experiment->store desiccator Place in Desiccator or Inert Atmosphere Glove Box store->desiccator

Caption: Workflow for handling hygroscopic this compound.

troubleshooting_guide Troubleshooting Guide for TBAC Usage start Problem Encountered (e.g., Inaccurate results, clumping) check_material Is the TBAC clumped or sticky? start->check_material check_storage How is the TBAC stored? check_material->check_storage No dry_material Action: Dry the TBAC using a recommended protocol. check_material->dry_material Yes improve_storage Action: Improve storage. Use a desiccator and ensure the container is airtight. check_storage->improve_storage Improperly end Problem Resolved check_storage->end Properly dry_material->end improve_storage->end

Caption: Decision tree for troubleshooting common TBAC issues.

References

Technical Support Center: Passivation of Perovskite Surface Defects with t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using t-Butylammonium chloride (t-BACl) for the passivation of perovskite surface defects. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of expected quantitative outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (t-BACl) in perovskite solar cells?

A1: this compound is primarily used as a surface passivation agent for perovskite films. Its main function is to heal defects on the perovskite surface, particularly at the grain boundaries and interfaces. These defects, such as undercoordinated lead ions (Pb2+) and halide vacancies, are notorious for acting as non-radiative recombination centers, which are a major cause of efficiency loss in perovskite solar cells (PSCs).[1][2][3][4] By passivating these defects, t-BACl helps to reduce non-radiative recombination, leading to improved device performance and stability.[5][6]

Q2: How does t-BACl passivate the perovskite surface?

A2: The passivation mechanism involves both the t-Butylammonium (t-BA+) cation and the chloride (Cl-) anion. The bulky organic t-BA+ cation can interact with the perovskite surface, providing a protective layer that can also enhance hydrophobicity, thereby improving moisture stability.[6][7] The chloride ions can diffuse into the perovskite lattice, helping to heal halide vacancies and induce recrystallization of the 3D perovskite structure, which can lead to improved film quality and reduced defect density.[8]

Q3: What are the expected benefits of using t-BACl treatment?

A3: The primary benefits of a successful t-BACl treatment include:

  • Increased Power Conversion Efficiency (PCE): By reducing defect-assisted recombination, more charge carriers can be collected, boosting overall efficiency.[5]

  • Higher Open-Circuit Voltage (Voc): Passivation of surface defects leads to a reduction in the voltage deficit, allowing the device to achieve a higher Voc.[5][8]

  • Enhanced Fill Factor (FF): Improved charge extraction and reduced recombination contribute to a better fill factor.

  • Improved Device Stability: The passivating layer can protect the perovskite from environmental factors like moisture, enhancing the long-term stability of the solar cell.[5][9]

Q4: Can t-BACl be incorporated directly into the perovskite precursor solution?

A4: Yes, besides post-treatment surface passivation, alkylammonium halides like t-BACl can also be used as additives directly in the perovskite precursor solution.[5][10] This approach, known as additive engineering, can influence the crystallization process of the perovskite film, leading to larger grain sizes, fewer grain boundaries, and reduced bulk defects from the outset.[11][12]

Troubleshooting Guide

This guide addresses common issues encountered during the t-BACl passivation process.

Issue Potential Cause(s) Recommended Solution(s)
Low Power Conversion Efficiency (PCE) after treatment 1. Suboptimal t-BACl concentration: Too high a concentration can hinder charge transport, while too low a concentration may not be sufficient for effective passivation. 2. Incomplete solvent removal: Residual solvent from the t-BACl solution can negatively impact the perovskite layer or subsequent layers. 3. Damage to the underlying perovskite: The solvent used for the t-BACl solution (commonly isopropanol) might partially dissolve or damage the underlying perovskite film if not applied correctly.1. Optimize Concentration: Systematically vary the concentration of the t-BACl solution (e.g., from 1 mg/mL to 10 mg/mL in isopropanol) to find the optimal condition for your specific perovskite composition. 2. Optimize Annealing: Ensure the post-treatment annealing step (temperature and time) is sufficient to remove the solvent without degrading the perovskite. A typical starting point is 100°C for 10 minutes. 3. Spin-Coating Dynamics: Use a dynamic spin-coating approach where the solution is dispensed while the substrate is already spinning. This can minimize direct solvent interaction time with the perovskite film.
Poor Film Morphology (e.g., haze, pinholes) 1. t-BACl solution impurities or degradation: The solution may have degraded over time or contain impurities. 2. Incompatible solvent: The solvent for the t-BACl might not be fully compatible with the perovskite surface, leading to dewetting or aggregation. 3. Environmental factors: High humidity during the spin-coating process can affect film quality.1. Fresh Solution: Always use a freshly prepared t-BACl solution. 2. Solvent Test: Test alternative orthogonal solvents if isopropanol (B130326) is causing issues. 3. Controlled Environment: Perform the spin-coating in a controlled environment, such as a nitrogen-filled glovebox, with low humidity.
Decreased Short-Circuit Current (Jsc) Formation of an insulating 2D perovskite layer: An excessively thick or non-uniform t-BACl layer can form a wide-bandgap 2D perovskite structure on the surface, which can impede charge carrier extraction from the 3D perovskite to the charge transport layer.[7]1. Reduce t-BACl Concentration: Use a more dilute solution to form a thinner passivation layer. 2. Adjust Spin Speed: Increase the spin-coating speed to create a thinner, more uniform layer. 3. Characterize the Surface: Use techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) to check for the formation of 2D perovskite phases.
Device Instability Despite Treatment 1. Incomplete passivation: The treatment may not have effectively covered all defect sites. 2. Hygroscopic nature of excess salt: Residual, unreacted t-BACl on the surface can attract moisture. 3. Degradation at other interfaces: The instability might originate from other layers in the device stack (e.g., electrode degradation).1. Re-optimize Protocol: Revisit the concentration and spin-coating parameters to ensure full surface coverage. 2. Rinsing Step (Use with Caution): Some protocols include a gentle rinse with a non-polar solvent after the passivation step to remove excess salt, but this must be carefully optimized to avoid removing the passivation layer itself. 3. Isolate the Variable: Fabricate control devices without the passivation layer but with identical transport layers and electrodes to confirm the source of instability.

Quantitative Data Summary

The following table summarizes the typical performance improvements observed in perovskite solar cells after the application of alkylammonium halide passivation treatments. Note that exact values can vary significantly based on the specific perovskite composition, device architecture, and experimental conditions.

ParameterControl Device (Typical)Passivated Device (Typical Improvement)
Power Conversion Efficiency (PCE) 18% - 21%20% - 24%[5][8]
Open-Circuit Voltage (Voc) 1.05 V - 1.12 V1.15 V - 1.21 V[6][8]
Short-Circuit Current Density (Jsc) 23.0 - 25.0 mA/cm²23.5 - 25.5 mA/cm²
Fill Factor (FF) 75% - 80%80% - 85%
Charge Carrier Lifetime 100s of ns1-2 µs
Trap Density of States (tDOS) ~7 x 10¹⁵ cm⁻³~6 x 10¹⁵ cm⁻³[9]

Experimental Protocols & Workflows

Standard Protocol for t-BACl Surface Passivation

This protocol outlines a typical post-treatment procedure for passivating a pre-fabricated 3D perovskite film.

1. Preparation of t-BACl Solution:

  • Dissolve this compound (t-BACl) in anhydrous isopropanol (IPA).

  • A common starting concentration is 5 mg/mL. This should be optimized for your specific perovskite system.

  • Ensure the solution is fully dissolved, using gentle heating or sonication if necessary. Filter the solution through a 0.2 µm PTFE filter before use.

2. Application of Passivation Layer:

  • This step should be performed immediately after the perovskite film has been fabricated and annealed.

  • Transfer the substrate with the perovskite film to a spin-coater, preferably within a nitrogen-filled glovebox.

  • Dispense a sufficient amount of the t-BACl solution (e.g., 100 µL) to cover the entire perovskite surface.

  • Spin-coat the solution at a moderate speed (e.g., 3000-4000 rpm) for 30 seconds.

3. Post-Treatment Annealing:

  • Immediately transfer the substrate to a hotplate.

  • Anneal the film at a temperature of approximately 100°C for 10 minutes to remove the residual solvent and promote the interaction between the t-BACl and the perovskite surface.

4. Deposition of Subsequent Layers:

  • After allowing the substrate to cool to room temperature, proceed with the deposition of the subsequent layers of the solar cell stack (e.g., hole transport layer, metal electrode).

Experimental Workflow Diagram

G cluster_prep Substrate Preparation cluster_pero Perovskite Film Fabrication cluster_pass Surface Passivation Step cluster_device Device Completion sub_clean FTO Substrate Cleaning etl_dep ETL Deposition (e.g., SnO2) sub_clean->etl_dep pero_spin Spin-Coat Perovskite Layer etl_dep->pero_spin Transfer to Glovebox pero_sol Prepare Perovskite Precursor Solution pero_sol->pero_spin pero_anneal Anneal Perovskite Film (100-150°C) pero_spin->pero_anneal pass_spin Spin-Coat t-BACl Solution pero_anneal->pass_spin pass_sol Prepare t-BACl in IPA Solution pass_sol->pass_spin pass_anneal Anneal Film (100°C) pass_spin->pass_anneal htl_dep HTL Deposition (e.g., Spiro-OMeTAD) pass_anneal->htl_dep elec_dep Deposit Metal Electrode (e.g., Au/Ag) htl_dep->elec_dep

Caption: Workflow for fabricating a passivated perovskite solar cell.

Mechanism Visualization

t-BACl Defect Passivation Mechanism

The diagram below illustrates the proposed mechanism by which t-BACl passivates common surface defects on a perovskite film.

G Mechanism of Perovskite Surface Passivation cluster_before Before Passivation: Defective Surface cluster_treatment Treatment Application cluster_after After Passivation: Healed Surface Defects Surface Defects: - Halide Vacancies (V_X⁺) - Undercoordinated Pb²⁺ (Pb_uc) - Adsorbed O₂/H₂O Recombination Non-Radiative Recombination Center Defects->Recombination acts as tBACl This compound (t-BA⁺Cl⁻) Solution Passivation Passivated Defects: - Cl⁻ fills Halide Vacancies - t-BA⁺ coordinates with Pb_uc - Hydrophobic layer repels H₂O tBACl->Passivation Interacts with surface Suppression Suppressed Non-Radiative Recombination Passivation->Suppression leads to

Caption: Logical flow of t-BACl passivation of perovskite defects.

References

Technical Support Center: Controlling Perovskite Crystallization Kinetics with Alkylammonium Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with perovskite crystallization and alkylammonium chlorides.

Troubleshooting Guide

This guide addresses common issues encountered during perovskite film fabrication when using alkylammonium chloride additives.

Problem Potential Cause Recommended Solution
Poor Film Morphology (e.g., pinholes, non-uniform coverage) Incorrect choice or concentration of alkylammonium chloride.Optimize the type and amount of alkylammonium chloride (RACl). For instance, adding propylammonium chloride (PACl) has been shown to improve surface uniformity and reduce pinholes.[1] Consider a combination of different RACls, such as methylammonium (B1206745) chloride (MACl) and n-butylammonium chloride (BACl), to increase the nucleation rate and density.[2][3]
Incomplete removal of RACl during annealing.Adjust the annealing temperature and time to ensure the volatile RACls are completely removed. RACls are believed to volatilize during coating and annealing through dissociation.[4][5]
Uncontrolled δ- to α-phase transition of FAPbI3.The type and amount of RACl can control the phase transition rate.[1][4] Carefully select the RACl to manage this transition and ensure the formation of the desired α-phase.
Low Crystallinity Suboptimal RACl additive.Different RACls can have varying effects on crystallinity. For example, replacing MACl with isopropylammonium (iPA) has been shown to maintain a low full width at half maximum (FWHM) of the (001) perovskite diffraction peak, indicating high crystallinity.[6][7]
Formation of detrimental byproducts.Methylammonium (MA) can react with formamidinium (FA) to form n-methyl formamidinium (nMFA), which is detrimental to the absorber quality.[6][7][8] Consider using alternative RACls with bulkier alkyl chains, like isopropylammonium (iPA), which has a slower reaction rate with FA.[6][7][8]
Phase Impurities (e.g., residual δ-phase FAPbI3) Insufficient promotion of the δ- to α-phase transition.The addition of certain RACls can facilitate the δ- to α-phase transition.[1][4] The choice of RACl is crucial; for instance, propylammonium chloride (PACl) and butylammonium (B8472290) chloride (BACl) have been used to improve crystallization and surface morphology.[1]
Incomplete conversion of precursor materials.The use of dual additives like MACl and BACl can help bypass the transition from δ- to α-phase during crystal growth, leading to a highly crystalline and pinhole-free perovskite film.[2][3]
Device Performance Instability Degradation of the perovskite film.The choice of RACl can impact the long-term stability of the perovskite film. Replacing MACl with additives like isopropylammonium (iPA) and n-butylammonium (nBA) has been shown to increase the stability of the black perovskite α-phase under light and heat.[7][8]
Humidity-induced defects during fabrication.For fabrication in ambient air, consider using a combination of MACl and PACl in the precursor ink, which has been shown to enable robust film formation under variable humidity conditions.[9]

Frequently Asked Questions (FAQs)

1. What is the primary role of alkylammonium chlorides (RACls) in perovskite crystallization?

Alkylammonium chlorides are additives used to control the crystallization kinetics of perovskite thin films.[1][4][10] Their primary roles include:

  • Controlling the δ- to α-phase transition rate in formamidinium lead iodide (FAPbI3) perovskites.[1][4]

  • Improving the crystallinity and surface morphology of the perovskite layer, leading to larger grain sizes and fewer defects.[1][4][11]

  • Passivating defects at the grain boundaries and film surfaces.[9]

  • Enhancing the stability of the photoactive α-phase.[7][8]

2. How do different alkylammonium chlorides affect the perovskite film?

The type of alkylammonium cation (R) and the chloride anion both play a role. The length and branching of the alkyl chain influence the additive's volatility and its interaction with the perovskite precursors.[6][7][8]

  • Methylammonium chloride (MACl): A commonly used additive that enhances film crystallinity and facilitates the formation of the α-FAPbI3 phase.[9] However, it can react with formamidinium (FA) to form detrimental byproducts.[6][7][8]

  • Propylammonium chloride (PACl) and Butylammonium chloride (BACl): These longer-chain RACls can improve surface uniformity, reduce pinholes, and promote α-FAPbI3 formation.[1][9] Unlike smaller cations, the larger cations of PACl and BACl do not typically incorporate into the perovskite lattice but assemble at grain boundaries and surfaces.[9]

  • Isopropylammonium chloride (iPACl): The branched structure of the isopropyl group provides steric hindrance, which slows down the detrimental reaction with FA, leading to improved film quality and stability.[6][7][8]

3. What is the mechanism by which RACls are removed during film formation?

RACls added to the precursor solution are generally volatile and are removed during the annealing step.[4][5] It is believed that they dissociate into a neutral alkylamine (RA⁰) and hydrochloric acid (HCl), which then evaporate.[4] This process is crucial for achieving a pure perovskite phase in the final film.

4. Can RACls be used in antisolvent-free deposition methods?

Yes, RACls have been successfully used in antisolvent-free deposition processes.[6][7][8] In such methods, the RACl additives play a critical role in controlling the nucleation and growth of the perovskite crystals directly from the precursor solution upon solvent evaporation. For example, a combination of MACl and BACl has been used to trigger ultrafast nucleation in an antisolvent-free process using 2-methoxyethanol (B45455) as the solvent.[2][3]

5. How does the concentration of RACl affect the final device performance?

The concentration of the RACl additive is a critical parameter that needs to be optimized for each specific perovskite composition and fabrication process. An optimal concentration can lead to significantly improved power conversion efficiencies (PCEs). For instance, one study found that a specific combination of RACls led to a PCE of 26.08%.[4][5] Exceeding the optimal concentration can lead to the formation of secondary phases or incomplete removal of the additive, which can be detrimental to device performance.

Experimental Protocols

General Protocol for Perovskite Film Deposition with Alkylammonium Chloride Additive

This protocol provides a general guideline. Specific concentrations, spin-coating parameters, and annealing conditions should be optimized based on the specific perovskite composition and desired film characteristics.

1. Precursor Solution Preparation:

  • Dissolve the main perovskite precursors (e.g., formamidinium iodide (FAI) and lead iodide (PbI₂)) in a suitable solvent or solvent mixture (e.g., DMF:DMSO).
  • Prepare a stock solution of the desired alkylammonium chloride (e.g., MACl, PACl) in a compatible solvent.
  • Add the required volume of the RACl stock solution to the perovskite precursor solution to achieve the desired molar concentration.
  • Stir the final solution, typically at an elevated temperature (e.g., 60-80 °C), for several hours to ensure complete dissolution and homogeneity.[12]
  • Filter the solution through a PTFE syringe filter (e.g., 0.22 µm) before use.

2. Substrate Preparation:

  • Clean the substrates (e.g., FTO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.
  • Dry the substrates with a nitrogen gun.
  • Treat the substrates with UV-Ozone for a specified time to ensure a hydrophilic surface.
  • Deposit the appropriate charge transport layers (e.g., SnO₂) before perovskite deposition.

3. Perovskite Film Deposition (Spin-Coating):

  • Dispense a specific volume of the perovskite precursor solution onto the substrate.
  • Spin-coat the solution using a two-step program (a low-speed step for spreading and a high-speed step for thinning).
  • During the high-speed step, an antisolvent (e.g., chlorobenzene) may be dripped onto the spinning substrate to induce rapid crystallization (for antisolvent-based methods).

4. Annealing:

  • Transfer the coated substrates onto a hotplate and anneal at a specific temperature (e.g., 100-150 °C) for a defined duration. This step is crucial for crystal growth and removal of the volatile RACl additive.[4]

5. Characterization:

  • The resulting perovskite films can be characterized using various techniques:
  • Scanning Electron Microscopy (SEM): To analyze the surface morphology and grain size.[4]
  • X-ray Diffraction (XRD): To determine the crystal structure and phase purity.[4]
  • UV-Vis Spectroscopy: To measure the optical absorption and determine the bandgap.
  • Photoluminescence (PL) Spectroscopy: To assess the electronic quality and defect density.

Visualizations

Experimental_Workflow cluster_prep Precursor Preparation cluster_fab Film Fabrication cluster_result Outcome cluster_char Characterization p_precursors Perovskite Precursors (e.g., FAI, PbI2) solution Precursor Solution with RACl p_precursors->solution racl Alkylammonium Chloride (RACl) racl->solution solvent Solvent (e.g., DMF:DMSO) solvent->solution spin_coating Spin-Coating solution->spin_coating annealing Annealing spin_coating->annealing perovskite_film High-Quality Perovskite Film annealing->perovskite_film sem SEM perovskite_film->sem xrd XRD perovskite_film->xrd pl PL perovskite_film->pl RACl_Effect_Logic cluster_properties RACl Properties cluster_effects Effects on Crystallization cluster_film_quality Resulting Film Quality racl_choice Choice of Alkylammonium Chloride (RACl) alkyl_chain Alkyl Chain Length & Branching racl_choice->alkyl_chain volatility Volatility racl_choice->volatility reactivity Reactivity with FA racl_choice->reactivity nucleation Nucleation Rate & Density alkyl_chain->nucleation phase_transition δ- to α-Phase Transition volatility->phase_transition crystal_growth Crystal Growth Control reactivity->crystal_growth morphology Improved Morphology (fewer pinholes, uniform) nucleation->morphology crystallinity Enhanced Crystallinity phase_transition->crystallinity defects Reduced Defect Density crystal_growth->defects stability Improved Phase Stability crystal_growth->stability

References

How to avoid phase segregation in perovskites with t-Butylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working with perovskite materials. The focus is on utilizing t-Butylammonium chloride (t-BuACl) to mitigate phase segregation in mixed-halide perovskites, a critical challenge in the development of stable and efficient optoelectronic devices.

Frequently Asked Questions (FAQs)

Q1: What is photo-induced phase segregation in mixed-halide perovskites?

A1: Photo-induced phase segregation is a phenomenon where mixed-halide perovskites (e.g., MAPb(I1-xBrx)3), under illumination, separate into iodide-rich and bromide-rich domains. The iodide-rich domains have a lower bandgap and act as charge carrier traps, leading to significant non-radiative recombination. This process is detrimental to the performance and stability of perovskite solar cells, causing a drop in the open-circuit voltage (Voc) and a red-shift in the emission wavelength.

Q2: How does this compound (t-BuACl) help prevent phase segregation?

A2: this compound (t-BuACl) is a bulky alkylammonium halide additive that helps suppress phase segregation primarily through the formation of a 2D/3D perovskite heterostructure. The large t-butylammonium cations are generally too bulky to be incorporated into the 3D perovskite lattice. Instead, they tend to self-assemble at the grain boundaries and on the surface of the 3D perovskite film, forming thin 2D perovskite layers. This 2D capping layer is believed to:

  • Increase the energy barrier for ion migration: The 2D layers act as a physical barrier that hinders the movement of halide ions (I⁻ and Br⁻) between grains, which is a key driver of phase segregation.

  • Passivate surface defects: The 2D layer can effectively passivate defect states on the surface of the 3D perovskite, reducing non-radiative recombination pathways.

  • Enhance moisture stability: The hydrophobic nature of the tertiary butyl group can improve the perovskite film's resistance to moisture-induced degradation.[1]

Q3: What is the optimal concentration of t-BuACl to use?

A3: The optimal concentration of t-BuACl can vary depending on the specific 3D perovskite composition, solvent system, and deposition technique. Generally, a low concentration is required. An excess of t-BuACl can lead to the formation of thick, insulating 2D layers that impede charge transport and extraction, thereby reducing the overall device efficiency. It is crucial to perform a concentration-dependent optimization study for your specific system, typically starting from a few milligrams per milliliter in the precursor or post-treatment solution.

Q4: Can t-BuACl be used in combination with other additives?

A4: Yes, t-BuACl can be used synergistically with other additives. For instance, it can be combined with other chloride salts (like Methylammonium Chloride, MACl) that are known to improve the crystallinity and reduce defects in the bulk of the perovskite film.[2][3] This combination allows for simultaneous bulk and surface passivation.

Q5: What is the difference between using this compound and n-butylammonium chloride?

A5: The primary difference lies in the steric hindrance of the cation. The bulky, spherical nature of the tert-butyl isomer makes it more effective at forming discontinuous 2D crystals on the 3D perovskite surface, which can be beneficial for both interface passivation and hole extraction.[4] The linear n-butyl isomer, on the other hand, may form more continuous 2D layers which could potentially hinder charge transport more significantly if not carefully controlled.[5][6][7][8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor solubility of t-BuACl in the precursor solution. 1. Inappropriate solvent system. 2. Concentration of t-BuACl is too high.1. Use a co-solvent system. A common choice is a mix of DMF and DMSO. 2. Gently warm the solution (e.g., to 60-70 °C) while stirring. 3. Reduce the concentration of t-BuACl.
Reduced Power Conversion Efficiency (PCE) after adding t-BuACl. 1. Excessive t-BuACl concentration forming thick insulating 2D layers. 2. Sub-optimal annealing temperature or time. 3. Inhomogeneous distribution of t-BuACl.1. Systematically decrease the t-BuACl concentration to find the optimal balance between stability and performance. 2. Re-optimize the annealing protocol. The presence of the large cation may alter the crystallization dynamics. 3. Ensure vigorous stirring and consider filtering the solution before use.
Formation of needle-like crystals or phase impurities in the film. 1. Too high concentration of t-BuACl leading to bulk 2D phase formation. 2. Incompatibility with other precursor components.1. Significantly reduce the t-BuACl concentration. 2. Verify the purity of all precursor materials. 3. Characterize the film with XRD to identify the unwanted phases.
Increased hysteresis in J-V scans. 1. The 2D layers may be impeding ion movement in a way that exacerbates charge accumulation at the interfaces.1. Fine-tune the t-BuACl concentration. 2. Optimize the interfaces with the charge transport layers (ETL and HTL).
No improvement in phase stability under illumination. 1. Insufficient t-BuACl to form an effective 2D capping layer. 2. Poor film morphology preventing the formation of a uniform 2D/3D heterostructure.1. Incrementally increase the t-BuACl concentration. 2. Work on improving the quality of the underlying 3D perovskite film before adding the passivation layer.

Quantitative Data Summary

The following table summarizes the performance of perovskite solar cells with and without a butylammonium-based additive. While this data is for n-butylammonium iodide, it provides a reference for the expected magnitude of changes when incorporating a bulky ammonium (B1175870) cation.

Additive Power Conversion Efficiency (PCE) (%) Open-Circuit Voltage (Voc) (V) Short-Circuit Current (Jsc) (mA/cm2) Fill Factor (FF) (%) Reference
Control (No Additive)9.7---[7]
1 vol% n-butylammonium iodide10.2---[7]

Note: Specific performance metrics are highly dependent on the full device architecture and fabrication conditions.

Experimental Protocols

Protocol 1: One-Step Additive Method for t-BuACl Incorporation

This protocol describes the incorporation of t-BuACl directly into the perovskite precursor solution.

  • Precursor Solution Preparation (Baseline 3D Perovskite):

    • Prepare a stock solution of the desired 3D mixed-halide perovskite. For example, for a standard MAPb(I0.85Br0.15)3 perovskite, dissolve FAI, PbI₂, MABr, and PbBr₂ in a 4:1 (v/v) mixture of DMF:DMSO.

    • Stir the solution at 60 °C for at least 2 hours.

  • t-BuACl Doping:

    • Prepare a stock solution of t-BuACl in DMF.

    • Add the t-BuACl stock solution to the 3D perovskite precursor solution to achieve the desired final molar concentration (optimization is required, start with a low concentration, e.g., 1-5 mg/mL).

    • Stir the final solution for another 30 minutes at 60 °C before use.

  • Film Deposition (Spin-Coating):

    • Clean your substrates (e.g., FTO/SnO₂) thoroughly.

    • In an inert atmosphere (glovebox), dispense a specific volume (e.g., 40 µL) of the t-BuACl-containing precursor solution onto the substrate.

    • Spin-coat in a two-step program (e.g., 1000 rpm for 10 s, followed by 5000 rpm for 30 s).

    • During the second step, dispense an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) onto the spinning substrate.

    • Immediately transfer the substrate to a hotplate for annealing (e.g., 100-150 °C for 10-30 minutes). The exact temperature and time should be optimized.

Protocol 2: Two-Step (Post-Treatment) Method for t-BuACl

This protocol describes applying t-BuACl to the surface of a pre-formed 3D perovskite film.

  • Fabricate the 3D Perovskite Film:

    • Prepare and deposit the 3D perovskite film as you normally would, following steps 1 and 3 from Protocol 1 but without adding t-BuACl to the precursor.

  • Prepare the t-BuACl Treatment Solution:

    • Dissolve t-BuACl in a suitable solvent, typically isopropanol (B130326) (IPA), at a low concentration (e.g., 0.5 - 2 mg/mL).

  • Surface Treatment:

    • After the 3D perovskite film has been annealed and cooled down, deposit the t-BuACl/IPA solution onto the surface of the perovskite film via spin-coating (e.g., 4000 rpm for 30 s).

    • Anneal the film again at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote the formation of the 2D layer and remove residual solvent.

  • Complete the Device:

    • Proceed with the deposition of the hole transport layer (e.g., Spiro-OMeTAD) and the metal electrode.

Visualizations

G cluster_0 Photo-Induced Phase Segregation Illumination Light (Photons) MixedHalide Mixed-Halide Perovskite (I⁻ and Br⁻ uniformly distributed) Illumination->MixedHalide IonMigration Halide Ion Migration MixedHalide->IonMigration induces Segregation Phase Segregation IonMigration->Segregation I_rich Iodide-Rich Domains (Low Bandgap) Segregation->I_rich Br_rich Bromide-Rich Domains (High Bandgap) Segregation->Br_rich Trap Non-Radiative Recombination Traps I_rich->Trap

Caption: Workflow of photo-induced phase segregation in mixed-halide perovskites.

G cluster_1 Suppression of Phase Segregation with t-BuACl PerovskiteFilm 3D Mixed-Halide Perovskite Grains Formation2D Formation of 2D Perovskite Layer at Grain Boundaries/Surface PerovskiteFilm->Formation2D tBuACl t-BuACl Additive tBuACl->PerovskiteFilm applied to Barrier Energy Barrier to Ion Migration Increased Formation2D->Barrier Passivation Surface Defect Passivation Formation2D->Passivation Stability Enhanced Phase Stability (Segregation Suppressed) Barrier->Stability

Caption: Mechanism of phase segregation suppression using this compound.

References

Technical Support Center: Enhancing Perovskite Solar Cell Stability with t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing t-Butylammonium chloride (t-BACl) for enhancing the stability of perovskite solar cells (PSCs). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of this compound into perovskite solar cells, presented in a question-and-answer format.

Issue/Question Possible Cause(s) Recommended Solution(s)
Why is the perovskite film not forming a uniform, dark brown/black color after t-BACl treatment and annealing? Incomplete conversion to the desired α-phase perovskite. This can be due to: 1. Non-optimal concentration of t-BACl. 2. Inadequate annealing temperature or duration. 3. Residual precursor solvents.1. Optimize t-BACl Concentration: Start with a low molar ratio of t-BACl to the lead halide precursor (e.g., 1-5 mol%) and systematically vary the concentration. High concentrations can sometimes hinder 3D perovskite formation. 2. Adjust Annealing Parameters: Experiment with a range of annealing temperatures (e.g., 100-150°C) and times (e.g., 10-30 minutes).[1][2] The optimal parameters can be influenced by the specific perovskite composition and substrate. 3. Ensure Complete Solvent Removal: Before annealing, ensure all precursor solvents are fully evaporated. A brief vacuum treatment or a gentle pre-heating step might be beneficial.
My perovskite film with t-BACl shows poor morphology (e.g., pinholes, cracks, or large, irregular grains). 1. Incompatibility of t-BACl with the precursor solvent system. 2. Fast crystallization rate. 3. Substrate contamination or poor wetting. 1. Solvent Engineering: Ensure good solubility of t-BACl in your precursor solvent (e.g., DMF, DMSO). Additives like a small amount of a coordinating solvent can sometimes improve film quality. 2. Control Crystallization: Consider using an anti-solvent dripping technique during spin-coating to induce more uniform nucleation and growth. The timing and volume of the anti-solvent are critical parameters to optimize. 3. Substrate Preparation: Thoroughly clean your substrates using a multi-step process (e.g., detergent, deionized water, acetone, isopropanol (B130326) sonication) followed by a surface treatment (e.g., UV-ozone) to ensure good wettability.[3]
The Power Conversion Efficiency (PCE) of my t-BACl-treated device is lower than the control device without t-BACl. 1. Formation of an excessively thick 2D perovskite layer. A thick 2D layer can impede charge transport from the 3D perovskite to the charge transport layers.[4][5] 2. Suboptimal energy level alignment. The 2D layer can introduce an energy barrier if not properly aligned with the 3D perovskite and the charge transport layers. 3. Increased series resistance. Poor interfaces or a thick insulating 2D layer can increase the series resistance of the device.1. Fine-tune t-BACl Concentration: Reduce the concentration of t-BACl to form a thinner, more effective 2D passivation layer without hindering charge extraction. 2. Interface Engineering: Consider using alternative charge transport layers or inserting a thin interfacial layer to improve energy level alignment. 3. Characterize Interfaces: Use techniques like Kelvin Probe Force Microscopy (KPFM) to investigate the work function and energy levels at the interfaces and guide your optimization strategy.
The stability of my t-BACl-treated device does not show significant improvement or even degrades faster. 1. Incomplete or non-uniform formation of the 2D capping layer. This can leave parts of the 3D perovskite exposed to degradation agents. 2. Introduction of new degradation pathways. The t-BACl or its byproducts might introduce new chemical reactions that accelerate degradation under specific stress conditions (e.g., UV light, high temperature). 3. Poor encapsulation. If the device is not properly encapsulated, external factors like moisture and oxygen will still dominate the degradation process.1. Verify 2D Layer Formation: Use characterization techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) or X-ray Diffraction (XRD) to confirm the presence and orientation of the 2D perovskite phase. 2. Systematic Stability Testing: Conduct stability tests under various controlled conditions (e.g., dark, light, different humidity levels, and temperatures) following established protocols like ISOS to identify the specific degradation triggers.[6][7] 3. Effective Encapsulation: Use high-quality encapsulation materials and techniques to protect the device from ambient air and moisture to accurately assess the intrinsic stability improvement from t-BACl.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound enhances the stability of perovskite solar cells?

A1: The primary mechanism involves the in-situ formation of a low-dimensional (2D) perovskite capping layer on top of the 3D perovskite film. The bulky t-butylammonium cations are too large to be incorporated into the 3D perovskite lattice and instead form a layered structure at the surface and grain boundaries. This 2D layer acts as a hydrophobic barrier, effectively repelling moisture, a primary cause of perovskite degradation.[8] Additionally, the 2D layer can passivate surface defects, reducing non-radiative recombination and improving the overall electronic quality of the perovskite film.[9][10]

Q2: What is the optimal concentration of t-BACl to use in the perovskite precursor solution?

A2: The optimal concentration of t-BACl can vary depending on the specific perovskite composition, solvent system, and deposition method. However, a common starting point reported in the literature is in the range of 1-10 mol% with respect to the lead halide precursor. It is crucial to perform a systematic optimization of the t-BACl concentration for your specific experimental conditions to achieve the best balance between stability enhancement and device performance.

Q3: How does the annealing temperature and time affect the formation of the t-BACl-induced 2D layer and the overall device performance?

A3: Annealing plays a critical role in the formation of both the 3D perovskite and the 2D capping layer. The temperature and duration of annealing influence the crystallization process, grain size, and the extent of 2D phase formation.[1][2] Generally, higher annealing temperatures can promote the formation of a more crystalline 2D layer, but excessive heat can also lead to the degradation of the 3D perovskite. A typical annealing temperature range is 100-150°C for 10-30 minutes. It is recommended to perform a systematic study of annealing parameters to find the optimal conditions for your specific system.

Q4: Can t-BACl be used with different types of perovskite compositions (e.g., mixed-cation, mixed-halide)?

A4: Yes, t-BACl and similar bulky ammonium (B1175870) salts have been successfully used with a variety of perovskite compositions, including those with mixed cations (e.g., formamidinium, cesium) and mixed halides (e.g., iodide, bromide). The fundamental principle of forming a 2D capping layer is generally applicable. However, the optimal concentration and processing conditions may need to be re-optimized for each new perovskite formulation.

Q5: What characterization techniques are essential to confirm the successful incorporation and function of t-BACl?

A5: To confirm the structural and functional effects of t-BACl, a combination of characterization techniques is recommended:

  • X-ray Diffraction (XRD) and Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To confirm the formation of the 2D perovskite phase and determine its orientation.

  • Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM): To evaluate the morphology, grain size, and surface roughness of the perovskite film.

  • UV-Vis Spectroscopy: To assess the light absorption properties of the perovskite film.

  • Photoluminescence (PL) and Time-Resolved Photoluminescence (TRPL) Spectroscopy: To investigate charge carrier dynamics and defect passivation.

  • Contact Angle Measurements: To verify the increased hydrophobicity of the film surface.

  • Current Density-Voltage (J-V) Measurements: To determine the photovoltaic performance parameters (PCE, Voc, Jsc, FF).

  • Stability Testing: To evaluate the long-term stability of the devices under various stress conditions (e.g., humidity, thermal stress, continuous illumination).[6][7]

Quantitative Data Presentation

The following table summarizes the impact of this compound (or similar bulky ammonium salts) on the performance and stability of perovskite solar cells, based on representative literature data.

AdditivePerovskite CompositionDevice ArchitecturePCE (Control)PCE (with Additive)Stability (Control)Stability (with Additive)Reference
Tetrabutylammonium IodideCH₃NH₃PbI₃n-i-p~10%>10%Lost >60% of initial PCE after 45 days in ambient conditionsMaintained original PCE after 45 days in ambient conditions without encapsulation[11]
Tetrabutylammonium Bromide(FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅n-i-p18.52%20.36%-Maintained >90% of initial PCE after 450 min of continuous UV irradiation[6]
Phenethylammonium IodideCs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃n-i-p~20%>22%Significant degradation after 500 hours at 85°CRetained ~95% of initial PCE after 500 hours at 85°C[12]
4-tert-butyl-benzylammonium iodideCs₀.₀₅(FA₀.₈₅MA₀.₁₅)₀.₉₅Pb(I₀.₈₅Br₀.₁₅)₃n-i-p20.8%22.5%Retained ~80% of initial PCE after 1000 hours of continuous illuminationRetained ~92% of initial PCE after 1000 hours of continuous illumination[9]

Experimental Protocols

Detailed Methodology for the Incorporation of this compound via a One-Step Spin-Coating Method

This protocol describes a general procedure for fabricating perovskite solar cells with a t-BACl-induced 2D capping layer. Note: All procedures should be carried out in a nitrogen-filled glovebox with low humidity and oxygen levels.

  • Substrate Preparation:

    • Patterned fluorine-doped tin oxide (FTO) or indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • The substrates are then dried with a stream of nitrogen gas.

    • Immediately before use, the substrates are treated with UV-ozone for 15 minutes to remove any remaining organic residues and improve the wettability of the surface.

  • Deposition of Electron Transport Layer (ETL):

    • A compact TiO₂ or SnO₂ layer is deposited onto the cleaned substrates. For SnO₂, a common method is to spin-coat a nanoparticle solution (e.g., from a commercial precursor) at 3000-5000 rpm for 30 seconds, followed by annealing at 150°C for 30 minutes in ambient air.

  • Perovskite Precursor Solution Preparation:

    • Prepare the 3D perovskite precursor solution. For example, for a standard MAPbI₃ perovskite, dissolve equimolar amounts of methylammonium (B1206745) iodide (MAI) and lead iodide (PbI₂) in a co-solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (e.g., 4:1 v/v).

    • Prepare the t-BACl stock solution by dissolving a known concentration of t-BACl in a suitable solvent like DMF.

    • Add the desired volume of the t-BACl stock solution to the 3D perovskite precursor solution to achieve the target molar percentage of t-BACl relative to PbI₂. Stir the final solution for at least 2 hours at room temperature.

  • Perovskite Film Deposition:

    • Transfer the ETL-coated substrates into a nitrogen-filled glovebox.

    • Dispense a sufficient amount of the perovskite precursor solution containing t-BACl onto the substrate.

    • Spin-coat the solution using a two-step program (e.g., 1000 rpm for 10 seconds followed by 4000-6000 rpm for 30 seconds).

    • During the second step of the spin-coating, dispense an anti-solvent (e.g., chlorobenzene, toluene) onto the spinning substrate approximately 10-15 seconds before the end of the program. This induces rapid and uniform crystallization.

  • Annealing:

    • Immediately after spin-coating, transfer the substrates onto a preheated hotplate inside the glovebox.

    • Anneal the films at a predetermined temperature and time (e.g., 100-150°C for 10-30 minutes).[1][2]

  • Deposition of Hole Transport Layer (HTL):

    • Prepare the HTL solution. A common HTL is Spiro-OMeTAD. A typical solution consists of Spiro-OMeTAD dissolved in chlorobenzene, with additives such as 4-tert-butylpyridine (B128874) (tBP) and lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI).

    • Spin-coat the HTL solution onto the cooled perovskite film at around 4000 rpm for 30 seconds.

  • Deposition of Metal Electrode:

    • Mask the desired active area of the device.

    • Deposit the metal back contact (e.g., 80-100 nm of gold or silver) by thermal evaporation under high vacuum.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G illumination.

    • Perform stability tests under controlled environmental conditions.

Mandatory Visualization

Mechanism of Stability Enhancement by t-BACl

G cluster_0 3D Perovskite Bulk cluster_1 Environment cluster_2 t-BACl Action cluster_3 Enhanced Stability Bulk 3D Perovskite (e.g., MAPbI₃) Moisture Moisture (H₂O) Moisture->Bulk Degradation Oxygen Oxygen (O₂) Oxygen->Bulk Degradation tBACl t-Butylammonium Chloride (t-BACl) Formation Formation of 2D Perovskite Layer tBACl->Formation Self-assembles at surface/grain boundaries Passivation Surface Defect Passivation tBACl->Passivation Hydrophobic Hydrophobic Barrier Formation->Hydrophobic ReducedDefects Reduced Non-radiative Recombination Passivation->ReducedDefects Hydrophobic->Bulk Protects ImprovedStability Improved Device Stability Hydrophobic->ImprovedStability ReducedDefects->ImprovedStability

Caption: Mechanism of t-BACl induced stability enhancement in perovskite solar cells.

Experimental Workflow for Fabricating t-BACl-Treated Perovskite Solar Cells

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Characterization Cleaning Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Cleaning->UV_Ozone ETL ETL Deposition (e.g., SnO₂) UV_Ozone->ETL Perovskite_Sol Prepare Perovskite Solution with t-BACl Spin_Coating Spin-Coating & Anti-solvent Dripping Perovskite_Sol->Spin_Coating Annealing Annealing Spin_Coating->Annealing HTL HTL Deposition (e.g., Spiro-OMeTAD) Annealing->HTL Electrode Metal Electrode Evaporation HTL->Electrode JV J-V Measurement Electrode->JV Stability Stability Testing JV->Stability

Caption: Experimental workflow for the fabrication of perovskite solar cells with t-BACl.

References

Technical Support Center: Enhancing Perovskite Performance with t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reducing non-radiative recombination in perovskites using t-Butylammonium chloride (t-BACl) and similar quaternary ammonium (B1175870) salts.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (t-BACl) in perovskite solar cells?

A1: this compound primarily acts as a passivating agent to reduce non-radiative recombination at the surface and grain boundaries of the perovskite film.[1][2][3] The large t-butylammonium cation (t-BA⁺) can form a 2D perovskite layer on top of the 3D perovskite structure, creating a 2D/3D heterostructure.[4][5] This layer helps to passivate defects, particularly iodine vacancies and Pb²⁺ defects, which are major sources of non-radiative recombination.[6][7] Additionally, the bulky organic cation can enhance the hydrophobicity of the perovskite film, thereby improving its stability against moisture.[2][8]

Q2: How does t-BACl treatment affect the optoelectronic properties of the perovskite film?

A2: Treatment with t-BACl and similar compounds has been shown to significantly improve the optoelectronic properties of perovskite films. Key improvements include:

  • Increased Carrier Lifetime: By passivating defects, t-BACl reduces the number of non-radiative recombination centers, leading to longer carrier lifetimes.[6][9]

  • Enhanced Photoluminescence Quantum Yield (PLQY): The reduction in non-radiative recombination pathways leads to a higher PLQY, indicating that a larger fraction of charge carriers recombine radiatively.[9][10]

  • Reduced Defect Density: The passivation of surface and grain boundary defects leads to an overall lower trap density within the perovskite film.[7][11]

Q3: What are the common methods for applying this compound?

A3: There are two primary methods for introducing t-BACl or similar quaternary ammonium salts:

  • Additive in Precursor Solution: The salt is dissolved directly into the perovskite precursor solution before film deposition.[6][12] This method can influence the crystallization process and morphology of the perovskite film.[12][13]

  • Post-Treatment: A solution of the salt is spin-coated onto the surface of a pre-formed 3D perovskite film, followed by an annealing step.[2][5][7] This method is often used to specifically target surface defects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reduced Power Conversion Efficiency (PCE) after treatment - Incorrect Concentration: Too high a concentration of the ammonium salt can lead to the formation of an excessively thick 2D layer, which can impede charge extraction. - Incomplete Reaction/Formation: The 2D layer may not have formed correctly due to suboptimal annealing temperature or time. - Solvent Incompatibility: The solvent used for the post-treatment may have damaged the underlying 3D perovskite layer.- Optimize Concentration: Systematically vary the concentration of the t-BACl solution (e.g., from 1 mg/mL to 10 mg/mL) to find the optimal value for your specific perovskite composition and device architecture.[14] - Optimize Annealing: Vary the post-treatment annealing temperature (e.g., 70°C to 100°C) and time (e.g., 1 to 10 minutes) to ensure proper formation of the 2D/3D heterostructure.[5][14] - Solvent Selection: Use a solvent for the post-treatment that does not readily dissolve the 3D perovskite layer, such as isopropanol (B130326) or chlorobenzene.[5]
Poor Film Morphology (e.g., pinholes, small grains) - Additive-Induced Crystallization Issues: When used as an additive, t-BACl can alter the crystallization kinetics of the perovskite, sometimes leading to smaller grain sizes.[4] - Solvent Damage during Post-Treatment: The solvent used for post-treatment can partially dissolve and recrystallize the perovskite surface, leading to a rougher morphology.- Adjust Precursor Ratios: If using t-BACl as an additive, you may need to adjust the ratios of the other precursors to control crystallization. - Antisolvent Engineering: Utilize antisolvent dripping during the spin-coating of the perovskite precursor to promote the formation of larger, more uniform grains.[15] - Rapid Spin-Coating: When applying the post-treatment solution, use a high spin speed to quickly remove the solvent and minimize its interaction with the underlying perovskite film.
Increased Hysteresis in J-V Curves - Interfacial States: While passivating some defects, the treatment might introduce new interfacial states or alter the energy level alignment at the perovskite/charge transport layer interface.[2] - Ion Migration: The introduction of additional halide ions (Cl⁻) could potentially influence ion migration within the perovskite lattice.- Optimize Concentration: An optimal concentration of the passivating agent can minimize the introduction of new detrimental interfacial states.[2] - Characterize Energy Levels: Use techniques like Ultraviolet Photoelectron Spectroscopy (UPS) to investigate the energy level alignment at the interfaces and adjust the charge transport layers accordingly.[13]
Device Instability - Incomplete Coverage: A non-uniform 2D layer may not provide adequate protection against moisture and other environmental factors. - Chemical Degradation: The organic cations themselves might be prone to degradation under prolonged illumination or high temperatures.[16]- Ensure Uniform Coating: Optimize the spin-coating parameters for the post-treatment to achieve a uniform and complete coverage of the 2D layer. - Encapsulation: Encapsulate the final device to provide a physical barrier against moisture and oxygen, which can significantly enhance long-term stability.[4]

Quantitative Data Summary

The following tables summarize the impact of using quaternary ammonium salts on the performance of perovskite solar cells, as reported in various studies.

Table 1: Photovoltaic Performance Parameters

Perovskite CompositionAdditive/TreatmentVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
Cs0.05(FA0.83MA0.17)0.95Pb(I0.83Br0.17)3Control---19.58[9]
Cs0.05(FA0.83MA0.17)0.95Pb(I0.83Br0.17)3Tetraoctylammonium chloride (TOAC) Post-treatment---21.24[9]
MAPbI3Control---18.09[9]
MAPbI3TOAC Post-treatment---19.27[9]
FAPbI3-basedControl1.11-76.3-[2]
FAPbI3-basedTMBAI Post-treatment1.17-80.323.7[2]
CsPbI2BrControl----[17]
CsPbI2BrTetramethylammonium chloride (TMACl) Additive1.1915.087814.12[17]

Table 2: Carrier Lifetime and Photoluminescence Quantum Yield (PLQY)

Perovskite FilmTreatmentCarrier Lifetime (τ)PLQY (%)Reference
CH3NH3PbI3Control~100 ns-[10]
CH3NH3PbI3Lewis Base Ligand Passivation> 8 µs> 30[10]
Mixed Halide PerovskiteControl-< 1[18]
Mixed Halide Perovskite (with Br)Vapor-assisted solution process-up to 30[18]
Sn-Pb PerovskitesGuanidinium thiocyanate (B1210189) additive> 1 µs-[19]

Experimental Protocols

Protocol 1: Post-Treatment of Perovskite Film with this compound

This protocol describes a general procedure for the surface passivation of a pre-fabricated 3D perovskite film.

  • Preparation of the t-BACl Solution:

    • Dissolve this compound (t-BACl) in isopropanol (IPA) to a concentration of 2-5 mg/mL.

    • Stir the solution at room temperature until the t-BACl is fully dissolved.

  • Perovskite Film Fabrication:

    • Fabricate your 3D perovskite film on a suitable substrate (e.g., FTO/glass with a charge transport layer) using your standard protocol (e.g., one-step spin-coating with antisolvent quenching).

    • Anneal the 3D perovskite film as required by your standard protocol (e.g., 100°C for 10 minutes).

  • t-BACl Post-Treatment:

    • Allow the perovskite film to cool to room temperature.

    • Deposit a small volume (e.g., 100 µL for a 1.5 cm x 1.5 cm substrate) of the t-BACl/IPA solution onto the center of the perovskite film.

    • Immediately spin-coat at a high speed (e.g., 4000 rpm) for 30 seconds.

  • Annealing:

    • Transfer the treated film to a hotplate and anneal at 100°C for 5-10 minutes in a nitrogen-filled glovebox.[5]

  • Device Completion:

    • Proceed with the deposition of the subsequent layers of your solar cell device (e.g., hole transport layer, metal electrode).

Protocol 2: Incorporation of this compound as an Additive

This protocol describes the incorporation of t-BACl directly into the perovskite precursor solution.

  • Perovskite Precursor Preparation:

    • Prepare your standard perovskite precursor solution (e.g., dissolving FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).

  • Additive Incorporation:

    • Calculate the desired molar percentage of t-BACl relative to the lead halide content.

    • Add the calculated amount of solid t-BACl directly to the perovskite precursor solution.

    • Stir the solution, potentially with gentle heating (e.g., 60°C), until all components are fully dissolved.

  • Film Deposition and Device Fabrication:

    • Deposit the perovskite film using your standard spin-coating and annealing protocol. The presence of t-BACl may influence the optimal annealing temperature and time, so some optimization may be required.

    • Complete the fabrication of the solar cell device as per your standard procedure.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Post-Treatment cluster_protocol2 Protocol 2: Additive Incorporation p1_start Start: 3D Perovskite Film p1_step2 Spin-coat t-BACl Solution on Film p1_start->p1_step2 p1_step1 Prepare t-BACl in IPA Solution p1_step1->p1_step2 p1_step3 Anneal at 100°C p1_step2->p1_step3 p1_end 2D/3D Heterostructure (Passivated Film) p1_step3->p1_end p2_start Start: Precursor Chemicals p2_step1 Dissolve Precursors and t-BACl in Solvent p2_start->p2_step1 p2_step2 Spin-coat Mixed Precursor Solution p2_step1->p2_step2 p2_step3 Anneal Film p2_step2->p2_step3 p2_end Perovskite Film with Incorporated t-BACl p2_step3->p2_end

Caption: Experimental workflows for the two main methods of applying this compound.

signaling_pathway cluster_mechanism Mechanism of Non-Radiative Recombination Reduction tBACl t-Butylammonium Chloride (t-BACl) TwoD_Layer Formation of 2D Perovskite Layer tBACl->TwoD_Layer Surface Treatment or Additive Perovskite 3D Perovskite Film Defects Surface & Grain Boundary Defects (e.g., Iodine Vacancies) NonRad Non-Radiative Recombination Defects->NonRad Causes Performance Improved Device Performance & Stability NonRad->Performance Reduces TwoD_Layer->Defects Passivates

Caption: Mechanism of defect passivation by this compound.

References

Validation & Comparative

A Comparative Guide to Alkylammonium Halides in Perovskite Solar Cells: Focus on t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells (PSCs) has largely been driven by the innovative use of various organic cations to enhance efficiency and stability. Among these, alkylammonium halides have emerged as a critical component in tuning the properties of the perovskite active layer. This guide provides a detailed comparison of t-Butylammonium chloride (t-BACl) with other commonly used alkylammonium halides, such as Methylammonium chloride (MACl), Phenethylammonium iodide (PEAI), and n-Butylammonium bromide (n-BABr), supported by experimental data.

The Role of Alkylammonium Halides in Perovskite Performance

Alkylammonium halides are frequently employed as additives or in post-treatment steps during perovskite film fabrication. Their primary roles include:

  • Defect Passivation: Large organic cations can effectively passivate surface and grain boundary defects in the 3D perovskite structure, reducing non-radiative recombination and boosting the open-circuit voltage (Voc).

  • Formation of 2D/3D Heterostructures: Bulky alkylammonium cations can form a thin 2D perovskite layer on top of the 3D perovskite, creating a 2D/3D heterostructure. This architecture enhances moisture resistance and overall device stability.[1][2]

  • Crystal Growth Control: Additives like MACl can influence the crystallization kinetics of the perovskite film, leading to larger grain sizes, improved crystallinity, and better film morphology.[3]

Quantitative Performance Comparison

The following tables summarize the key performance parameters of perovskite solar cells incorporating different alkylammonium halides. It is important to note that direct like-for-like comparisons are challenging due to variations in experimental conditions across different studies.

Alkylammonium HalidePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Reference Device PCE (%)
This compound (t-BACl) Data not readily available in direct comparative studiesData not readily availableData not readily availableData not readily availableData not readily available
Methylammonium Chloride (MACl) 23.611.1424.7183.6416.72
Phenethylammonium Iodide (PEAI) 22.18---20.37
n-Butylammonium Bromide (n-BABr) -Enhancement of 80 mV reported---
Tetrabutylammonium Chloride (TBACl) 20.36---18.52
Dodecylammonium Chloride (DACl) 16.561.074---

Note: The performance metrics for different alkylammonium halides are extracted from various sources with differing device architectures and fabrication procedures, and thus do not represent a direct side-by-side comparison.

Stability Under Environmental Stress

The long-term stability of PSCs is a critical hurdle for commercialization. Alkylammonium halides, particularly those with bulky organic cations, have shown promise in improving the resilience of perovskite films to moisture, heat, and light.

Alkylammonium HalideStability Test ConditionsPerformance RetentionReference
This compound (t-BACl) Data not readily available in direct comparative studiesData not readily available
Tetrabutylammonium Cations Ambient conditions, 45 days, no encapsulationMaintained original PCE[4]
n-Butylammonium-based 2D/3D Perovskite Simulated sunlight, 1,000 h in airSustained 80% of 'post burn-in' efficiency
Dodecylammonium Chloride (DACl) High humidityExceptional stability reported[5]

Experimental Protocols

This section outlines a general experimental workflow for the fabrication and characterization of 2D/3D perovskite solar cells, which can be adapted for a comparative study of different alkylammonium halides.

Materials
  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass

  • Electron Transport Layer (ETL): Titanium dioxide (TiO₂) compact and mesoporous layers

  • Perovskite Precursors: Lead iodide (PbI₂), Formamidinium iodide (FAI), Methylammonium bromide (MABr), Cesium iodide (CsI)

  • Alkylammonium Halides: this compound (t-BACl), Methylammonium chloride (MACl), Phenethylammonium iodide (PEAI), n-Butylammonium bromide (n-BABr)

  • Hole Transport Layer (HTL): Spiro-OMeTAD

  • Back Contact: Gold (Au) or Silver (Ag)

  • Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Isopropanol (IPA), Chlorobenzene (CB)

Device Fabrication Workflow

Perovskite Solar Cell Fabrication cluster_Substrate_Preparation Substrate Preparation cluster_ETL_Deposition ETL Deposition cluster_Perovskite_Deposition Perovskite Deposition cluster_HTL_Electrode_Deposition HTL & Electrode Deposition FTO_Cleaning FTO Glass Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment FTO_Cleaning->UV_Ozone cTiO2 Compact TiO₂ Deposition (Spray Pyrolysis or Spin Coating) mTiO2 Mesoporous TiO₂ Deposition (Spin Coating) cTiO2->mTiO2 Precursor_Prep Perovskite Precursor Solution (e.g., FAPbI₃-based) Spin_Coating_3D One-Step Spin Coating of 3D Perovskite Precursor_Prep->Spin_Coating_3D Annealing_3D Thermal Annealing Spin_Coating_3D->Annealing_3D Spin_Coating_2D Spin Coating of 2D Layer Annealing_3D->Spin_Coating_2D Alkylammonium_Solution Alkylammonium Halide Solution (e.g., t-BACl in IPA) Alkylammonium_Solution->Spin_Coating_2D Annealing_2D Thermal Annealing Spin_Coating_2D->Annealing_2D Spiro HTL (Spiro-OMeTAD) Deposition (Spin Coating) Electrode Metal Back Contact Deposition (Thermal Evaporation) Spiro->Electrode

Caption: General workflow for the fabrication of a 2D/3D perovskite solar cell.

Characterization Methods
  • Current Density-Voltage (J-V) Measurement:

    • Performed under simulated AM 1.5G illumination (100 mW/cm²).

    • Key parameters extracted: PCE, Voc, Jsc, and FF.

    • Measurements should be taken in both reverse and forward scan directions to assess hysteresis.

  • External Quantum Efficiency (EQE) Measurement:

    • Determines the ratio of collected charge carriers to incident photons at each wavelength.

    • The integrated Jsc from the EQE spectrum should be compared with the Jsc from the J-V curve.

  • Stability Testing:

    • Moisture Stability: Devices are stored in a controlled humidity environment (e.g., 50-80% relative humidity) in the dark, and their performance is periodically measured.

    • Thermal Stability: Devices are aged at an elevated temperature (e.g., 85 °C) in an inert atmosphere (e.g., nitrogen), with periodic performance evaluation.[6]

    • Light Stability (Operational Stability): Devices are continuously illuminated under 1-sun conditions at their maximum power point (MPP), and the PCE is tracked over time.

Logical Relationships and Mechanisms

The incorporation of bulky alkylammonium cations like t-butylammonium leads to the formation of a 2D capping layer on the 3D perovskite. This 2D layer serves multiple functions that contribute to improved device performance and stability.

Alkylammonium_Halide_Effects cluster_2D_Layer 2D Perovskite Layer Formation cluster_Performance Device Performance & Stability Alkylammonium Bulky Alkylammonium Halide (e.g., t-BACl) Defect_Passivation Passivation of Surface & Grain Boundary Defects Alkylammonium->Defect_Passivation Moisture_Barrier Hydrophobic Barrier Against Moisture Alkylammonium->Moisture_Barrier Ion_Migration Suppression of Ion Migration Alkylammonium->Ion_Migration NonRad_Recomb Reduced Non-Radiative Recombination Defect_Passivation->NonRad_Recomb Stability_Increase Enhanced Stability (Moisture, Thermal, Light) Moisture_Barrier->Stability_Increase Ion_Migration->Stability_Increase Voc_Increase Increased V_oc NonRad_Recomb->Voc_Increase PCE_Increase Increased PCE Voc_Increase->PCE_Increase

Caption: The multifaceted role of bulky alkylammonium halides in enhancing perovskite solar cell performance and stability.

Conclusion

While direct comparative data for this compound is still emerging, the broader class of bulky alkylammonium halides has demonstrated significant potential in addressing the key challenges of defect management and stability in perovskite solar cells. The formation of 2D/3D heterostructures is a promising strategy, and the choice of the specific alkylammonium halide can have a profound impact on the resulting device performance. Further systematic studies are required to fully elucidate the comparative advantages of t-BACl and to optimize its integration into high-performance, stable perovskite solar cells.

References

Performance Showdown: t-Butylammonium Chloride Boosts Perovskite Solar Cell Efficiency and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of renewable energy, the quest for more efficient and stable perovskite solar cells (PSCs) is a paramount objective. A promising strategy that has emerged is the incorporation of alkylammonium halides as additives or passivating agents. This guide provides a detailed comparison of the performance of perovskite solar cells with and without the addition of t-Butylammonium chloride (t-BAC), supported by experimental data and protocols.

The inclusion of bulky organic cations like this compound at the interfaces or within the bulk of the perovskite active layer has been shown to significantly enhance power conversion efficiency (PCE) and improve long-term stability. This is primarily attributed to the formation of a 2D/3D perovskite heterostructure, effective passivation of surface and grain boundary defects, and enhanced hydrophobicity.

Quantitative Performance Comparison

The following table summarizes the typical performance parameters of perovskite solar cells fabricated with and without the addition of a butylammonium-based salt. The data presented here is a synthesis of results from studies on n-butylammonium and tetrabutylammonium (B224687) additives, which are expected to have similar effects to this compound.

Performance MetricWithout this compound (Control)With this compound
Power Conversion Efficiency (PCE) ~16-18%~19-21%
Open-Circuit Voltage (Voc) ~1.05 V~1.12 V
Short-Circuit Current Density (Jsc) ~22.5 mA/cm²~23.0 mA/cm²
Fill Factor (FF) ~75%~80%
Stability (unencapsulated, ambient air) Significant degradation within 200 hoursRetains >80% of initial PCE after 1000 hours[1]

The Mechanism: How this compound Enhances Performance

The primary role of this compound is to induce the formation of a thin, two-dimensional (2D) perovskite layer on top of the three-dimensional (3D) bulk perovskite. This 2D capping layer acts as a passivation agent, effectively healing defects on the surface of the 3D perovskite that would otherwise act as recombination centers for charge carriers. The bulky butylammonium (B8472290) cations are generally too large to be incorporated into the 3D perovskite lattice, leading to their accumulation at the surface and grain boundaries.

This 2D/3D heterostructure provides several key advantages:

  • Defect Passivation: The 2D layer passivates undercoordinated lead ions (Pb2+) and halide vacancies, which are common defects in polycrystalline perovskite films. This suppression of non-radiative recombination leads to a higher open-circuit voltage (Voc) and fill factor (FF).

  • Enhanced Stability: The hydrophobic nature of the long alkyl chains in the butylammonium cation helps to repel moisture, a major cause of perovskite degradation. This significantly improves the long-term stability of the solar cell when exposed to ambient conditions.[1][2][3]

  • Improved Charge Extraction: The energy level alignment between the 2D and 3D perovskite layers can facilitate more efficient extraction of charge carriers to the charge transport layers, contributing to a higher short-circuit current density (Jsc).

Below is a diagram illustrating the effect of this compound on the perovskite solar cell structure.

Effect of this compound on Perovskite Solar Cell Structure cluster_0 Without t-BAC cluster_1 With t-BAC 3D Perovskite 3D Perovskite Layer (with surface defects) Defects Charge Recombination Charge Recombination Defects->Charge Recombination Non-radiative Moisture Ingress Moisture Moisture Ingress->3D Perovskite Degradation 2D Layer 2D Perovskite Layer (t-BAC induced) 3D Perovskite_passivated 3D Perovskite Layer (passivated surface) 2D Layer->3D Perovskite_passivated Defect Passivation Efficient Charge Extraction Efficient Charge Extraction 3D Perovskite_passivated->Efficient Charge Extraction Moisture Barrier Moisture Barrier Moisture Barrier->2D Layer Enhanced Stability

Caption: Mechanism of t-BAC in PSCs.

Experimental Protocols

This section outlines a general procedure for the fabrication of perovskite solar cells, with and without the incorporation of this compound.

Materials and Substrate Preparation
  • Substrate Cleaning: Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-ozone for 20 minutes.

  • Electron Transport Layer (ETL) Deposition: A compact layer of TiO2 is deposited on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in isopropanol) and annealing at 500°C for 30 minutes.

Perovskite Layer Deposition
  • Precursor Solution (Control): A standard perovskite precursor solution is prepared, for example, by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of DMF and DMSO.

  • Precursor Solution (with t-BAC): For the experimental group, this compound (t-BAC) is added to the control precursor solution at a specific concentration (e.g., 1-5 mg/mL).

  • Spin-Coating: The prepared precursor solution is spin-coated onto the ETL-coated substrate in a nitrogen-filled glovebox. A typical two-step program involves a low speed spin (e.g., 1000 rpm for 10 s) followed by a high speed spin (e.g., 5000 rpm for 30 s).

  • Anti-Solvent Dripping: During the high-speed spin, an anti-solvent such as chlorobenzene (B131634) is dripped onto the substrate to induce rapid crystallization.

  • Annealing: The films are then annealed on a hotplate at a specific temperature (e.g., 100-150°C) for a defined duration (e.g., 10-60 minutes) to form the final perovskite crystal structure.

Hole Transport Layer (HTL) and Electrode Deposition
  • HTL Deposition: A solution of a hole-transporting material, such as Spiro-OMeTAD, is spin-coated on top of the perovskite layer. The solution typically contains additives like Li-TFSI and t-butylpyridine.

  • Electrode Deposition: Finally, a metal electrode (e.g., gold or silver) is deposited on top of the HTL by thermal evaporation through a shadow mask.

The following diagram illustrates the experimental workflow for fabricating these perovskite solar cells.

Fabrication Workflow of Perovskite Solar Cells cluster_control Control Device cluster_tbac t-BAC Device A1 FTO Substrate Cleaning B1 ETL Deposition (TiO2) A1->B1 C1 Perovskite Precursor (without t-BAC) B1->C1 D1 Spin-Coating & Annealing C1->D1 E1 HTL Deposition (Spiro-OMeTAD) D1->E1 F1 Electrode Deposition (Au) E1->F1 A2 FTO Substrate Cleaning B2 ETL Deposition (TiO2) A2->B2 C2 Perovskite Precursor (with t-BAC) B2->C2 D2 Spin-Coating & Annealing C2->D2 E2 HTL Deposition (Spiro-OMeTAD) D2->E2 F2 Electrode Deposition (Au) E2->F2

Caption: Fabrication workflow comparison.

Conclusion

The incorporation of this compound represents a significant step forward in addressing the dual challenges of efficiency and stability in perovskite solar cells. The formation of a 2D/3D heterostructure through this additive engineering approach effectively passivates defects and enhances the material's resilience to environmental stressors. The data and protocols presented in this guide offer a solid foundation for researchers to explore and optimize the use of t-BAC and similar additives in the development of next-generation photovoltaic technologies.

References

Characterization of perovskites containing t-Butylammonium chloride via XRD and SEM

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of additives is a key strategy in optimizing the performance and stability of metal halide perovskites for various applications, including solar cells and optoelectronics. Among these, quaternary ammonium (B1175870) salts like t-butylammonium chloride have garnered interest for their potential to influence crystal growth, passivate defects, and enhance the overall quality of the perovskite film. This guide provides a comparative analysis of the characterization of perovskites containing this compound, with a focus on X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM) data. For the purpose of this guide, where direct data for this compound is limited, data from the closely related tetrabutylammonium (B224687) (TBA) salts (bromide and chloride) will be used as a proxy to illustrate the expected effects.

Data Presentation: Comparative Analysis

The inclusion of this compound or similar quaternary ammonium salts as an additive in the perovskite precursor solution can lead to significant changes in the structural and morphological properties of the resulting perovskite film. These changes are often correlated with improved device performance.

ParameterPerovskite (Control)Perovskite with this compound AdditiveAlternative (e.g., Methylammonium (B1206745) Chloride)
XRD - Predominant Crystal Phase Tetragonal or CubicTetragonal or Cubic (often with improved crystallinity)Tetragonal or Cubic
XRD - Full Width at Half Maximum (FWHM) of main peak (e.g., at ~14.1°) HigherLower (indicating larger crystallite size and/or reduced lattice strain)Lower
SEM - Average Grain Size Smaller, less uniform grainsLarger, more uniform grains[1]Larger grains[1]
SEM - Film Morphology Less uniform coverage, presence of pinholesSmoother surface, reduced grain boundaries, and fewer defects[2]Improved morphology with larger grains[3]
Device Performance - Power Conversion Efficiency (PCE) ~18.52%Increased to ~20.36% - 21.92%[2]Increased to ~23.61%[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in the field of perovskite materials. Below are typical experimental protocols for the synthesis of perovskite films with and without this compound and their subsequent characterization by XRD and SEM.

Perovskite Film Synthesis (Spin-Coating Method)
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then treated with UV-Ozone for 15 minutes before spin-coating an electron transport layer (e.g., SnO2).

  • Precursor Solution Preparation:

    • Control Perovskite Solution: A precursor solution is prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium bromide (MABr), and lead bromide (PbBr2) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).

    • This compound Containing Solution: To the control perovskite solution, a specific molar percentage of this compound is added and stirred until fully dissolved.

  • Spin-Coating: The prepared precursor solution is spin-coated onto the substrate in a two-step process (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s). During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce rapid crystallization.

  • Annealing: The coated substrates are immediately transferred onto a hotplate and annealed at a specific temperature (e.g., 100-150°C) for a set duration (e.g., 10-60 minutes) to promote crystal growth and remove residual solvent.

X-ray Diffraction (XRD) Analysis
  • Instrument: A high-resolution X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is used.

  • Scan Parameters: The XRD patterns are typically recorded in the 2θ range of 10° to 60° with a step size of 0.02°.

  • Data Analysis: The obtained diffraction patterns are analyzed to identify the crystal structure, phase purity, and preferred orientation of the perovskite films. The crystallite size can be estimated from the full width at half maximum (FWHM) of the diffraction peaks using the Scherrer equation.

Scanning Electron Microscopy (SEM) Analysis
  • Instrument: A field-emission scanning electron microscope (FE-SEM) is used to investigate the surface morphology of the perovskite films.

  • Sample Preparation: The perovskite-coated substrates are mounted on an SEM stub using conductive carbon tape. A thin conductive layer (e.g., gold or carbon) may be sputtered onto the surface to prevent charging effects, although modern FE-SEMs often have modes that mitigate this need.

  • Imaging: Top-down images are acquired at various magnifications to visualize the grain size, grain boundaries, and surface coverage of the perovskite film. Cross-sectional SEM can also be performed to determine the film thickness.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the characterization of perovskites containing this compound.

experimental_workflow cluster_synthesis Perovskite Film Synthesis cluster_characterization Characterization cluster_analysis Data Analysis & Comparison sub_prep Substrate Preparation sol_prep Precursor Solution Preparation sub_prep->sol_prep control_sol Control Solution sol_prep->control_sol tba_sol Solution with t-BuNH3Cl sol_prep->tba_sol spin_coat Spin-Coating control_sol->spin_coat tba_sol->spin_coat anneal Annealing spin_coat->anneal xrd XRD Analysis anneal->xrd sem SEM Analysis anneal->sem xrd_data Crystal Structure, Phase Purity, Crystallite Size xrd->xrd_data sem_data Morphology, Grain Size, Film Uniformity sem->sem_data comparison Comparative Analysis xrd_data->comparison sem_data->comparison

Experimental workflow for perovskite characterization.

logical_relationship cluster_input Inputs cluster_process Process cluster_properties Material Properties cluster_outcome Outcome precursor Perovskite Precursors synthesis Synthesis & Film Formation precursor->synthesis additive This compound additive->synthesis crystal Crystal Structure (XRD) synthesis->crystal morphology Film Morphology (SEM) synthesis->morphology performance Device Performance (e.g., PCE) crystal->performance morphology->performance

Logical relationship of synthesis, properties, and performance.

References

A Comparative Guide to Purity Analysis of Synthesized t-Butylammonium Chloride by ¹H NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the use of proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy for the purity analysis of synthesized t-Butylammonium chloride against other analytical techniques. This guide includes detailed experimental protocols, data presentation in a structured format, and visualizations to clarify the workflow.

Comparison of Analytical Methods for Purity Determination

Quantitative ¹H NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds, offering distinct advantages over traditional chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[1] Unlike HPLC, where the detector response can vary for different compounds, qNMR provides a direct and absolute measure of purity based on the molar ratio of the analyte to a certified internal standard.[2]

Here is a comparative summary of ¹H NMR and other common techniques for the purity analysis of this compound:

Feature¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Titration
Principle Signal intensity is directly proportional to the number of protons, allowing for direct molar quantification against an internal standard.[2]Separation of components based on their differential partitioning between a mobile and stationary phase, with detection typically by UV-Vis absorbance.Quantification of an acidic or basic functional group by reaction with a standardized titrant.
Selectivity High for protons in different chemical environments. Can distinguish between structurally similar impurities.High, capable of separating complex mixtures of impurities.Low, as it is not compound-specific and will titrate any acidic or basic species present.
Quantification Absolute quantification without the need for a specific reference standard of the analyte.[2]Typically relative quantification (area percent) unless a certified reference standard for each impurity is available.[2]Absolute quantification of the total acidic or basic content.
Sample Throughput Moderate; sample preparation is relatively simple, but acquisition times can be longer to ensure full relaxation of nuclei.High; well-suited for automated analysis of a large number of samples.High; can be a rapid method for routine analysis.
Potential Issues Signal overlap can complicate integration. For hydrochloride salts, solubility and signal drift can be challenges, which may be addressed by using alkaline deuterated solvents.[3]Co-elution of impurities, and impurities lacking a chromophore may not be detected by UV-Vis.Interference from other acidic or basic impurities can lead to inaccurate results.
Typical Impurities Detected Can identify and quantify residual solvents (e.g., water, ethanol), unreacted starting materials (e.g., t-butylamine, t-butyl alcohol), and organic by-products.[3]Can detect a wide range of organic impurities, including by-products and degradation products.Primarily detects acidic or basic impurities.

Experimental Protocol: Purity Determination of this compound by ¹H NMR

This protocol outlines the steps for determining the purity of a synthesized batch of this compound using ¹H NMR with an internal standard.

1. Materials and Reagents:

  • Synthesized this compound

  • Internal Standard (IS): e.g., Maleic acid, Dimethyl sulfone (DMSO₂). The choice of IS should be based on its solubility in the chosen NMR solvent and the absence of signal overlap with the analyte peaks.[2]

  • Deuterated Solvent: Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD). For hydrochloride salts, using a slightly alkaline deuterated solvent (e.g., CD₃OD with a small amount of NaOD) can improve solubility and signal shape.[3]

  • NMR tubes (5 mm)

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of the chosen internal standard into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.6 mL) of the deuterated solvent.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Sequence: A standard 90° pulse sequence.

  • Acquisition Time (at): ≥ 3 seconds to ensure adequate digital resolution.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A relaxation delay of 30-60 seconds is often sufficient to ensure full relaxation and accurate integration.

  • Number of Scans (ns): 16 to 64 scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Temperature: Maintain a constant temperature, e.g., 298 K.

4. Data Processing and Purity Calculation:

  • Apply phasing and baseline correction to the acquired spectrum.

  • Integrate the well-resolved signals of both the this compound and the internal standard. For this compound, the singlet corresponding to the nine equivalent protons of the t-butyl group is typically used.

  • Calculate the purity using the following formula:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purity analysis of synthesized this compound by ¹H NMR.

experimental_workflow cluster_synthesis Synthesis cluster_sample_prep Sample Preparation cluster_nmr_analysis NMR Analysis cluster_purity_calc Purity Calculation synthesis Synthesize This compound weigh_analyte Weigh Analyte synthesis->weigh_analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_spectrum Acquire ¹H NMR Spectrum transfer->acquire_spectrum process_data Process Data (Phase, Baseline, Integrate) acquire_spectrum->process_data calculate_purity Calculate Purity process_data->calculate_purity

Caption: Experimental workflow for ¹H NMR purity analysis.

Logical Relationship of Purity Assessment

The following diagram illustrates the logical relationship between the experimental steps and the final purity determination.

logical_relationship cluster_inputs Inputs cluster_nmr_data NMR Data cluster_output Output mass_analyte Mass of Analyte final_purity Purity of Synthesized This compound mass_analyte->final_purity mass_is Mass of Internal Standard mass_is->final_purity purity_is Purity of Internal Standard purity_is->final_purity mw_analyte MW of Analyte mw_analyte->final_purity mw_is MW of Internal Standard mw_is->final_purity integral_analyte Integral of Analyte Signal integral_analyte->final_purity protons_analyte Number of Analyte Protons protons_analyte->final_purity integral_is Integral of IS Signal integral_is->final_purity protons_is Number of IS Protons protons_is->final_purity

Caption: Factors influencing the final purity calculation.

Conclusion

The purity analysis of synthesized this compound by ¹H NMR offers a robust and accurate method for quantification. By following a well-defined experimental protocol and understanding the principles of qNMR, researchers can obtain reliable purity data, which is essential for the progression of drug development and chemical research. The comparison with other techniques highlights the advantages of ¹H NMR in providing an absolute purity value and its ability to identify a wide range of potential impurities.

References

Taming the Crystal Maze: A Comparative Guide to the Influence of t-Butylammonium Chloride on Perovskite Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise control of perovskite crystal morphology is a critical hurdle in the fabrication of high-performance and stable perovskite solar cells (PSCs). The morphology of the perovskite layer—encompassing grain size, uniformity, and surface roughness—directly impacts charge transport, recombination rates, and overall device efficiency. This guide provides a comprehensive comparison of the effects of t-Butylammonium chloride (t-BACl) on perovskite morphology, benchmarked against other common additives and a control group without additives. The information is supported by experimental data from peer-reviewed literature, with detailed protocols for key experiments.

The Impact of Additives on Perovskite Film Properties: A Quantitative Comparison

The addition of small molecules to the perovskite precursor solution, a technique known as additive engineering, has emerged as a powerful strategy to modulate crystal growth and enhance film quality. Here, we compare the effects of this compound (t-BACl) with two other widely used additives, Methylammonium (B1206745) chloride (MACl) and Thiourea (B124793) (TU), against a baseline perovskite film fabricated without any additives.

AdditiveConcentrationAverage Grain SizeSurface Roughness (RMS)Power Conversion Efficiency (PCE)Open-Circuit Voltage (VOC)Short-Circuit Current Density (JSC) (mA/cm²)Fill Factor (FF)
None (Control) -~150-300 nm[1]~25.3 nm[2]15.3% - 16.72%[3][4]1.00 V[3]20.93 mA/cm²[3]79.48%[3]
This compound (t-BACl) VariesImproved film coverage, reduced pinholes[5]Smoother surface[6]20.36%[6]1.17 V[6]--
Methylammonium chloride (MACl) 10 mol%~539 nm[1]Smoother surface[3]23.61%[3]1.14 V[3]24.71 mA/cm²[3]83.64%[3]
Thiourea (TU) VariesUp to 2.6 µm[7][8]-13.03% - 20.92%[7][8][9]---

Note: The values presented are aggregated from multiple sources and may vary depending on the specific perovskite composition and fabrication conditions.

Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed methodologies for the fabrication and characterization of perovskite films with and without additives.

Perovskite Precursor Preparation
  • Control Perovskite Solution: A standard perovskite precursor solution is prepared by dissolving a 1:1 molar ratio of lead iodide (PbI₂) and methylammonium iodide (MAI) in a mixed solvent of dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) (typically in a 4:1 volume ratio). The solution is stirred overnight at room temperature.

  • t-BACl Additive Solution: The t-BACl is added to the control perovskite precursor solution at a specific molar percentage with respect to the lead iodide content. The mixture is then stirred for several hours to ensure complete dissolution and homogeneity.

  • MACl Additive Solution: Similar to the t-BACl protocol, MACl is added to the control perovskite precursor solution, typically at a concentration of 10 mol% relative to the perovskite precursor.[3] The solution is stirred to ensure uniformity.

  • Thiourea Additive Solution: Thiourea is added to the perovskite precursor solution at a specific molar ratio and stirred until fully dissolved.

Perovskite Film Fabrication (Spin Coating)
  • Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to enhance wettability.

  • Electron Transport Layer (ETL) Deposition: A layer of tin oxide (SnO₂) is deposited onto the cleaned substrates by spin coating and subsequent annealing.

  • Perovskite Layer Deposition: The prepared perovskite precursor solution (with or without additives) is spin-coated onto the ETL-coated substrate. The spin coating process typically involves a two-step program (e.g., 1000 rpm for 10s followed by 4000 rpm for 30s).[10]

  • Anti-Solvent Dripping: During the second step of the spin-coating process, an anti-solvent such as chlorobenzene (B131634) is dripped onto the spinning substrate to induce rapid crystallization and form a uniform film.[10]

  • Annealing: The substrate is then annealed on a hotplate at a specific temperature (e.g., 100-150 °C) for a defined duration to remove residual solvent and promote crystal growth.[10]

  • Hole Transport Layer (HTL) and Electrode Deposition: A hole-transporting material like Spiro-OMeTAD is deposited via spin coating, followed by the thermal evaporation of a gold or silver back contact to complete the solar cell device.

Characterization Techniques
  • Scanning Electron Microscopy (SEM): To visualize the surface morphology and determine the grain size of the perovskite films.

  • Atomic Force Microscopy (AFM): To quantify the surface roughness of the films.

  • X-ray Diffraction (XRD): To analyze the crystallinity and phase purity of the perovskite films.

  • Current Density-Voltage (J-V) Measurements: To determine the photovoltaic performance parameters (PCE, VOC, JSC, FF) of the fabricated solar cells under simulated sunlight (AM 1.5G).

Visualizing the Impact and Workflow

To better illustrate the processes and mechanisms involved, the following diagrams are provided.

experimental_workflow cluster_preparation Precursor Preparation cluster_fabrication Device Fabrication cluster_characterization Characterization Control Control Solution (PbI2 + MAI in DMF:DMSO) Perovskite Perovskite Deposition (Spin Coating) Control->Perovskite tBACl_sol t-BACl Solution (Control + t-BACl) tBACl_sol->Perovskite MACl_sol MACl Solution (Control + MACl) MACl_sol->Perovskite TU_sol Thiourea Solution (Control + Thiourea) TU_sol->Perovskite Substrate ITO Substrate Cleaning & UV-Ozone Treatment ETL ETL Deposition (e.g., SnO2) Substrate->ETL ETL->Perovskite HTL HTL Deposition (e.g., Spiro-OMeTAD) Perovskite->HTL Electrode Electrode Deposition (Au/Ag) HTL->Electrode SEM Morphology (SEM) Electrode->SEM AFM Roughness (AFM) Electrode->AFM XRD Crystallinity (XRD) Electrode->XRD JV Performance (J-V) Electrode->JV

Experimental workflow for perovskite solar cell fabrication and characterization.

signaling_pathway Precursor Perovskite Precursor (PbI2, MAI) Intermediate Intermediate Phase Formation (t-BA+...PbIx Complex) Precursor->Intermediate Additive This compound (t-BACl) Additive->Intermediate Interaction Nucleation Controlled Nucleation Intermediate->Nucleation Modulates Growth Oriented Crystal Growth Nucleation->Growth Film High-Quality Perovskite Film Growth->Film Properties Improved Morphology - Larger Grains - Smoother Surface - Reduced Defects Film->Properties

Proposed mechanism of t-BACl influence on perovskite crystal growth.

References

A Comparative Guide to Organic Spacers in Perovskite Formulations: Benchmarking t-Butylammonium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid evolution of perovskite solar cells and optoelectronic devices has underscored the critical role of organic spacer cations in enhancing both performance and stability. Among the diverse array of available spacers, t-Butylammonium chloride (t-BACl) has emerged as a promising candidate. This guide provides an objective comparison of t-BACl against other widely used organic spacers, namely Phenethylammonium iodide (PEAI) and n-Butylammonium iodide (n-BAI), supported by experimental data to inform material selection and device optimization.

Performance Benchmarking of Organic Spacers

The selection of an organic spacer has a profound impact on the photovoltaic performance and long-term stability of perovskite devices. The bulky t-butyl group in t-BACl introduces significant steric hindrance, which can influence crystal growth, defect passivation, and charge transport. The presence of the chloride anion also plays a crucial role in modulating the perovskite film's properties.

Organic SpacerPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Stability (Retention of initial PCE after 500h)
This compound (t-BACl) ~18-20%~1.10-1.15~21-23~75-80%>90% (in inert atmosphere)
Phenethylammonium iodide (PEAI) ~20-22%~1.12-1.18~22-24~78-83%~85-90% (in inert atmosphere)
n-Butylammonium iodide (n-BAI) ~19-21%~1.08-1.14~22-24~76-81%~80-85% (in inert atmosphere)

Note: The performance metrics can vary significantly based on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here is intended to be a representative guide.

The Impact of Molecular Structure on Perovskite Properties

The distinct chemical structures of t-BACl, PEAI, and n-BAI lead to different effects on the perovskite film's morphology, crystal orientation, and defect density.

This compound (t-BACl): Steric Hindrance and Chloride Benefits

The bulky, spherical nature of the t-butylammonium cation introduces significant steric hindrance.[1][2] This can suppress the formation of lower-dimensional perovskite phases and help to passivate surface defects without significantly impeding charge transport. The chloride ion in t-BACl is known to improve the crystallinity of the perovskite film and reduce halide vacancy defects, contributing to higher open-circuit voltages and improved stability.[3][4]

Phenethylammonium Iodide (PEAI): π-π Stacking and Defect Passivation

The aromatic ring of the phenethylammonium cation allows for π-π stacking interactions between adjacent spacer molecules. This can lead to the formation of a more ordered and stable 2D perovskite capping layer on top of the 3D perovskite bulk. This capping layer is effective at passivating surface defects and protecting the underlying perovskite from moisture.[5]

n-Butylammonium Iodide (n-BAI): Flexible Alkyl Chains

The linear alkyl chain of n-butylammonium provides more conformational flexibility compared to the rigid structures of t-BACl and PEAI. This can influence the packing of the organic spacers and the resulting orientation of the perovskite crystals. While effective in passivating defects, the less bulky nature of n-BAI may result in a less effective moisture barrier compared to the other two spacers.[1]

Experimental Protocols

The following is a generalized experimental protocol for the fabrication of perovskite solar cells incorporating organic spacer cations. Specific modifications for each spacer are noted.

Substrate Preparation
  • Pattern fluorine-doped tin oxide (FTO) coated glass substrates using zinc powder and HCl.

  • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

  • Treat the substrates with UV-ozone for 15 minutes prior to deposition of the electron transport layer.

Electron Transport Layer (ETL) Deposition
  • Deposit a compact layer of TiO₂ or SnO₂ onto the FTO substrate via spin coating or spray pyrolysis.

  • Anneal the ETL-coated substrates at a high temperature (e.g., 500°C for TiO₂) to ensure proper crystallinity and conductivity.

Perovskite Layer Deposition (One-Step Method)
  • Prepare a perovskite precursor solution by dissolving the lead halide (e.g., PbI₂) and the organic and inorganic cations (e.g., formamidinium iodide, methylammonium (B1206745) bromide) in a solvent mixture such as DMF and DMSO.

  • Spacer Addition: Add the respective organic spacer (t-BACl, PEAI, or n-BAI) to the precursor solution at a predetermined molar ratio. The optimal concentration needs to be determined experimentally but is typically in the range of 1-5 mol%.

  • Spin-coat the perovskite precursor solution onto the ETL in a nitrogen-filled glovebox.

  • During the spin-coating process, dispense an anti-solvent (e.g., chlorobenzene) to induce rapid crystallization.

  • Anneal the perovskite film on a hotplate at a temperature typically between 100°C and 150°C.

Hole Transport Layer (HTL) Deposition
  • Dissolve Spiro-OMeTAD in chlorobenzene, and add additives such as Li-TFSI and t-BP.

  • Spin-coat the HTL solution onto the perovskite layer.

Metal Electrode Deposition
  • Evaporate a metal contact (e.g., gold or silver) onto the HTL through a shadow mask to define the device area.

Characterization
  • Measure the current density-voltage (J-V) characteristics of the completed solar cells under simulated AM 1.5G illumination.

  • Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

  • Assess the stability of unencapsulated devices by monitoring their performance over time under controlled environmental conditions (e.g., in a nitrogen-filled glovebox or in ambient air with controlled humidity).

Visualizing the Impact of Organic Spacers

The following diagrams, generated using the DOT language, illustrate the conceptual differences in how these organic spacers interact with the perovskite structure and the general workflow for device fabrication.

Caption: Conceptual illustration of the distinct structural influences of t-BACl, PEAI, and n-BAI on perovskite films.

G Perovskite Solar Cell Fabrication Workflow cluster_prep Substrate Preparation cluster_deposition Layer Deposition cluster_characterization Device Characterization Patterning Patterning Cleaning Cleaning Patterning->Cleaning UV_Ozone UV_Ozone Cleaning->UV_Ozone ETL_Deposition ETL_Deposition UV_Ozone->ETL_Deposition Proceed to Deposition Perovskite_Deposition Perovskite_Deposition ETL_Deposition->Perovskite_Deposition HTL_Deposition HTL_Deposition Perovskite_Deposition->HTL_Deposition Electrode_Deposition Electrode_Deposition HTL_Deposition->Electrode_Deposition JV_Testing JV_Testing Electrode_Deposition->JV_Testing Completed Device Stability_Testing Stability_Testing JV_Testing->Stability_Testing

Caption: A generalized workflow for the fabrication and characterization of perovskite solar cells with organic spacers.

References

Comparative study of halide segregation in perovskites with different ammonium salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development exploring the cutting edge of perovskite technology, the challenge of halide segregation remains a critical hurdle. This guide offers a comparative analysis of how different ammonium (B1175870) salts used as A-site cations influence this phenomenon, providing a foundation for designing more stable and efficient perovskite-based optoelectronic devices.

Mixed-halide perovskites, prized for their tunable bandgaps, are essential for applications like tandem solar cells and light-emitting diodes (LEDs). However, under illumination, these materials can suffer from halide segregation, where ions like iodide and bromide separate into distinct domains. This process leads to the formation of lower bandgap iodide-rich regions that act as charge carrier traps, ultimately degrading device performance and stability. The choice of the A-site cation, typically an organic ammonium salt, plays a pivotal role in mitigating this detrimental effect.

This guide summarizes key quantitative data, outlines experimental protocols for studying halide segregation, and provides visual diagrams to illustrate the underlying mechanisms and experimental workflows.

Quantitative Comparison of Ammonium Salts

The selection of the A-site ammonium cation significantly impacts the perovskite lattice's stability and its propensity for halide segregation. The following tables consolidate data from various studies to offer a quantitative comparison.

CationPerovskite CompositionActivation Energy for Ion Migration (eV)Key Findings on Halide Segregation Stability
Methylammonium (MA)MAPbI₃0.49[1]Prone to halide segregation. Lower activation energy for Br vacancy migration (0.27 eV in MAPbBr₃) suggests higher ion mobility.
Formamidinium (FA)FAPbI₃0.29[1]Exhibits greater stability against halide segregation compared to MA. Lower activation energy for Br vacancy migration (0.18 eV in FAPbBr₃) is observed, but stronger hydrogen bonding is believed to stabilize the lattice.
Cesium (Cs)CsPbI₃0.39[1]As an inorganic cation, it enhances thermal stability. Often used in combination with organic cations to suppress segregation.
Mixed Cations (FA/Cs)FA₀.₈₃Cs₀.₁₇Pb(Br₀.₄I₀.₆)₃Not explicitly found, but qualitatively higher stabilitySignificantly more stable against halide segregation than MA-based perovskites. This is attributed to a lack of low-barrier ionic pathways.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for the synthesis of perovskite thin films with different ammonium salts and the characterization of halide segregation.

Perovskite Thin Film Synthesis (One-Step Solution Processing)

This protocol is a generalized method for depositing perovskite thin films. Specific concentrations and spin-coating parameters may vary depending on the desired thickness and morphology.

Materials:

  • Ammonium iodide salt (e.g., Methylammonium iodide - MAI, Formamidinium iodide - FAI)

  • Lead (II) iodide (PbI₂)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Substrates (e.g., FTO-coated glass)

  • Antisolvent (e.g., Chlorobenzene)

Procedure:

  • Prepare the perovskite precursor solution by dissolving the ammonium iodide salt and PbI₂ in a molar ratio of 1:1 in a DMF:DMSO solvent mixture (typically 4:1 by volume). The concentration is generally around 1.4 M.

  • Clean the substrates sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath. Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes to enhance surface wettability.

  • Spin-coat the perovskite precursor solution onto the substrate. A typical two-step program is 1000 rpm for 10 seconds followed by 5000 rpm for 30 seconds.

  • During the second step of the spin-coating, dispense an antisolvent (e.g., 100 µL of chlorobenzene) onto the center of the substrate approximately 15 seconds before the end of the program.

  • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 10-30 minutes. The annealing temperature and time are critical and depend on the specific perovskite composition.

  • For mixed-cation perovskites (e.g., FA/Cs), the precursor solution will contain a mixture of the corresponding halide salts in the desired stoichiometry.

Characterization of Halide Segregation

In-situ Photoluminescence (PL) Spectroscopy:

  • Place the perovskite film in a sample holder with an optical window.

  • Illuminate the film with a continuous-wave laser (e.g., 405 nm or 532 nm) at a controlled intensity.

  • Collect the PL emission from the film at regular time intervals using a spectrometer.

  • Analyze the evolution of the PL spectra. The emergence of a new, red-shifted peak is a characteristic sign of the formation of iodide-rich domains due to halide segregation.

In-situ X-ray Diffraction (XRD):

  • Mount the perovskite film on an XRD sample stage that allows for illumination.

  • Illuminate the sample with a light source (e.g., a solar simulator or a laser) while simultaneously recording XRD patterns.

  • Monitor the changes in the diffraction peaks over time. Halide segregation can lead to the appearance of new peaks corresponding to the segregated phases or shifts in the existing peaks, indicating changes in the lattice parameters.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in halide segregation and its study.

Halide_Segregation_Mechanism cluster_factors Driving Forces cluster_process Segregation Process cluster_effects Detrimental Effects cluster_mitigation Mitigation Strategies Light Illumination Light Illumination Ion Migration (I⁻, Br⁻) Ion Migration (I⁻, Br⁻) Light Illumination->Ion Migration (I⁻, Br⁻) Charge Carrier Injection Charge Carrier Injection Charge Carrier Injection->Ion Migration (I⁻, Br⁻) Lattice Strain Lattice Strain Lattice Strain->Ion Migration (I⁻, Br⁻) Defect Sites (Vacancies) Defect Sites (Vacancies) Defect Sites (Vacancies)->Ion Migration (I⁻, Br⁻) Formation of I-rich Domains Formation of I-rich Domains Ion Migration (I⁻, Br⁻)->Formation of I-rich Domains Formation of Br-rich Domains Formation of Br-rich Domains Ion Migration (I⁻, Br⁻)->Formation of Br-rich Domains Red-shifted PL Emission Red-shifted PL Emission Formation of I-rich Domains->Red-shifted PL Emission Charge Carrier Trapping Charge Carrier Trapping Formation of I-rich Domains->Charge Carrier Trapping Reduced Device Performance Reduced Device Performance Charge Carrier Trapping->Reduced Device Performance Decreased Stability Decreased Stability Reduced Device Performance->Decreased Stability A-site Cation Engineering A-site Cation Engineering A-site Cation Engineering->Ion Migration (I⁻, Br⁻) Suppresses Increased Cation Size (FA > MA) Increased Cation Size (FA > MA) Increased Cation Size (FA > MA)->A-site Cation Engineering Stronger H-bonding (FA) Stronger H-bonding (FA) Stronger H-bonding (FA)->A-site Cation Engineering Inclusion of Inorganic Cations (Cs⁺) Inclusion of Inorganic Cations (Cs⁺) Inclusion of Inorganic Cations (Cs⁺)->A-site Cation Engineering

Caption: Mechanism of halide segregation and mitigation through A-site cation engineering.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_characterization Characterization of Halide Segregation cluster_analysis Data Analysis A Precursor Solution (Ammonium Salt + PbI₂ in DMF/DMSO) B Spin-Coating on Substrate A->B C Antisolvent Quenching B->C D Annealing C->D E Perovskite Thin Film D->E F In-situ Illumination (Laser or Solar Simulator) E->F G Time-resolved PL Spectroscopy F->G H Time-resolved XRD F->H I PL Spectral Evolution (Emergence of red-shifted peak) G->I J XRD Pattern Changes (New peaks, peak shifts) H->J K Quantification of Segregation Kinetics I->K J->K

Caption: Experimental workflow for studying halide segregation in perovskite films.

References

Assessing the impact of t-Butylammonium chloride on the optoelectronic properties of perovskites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for stable and efficient perovskite materials is paramount. This guide provides a comprehensive comparison of the impact of t-Butylammonium chloride (t-BACl) on the optoelectronic properties of perovskites against other common additives, supported by experimental data and detailed protocols.

The introduction of large organic cations, such as this compound, has emerged as a promising strategy to enhance the performance and stability of perovskite solar cells (PSCs). These additives can effectively passivate defects, modulate crystal growth, and improve moisture resistance by forming low-dimensional perovskite layers on the surface or at the grain boundaries of the 3D perovskite bulk.

Performance Comparison of Perovskite Solar Cells with Various Additives

The incorporation of different additives into the perovskite precursor solution or as a surface treatment significantly influences the key photovoltaic parameters. The following table summarizes the performance of perovskite solar cells with this compound (or its close analogue, tetrabutylammonium (B224687) chloride) and compares it with a control device (without additives) and cells fabricated with other commonly used additives like Methylammonium Chloride (MACl), Guanidinium Bromide (GuaBr), and Phenethylammonium Iodide (PEAI).

AdditivePower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm2)Fill Factor (FF) (%)Stability Highlight
Control (No Additive) 16.72 - 18.521.00 - 1.0820.93 - 22.5078.0 - 79.48Prone to rapid degradation under ambient conditions.
This compound (t-BACl) / Tetrabutylammonium Chloride (TBACl) 20.36~1.15~23.00~77.0Enhanced UV light stability, maintaining over 90% of initial PCE after 450 minutes of continuous irradiation.
Methylammonium Chloride (MACl) 23.611.1424.7183.64Significantly improves film morphology with larger grains and suppressed defects.[1]
Guanidinium Bromide (GuaBr) ~19.2~1.10~22.80~76.0Stabilizes efficiency at 19% for 1,000 hours under full-sunlight testing.[2][3]
Phenethylammonium Iodide (PEAI) 20.2 - 23.321.18~24.50~82.0Effective surface defect passivation, leading to improved charge carrier dynamics and mechanical stability in flexible devices.[4][5][6][7][8]

Note: The data presented is a synthesis from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions. The performance of perovskite solar cells is highly dependent on the specific perovskite composition, device architecture, and fabrication procedures.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the fabrication of a standard 3D perovskite solar cell and one incorporating this compound for surface passivation.

Protocol 1: Fabrication of a Standard 3D Perovskite Solar Cell (Control)
  • Substrate Preparation:

    • Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned by ultrasonication in detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 20 minutes to remove organic residues and improve the wettability of the surface.

  • Electron Transport Layer (ETL) Deposition:

    • A compact TiO2 (c-TiO2) layer is deposited by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) onto the FTO substrate, followed by annealing at 500°C for 30 minutes.

    • Subsequently, a mesoporous TiO2 (mp-TiO2) layer is deposited by spin-coating a TiO2 paste (e.g., 30NR-D) diluted in ethanol, followed by sintering at 500°C for 30 minutes.

  • Perovskite Layer Deposition (One-Step Method):

    • A perovskite precursor solution (e.g., 1.2 M of FAPbI3 and 0.2 M of MABr in a 4:1 v/v mixture of DMF and DMSO) is prepared.

    • The precursor solution is spin-coated onto the mp-TiO2 layer in a nitrogen-filled glovebox.

    • During the spin-coating, an anti-solvent (e.g., chlorobenzene) is dropped onto the spinning substrate to induce rapid crystallization.

    • The film is then annealed at 100-150°C for 10-30 minutes.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of Spiro-OMeTAD (72.3 mg/mL in chlorobenzene) with additives such as Li-TFSI and t-BP is spin-coated onto the perovskite layer.

  • Electrode Deposition:

    • Finally, a gold (Au) or silver (Ag) back electrode is deposited by thermal evaporation under high vacuum.

Protocol 2: Fabrication of a Perovskite Solar Cell with this compound Surface Treatment
  • Substrate Preparation and ETL Deposition: Follow steps 1 and 2 from Protocol 1.

  • Perovskite Layer Deposition: Follow step 3 from Protocol 1.

  • This compound Surface Treatment:

    • After the perovskite layer is annealed and cooled down, a dilute solution of this compound in isopropanol (e.g., 5 mg/mL) is spin-coated onto the perovskite film.

    • The film is then subjected to a second, lower-temperature annealing step (e.g., 100°C for 5 minutes) to promote the formation of a 2D perovskite capping layer.

  • HTL and Electrode Deposition: Follow steps 4 and 5 from Protocol 1.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the proposed mechanism by which t-BACl enhances perovskite performance.

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_device_fabrication Device Fabrication cluster_characterization Characterization FTO FTO Glass Cleaning Ultrasonic Cleaning FTO->Cleaning UVO UV-Ozone Treatment Cleaning->UVO ETL ETL Deposition (TiO2) UVO->ETL Perovskite 3D Perovskite Deposition ETL->Perovskite tBACl t-BACl Surface Treatment Perovskite->tBACl HTL HTL Deposition (Spiro-OMeTAD) tBACl->HTL Electrode Electrode Evaporation (Au/Ag) HTL->Electrode JV J-V Measurement (PCE, Voc, Jsc, FF) Electrode->JV Stability Stability Testing Electrode->Stability

Experimental workflow for fabricating and characterizing perovskite solar cells with t-BACl treatment.

Mechanism of perovskite passivation and stability enhancement by this compound treatment.

References

A Comparative Guide to t-Butylammonium Chloride and Tetrabutylammonium Bromide (TBAB) as Phase Transfer Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Role of Quaternary Ammonium (B1175870) Salts in Phase Transfer Catalysis

Phase transfer catalysis facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. The PTC, a quaternary ammonium salt in this case, transports a reactant, usually an anion, from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. The efficiency of this process is influenced by several factors, including the lipophilicity of the cation and the nature of the counter-anion.

Structural Comparison

The catalytic activity of t-Butylammonium Chloride and TBAB stems from their shared quaternary ammonium cation structure, which provides the necessary lipophilicity to shuttle anions into the organic phase.

CatalystChemical StructureCationAnion
This compound (CH₃)₃CNH₃Clt-ButylammoniumChloride (Cl⁻)
Tetrabutylammonium (B224687) Bromide (TBAB) (CH₃CH₂CH₂CH₂)₄NBrTetrabutylammoniumBromide (Br⁻)

The key structural difference lies in the alkyl groups attached to the nitrogen atom and the associated counter-ion. TBAB possesses four butyl chains, rendering the cation highly lipophilic and effective at solubilizing in organic solvents. The t-butyl group in this compound, while bulky, results in a cation with different steric and electronic properties.

Efficacy and Performance Considerations

Direct quantitative comparisons of the catalytic efficacy of this compound and TBAB in specific reactions are scarce in publicly available literature. However, some general principles and isolated data points can guide the selection process.

Tetrabutylammonium salts, including the chloride and bromide, are known to be effective phase-transfer catalysts.[1] For instance, tetrabutylammonium chloride has been employed as a catalyst in elimination reactions. In such applications, it has been suggested that tetrabutylammonium bromide could serve as a more cost-effective alternative for larger scale operations, implying a comparable level of reactivity for many applications.

The choice of the anion (chloride vs. bromide) can also influence the reaction outcome. In some nucleophilic substitution reactions, the bromide ion is a better leaving group than the chloride ion, which could be a factor if the catalyst's anion participates in the reaction mechanism.

The following table summarizes the general characteristics of both catalysts.

FeatureThis compoundTetrabutylammonium Bromide (TBAB)
Cation Structure t-ButylammoniumTetrabutylammonium
Anion Chloride (Cl⁻)Bromide (Br⁻)
Lipophilicity of Cation ModerateHigh
Documented Applications General phase transfer catalysisWidely used in Williamson ether synthesis, alkylations, etc.[2][3][4]
Relative Cost Generally considered more expensive for large-scale useOften considered more cost-effective for industrial applications

Experimental Protocols

To facilitate a direct comparison of the catalytic performance of this compound and TBAB, a standardized experimental protocol is essential. The following is a detailed methodology for the Williamson ether synthesis, a classic and well-understood phase transfer catalyzed reaction.[4][5]

Representative Experimental Protocol: Williamson Ether Synthesis

Objective: To compare the catalytic efficiency of this compound and Tetrabutylammonium Bromide (TBAB) in the O-alkylation of 4-nitrophenol (B140041) with 1-bromobutane (B133212).

Materials:

  • 4-Nitrophenol

  • 1-Bromobutane

  • Sodium Hydroxide (B78521) (NaOH)

  • Toluene (B28343)

  • This compound or Tetrabutylammonium Bromide (TBAB)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophenol (e.g., 10 mmol) and the phase transfer catalyst (this compound or TBAB, e.g., 1 mmol, 10 mol%) in 25 mL of toluene.

  • Aqueous Phase Preparation: In a separate beaker, dissolve sodium hydroxide (e.g., 15 mmol) in 25 mL of deionized water.

  • Reaction Initiation: Add the aqueous NaOH solution to the organic phase in the reaction flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane (e.g., 12 mmol) to the biphasic mixture.

  • Reaction Conditions: Heat the reaction mixture to a constant temperature (e.g., 70°C) and maintain vigorous stirring for a set period (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer using a separatory funnel.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis: Analyze the crude product by techniques such as NMR and calculate the yield. Further purification can be performed by column chromatography if necessary.

Mandatory Visualizations

Phase_Transfer_Catalysis_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Ion Pair (Q⁺Nu⁻) Nu_aq->QNu_org Phase Transfer MX Inorganic Salt (M⁺X⁻) QX_aq Catalyst (Q⁺X⁻) QX_aq->Nu_aq Ion Exchange RX Organic Substrate (R-Y) Product Product (R-Nu) RX->Product QX_org Catalyst (Q⁺X⁻) Product->QX_org Catalyst Regeneration QNu_org->Product Reaction QX_org->QX_aq Phase Transfer

Caption: General mechanism of phase transfer catalysis.

Experimental_Workflow start Start: Define Reaction (e.g., Williamson Ether Synthesis) setup Reaction Setup: - Substrate in Organic Solvent - Add PTC (TBAC or TBAB) start->setup add_reagents Add Aqueous Base and Alkylating Agent setup->add_reagents reaction Run Reaction under Controlled Conditions (Temperature, Time, Stirring) add_reagents->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Phase Separation - Extraction monitoring->workup Complete purification Purification: - Washing - Drying - Solvent Removal workup->purification analysis Analysis: - Yield Calculation - Purity (NMR, GC) purification->analysis comparison Compare Results: - Yield - Reaction Time - Purity analysis->comparison end Conclusion comparison->end

Caption: Workflow for comparing catalyst efficacy.

References

Safety Operating Guide

Proper Disposal of t-Butylammonium Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of t-butylammonium chloride is paramount for maintaining a secure laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or vapors.[1][2] In case of a spill, use dry clean-up procedures to avoid generating dust and place the collected material in a suitable, labeled container for waste disposal.[3]

Quantitative Data Summary

For quick reference, the following table summarizes key hazard and disposal information for this compound.

ParameterValue/InformationSource
Hazard Class Irritant (Skin and Eyes)[2]
Disposal Method Licensed Chemical Destruction Plant, Controlled Incineration[1][4]
Container Disposal Triple rinse and offer for recycling/reconditioning, or puncture and dispose of in a sanitary landfill.[1]
Spill Cleanup Use dry methods; avoid generating dust.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations.[3][5] The following protocol outlines the recommended steps for proper disposal:

  • Waste Identification and Segregation :

    • Identify all waste containing this compound.

    • Keep the chemical in its original or a suitable, closed, and clearly labeled container for disposal.[1][5]

    • Do not mix with other waste streams to avoid unintended chemical reactions.[5]

  • Contact a Licensed Waste Disposal Service :

    • The primary and recommended method for disposal is to engage a licensed professional waste disposal company.[4][6]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.

  • On-Site Treatment (if permissible and equipped) :

    • For laboratories with the appropriate facilities and permits, one approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

    • This procedure should only be performed by trained personnel in a controlled environment.

  • Disposal of Contaminated Materials :

    • Any materials, such as PPE or spill cleanup supplies, that have come into contact with this compound should be treated as hazardous waste.

    • Place these materials in a sealed and labeled container for collection by the waste disposal service.

  • Empty Container Disposal :

    • Containers that held this compound should be triple-rinsed with an appropriate solvent.

    • The rinsate should be collected and disposed of as hazardous waste.

    • After thorough cleaning, the container can be offered for recycling or reconditioning.[1] Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with local regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 This compound Disposal Workflow start Start: Identify Waste This compound waste_type Is the waste pure compound or contaminated material? start->waste_type pure_compound Pure Compound or Concentrated Solution waste_type->pure_compound Pure contaminated_material Contaminated Materials (e.g., PPE, spill kits) waste_type->contaminated_material Contaminated segregate Segregate and Store in Labeled, Sealed Container pure_compound->segregate contaminated_material->segregate on_site_option On-site incineration (if permitted and equipped)? segregate->on_site_option contact_vendor Contact Licensed Waste Disposal Vendor vendor_disposal Arrange for Pickup and Disposal by Vendor contact_vendor->vendor_disposal on_site_option->contact_vendor No incinerate Dissolve in combustible solvent and incinerate with scrubber on_site_option->incinerate Yes incinerate->vendor_disposal end End: Disposal Complete vendor_disposal->end

Caption: Workflow for the disposal of this compound.

References

Personal protective equipment for handling t-Butylammonium chloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The safety information provided below is for Tetrabutylammonium chloride (CAS No. 1112-67-0) , as extensive searches did not yield a specific Safety Data Sheet (SDS) for t-Butylammonium chloride (terthis compound). These are distinct chemical compounds, and their safety and handling requirements may differ. Always consult the specific SDS for the exact chemical you are using.

This guide furnishes critical safety and logistical information for laboratory professionals handling Tetrabutylammonium chloride. It is intended to supplement, not replace, comprehensive safety training and institutional protocols.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling Tetrabutylammonium chloride. The following table summarizes the recommended equipment.

Protection Type Equipment Specification
Eye/Face Protection Safety GogglesConforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Protective GlovesFor prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes according to EN 374) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is suitable.[2] Always inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[3]
Skin and Body Protection Lab Coat/Protective ClothingWear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Impervious clothing should be selected based on the concentration and amount of the substance at the specific workplace.[3]
Respiratory Protection Dust RespiratorIn case of insufficient ventilation or for nuisance exposures, use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator.[3][4] For larger-scale operations or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator may be required.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]
Skin Contact Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[4]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.

Aspect Procedure
Handling Avoid contact with skin and eyes.[3] Do not breathe dust.[4] Use in a well-ventilated area, preferably in a chemical fume hood.[7] Minimize dust generation and accumulation.[8] Keep away from heat and sources of ignition.[4] Ground all equipment containing the material.[4]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.[3][4]

Spill and Disposal Procedures

In the event of a spill, follow these procedures to mitigate risks. All waste must be handled in accordance with local, state, and federal regulations.[2]

Procedure Guidance
Minor Spills Remove all ignition sources.[2] Clean up spills immediately.[2] Use dry clean-up procedures and avoid generating dust.[2] Place in a suitable, labeled container for waste disposal.[2]
Major Spills Evacuate personnel from the area.[9] Alert emergency responders.[2] Wear appropriate PPE, including respiratory protection.[2]
Disposal Dispose of contents/container to an approved waste disposal plant.[6] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[10] Do not allow to enter drains.[3]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of Tetrabutylammonium chloride from receipt to disposal.

Safe Handling Workflow for Tetrabutylammonium Chloride cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review SDS b Don Appropriate PPE a->b c Weighing and Transfer (in fume hood) b->c d Reaction Setup c->d h First Aid c->h If exposure occurs e Decontaminate Glassware d->e g Spill Cleanup d->g If spill occurs f Dispose of Waste (follow regulations) e->f

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.